molecular formula C4H8O<br>CH2=CHOCH2CH3<br>C4H8O B3422304 Ethyl vinyl ether CAS No. 25104-37-4

Ethyl vinyl ether

Cat. No.: B3422304
CAS No.: 25104-37-4
M. Wt: 72.11 g/mol
InChI Key: FJKIXWOMBXYWOQ-UHFFFAOYSA-N
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Description

Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36°C) with an ether-like odor. Flash point below -50°F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenoxyethane
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InChI

InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3
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InChI Key

FJKIXWOMBXYWOQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC=C
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Molecular Formula

C4H8O, Array
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Related CAS

25104-37-4
Record name Poly(ethyl vinyl ether)
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DSSTOX Substance ID

DTXSID3029609
Record name [(Ethenyl)oxy]ethane
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Molecular Weight

72.11 g/mol
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Physical Description

Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36 °C) with an ether-like odor. Flash point below -50 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Liquid, Clear colorless liquid with an ether-like odor; Boiling point = 36 deg C; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

96 °F at 760 mmHg (USCG, 1999), 35.5 °C, 36 °C
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Flash Point

less than -50 °F (USCG, 1999), < -50 °F (< -46 °C) /closed cup/
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Solubility

In water, 7800 mg/L at 25 °C, In water, 10000 mg/L at 37 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether, Solubility in water, g/l at 15 °C: 8.3 (slightly soluble)
Record name Vinyl ethyl ether
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Density

0.7589 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7589 at 20 °C, Relative density (water = 1): 0.8
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Vapor Density

2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

511.0 [mmHg], 515 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 56
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Color/Form

Colorless liquid, Ether-like odor

CAS No.

109-92-2, 25104-37-4
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Melting Point

-175 °F (USCG, 1999), -115.8 °C, -115 °C
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Foundational & Exploratory

ethyl vinyl ether synthesis from acetylene and ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl Vinyl Ether from Acetylene and Ethanol

Abstract

This compound (EVE), a pivotal monomer and versatile synthetic intermediate, holds significant importance across various sectors, including polymer chemistry, pharmaceuticals, and fine chemicals.[1] Its synthesis via the vinylation of ethanol with acetylene, a cornerstone of Reppe chemistry, remains a commercially vital and mechanistically fascinating process.[1][2] This guide provides an in-depth technical exploration of this synthesis, intended for researchers, chemists, and drug development professionals. We will dissect the reaction mechanism, compare catalytic systems and process conditions, detail a comprehensive laboratory protocol, and emphasize the critical safety considerations inherent in handling the highly reactive precursors.

Introduction: The Significance of this compound

This compound (CH₃CH₂OCH=CH₂), or ethoxyethene, is the simplest liquid enol ether at room temperature and serves as a valuable building block in organic synthesis.[3] Its utility stems from the dual reactivity of its ether and alkene functional groups.[1]

Key application areas include:

  • Polymer Chemistry: EVE is a monomer for producing polyvinyl ethers (PVEs) and various copolymers. These polymers are utilized in adhesives, coatings, photoresists, and viscosity modifiers.[1]

  • Pharmaceutical & Fine Chemicals: The vinyl ether moiety is an excellent protecting group for hydroxyl functions, forming an acetal that is stable to basic and nucleophilic conditions but easily cleaved under mild acidic conditions.[1][4] It also participates in crucial carbon-carbon bond-forming reactions like Diels-Alder and Claisen rearrangements.[1]

  • Agrochemicals: It serves as a starting material or intermediate for the synthesis of certain pesticides and herbicides.[1]

The most established and industrially significant method for EVE production is the direct addition of ethanol to acetylene, a process known as vinylation, pioneered by Walter Reppe.[1][5]

The Vinylation Reaction: Mechanism and Energetics

The synthesis of this compound from ethanol and acetylene is a base-catalyzed nucleophilic addition reaction. The overall transformation is as follows:

HC≡CH + CH₃CH₂OH → CH₂=CHOCH₂CH₃

Causality of the Catalytic Cycle: The core principle of this reaction relies on increasing the nucleophilicity of the ethanol molecule. In its neutral state, ethanol is a weak nucleophile. A strong base is required to deprotonate the alcohol, forming the much more reactive ethoxide anion (CH₃CH₂O⁻). This anion is the key species that initiates the attack on the electron-rich acetylene triple bond.

The mechanism proceeds in two principal steps:

  • Formation of the Nucleophile: A strong base, typically an alkali metal hydroxide (e.g., KOH) or its corresponding alkoxide (e.g., potassium ethoxide), abstracts the acidic proton from ethanol. CH₃CH₂OH + KOH ⇌ CH₃CH₂O⁻K⁺ + H₂O

  • Nucleophilic Addition: The resulting ethoxide anion attacks one of the sp-hybridized carbons of the acetylene molecule. This is followed by protonation of the resulting vinyl anion, typically by another molecule of ethanol, to yield this compound and regenerate the ethoxide catalyst.

Reaction Mechanism Diagram

The following diagram illustrates the catalytic cycle for the base-catalyzed vinylation of ethanol.

G cluster_reactants Reactants cluster_products Products Ethanol Ethanol (CH₃CH₂OH) Ethoxide Potassium Ethoxide (CH₃CH₂O⁻K⁺) Ethanol->Ethoxide Deprotonation Base Base (e.g., KOH) Base->Ethoxide Intermediate Vinylic Anion Intermediate Ethoxide->Intermediate Nucleophilic Attack Acetylene Acetylene (HC≡CH) Acetylene->Intermediate EVE This compound (CH₂=CHOCH₂CH₃) Intermediate->EVE Protonation by Ethanol Water Water (H₂O) Water->Base Regeneration

Caption: Base-catalyzed nucleophilic addition of ethanol to acetylene.

Process Parameters and Industrial Methodologies

The synthesis of EVE can be performed under various conditions, leading to different industrial process designs. The choice of methodology involves a trade-off between reaction rate, safety, equipment cost, and ease of product separation.[6]

ParameterHigh Pressure / HomogeneousAtmospheric / HeterogeneousAtmospheric / Homogeneous
Pressure High (e.g., 15-20 atm)AtmosphericAtmospheric
Temperature 150-180°C[7]~180°C[6]Lower (e.g., 100°C)[8]
Catalyst KOH or Potassium Ethoxide (dissolved)[9]KOH on a solid support (e.g., lime)[6]CsF-MOH (M=Li, Na) in DMSO[8]
Phase Liquid phaseVapor phaseLiquid phase
Advantages Fast reaction rate, high conversion[6]Simplified product separation and refining[6]Good safety profile, high output[6]
Disadvantages High-standard equipment required, high energy consumption, significant safety risks[6]Lower output, short catalyst lifespan (~110 h)[6]Low conversion[6]

Causality Behind Parameter Choices:

  • Pressure: The use of high pressure in the Reppe process dramatically increases the concentration of acetylene dissolved in the ethanol phase, thereby accelerating the reaction rate according to collision theory. However, this necessitates robust, specialized autoclaves due to the extreme explosion hazard of pressurized acetylene.

  • Temperature: The reaction is typically conducted at elevated temperatures (120-200°C) to provide sufficient activation energy for the nucleophilic attack on the triple bond.[7][10] Temperature control is critical; excessive heat can lead to dangerous, uncontrolled decomposition of acetylene.

  • Catalyst: Alkali catalysts are preferred due to their strong basicity.[10] The choice between a homogeneous and heterogeneous system is a key engineering decision. Homogeneous catalysts offer excellent activity but require separation from the product, often through neutralization and distillation. Heterogeneous catalysts, used in fixed-bed reactors, allow for a continuous process where the product stream is easily separated, though catalyst deactivation can be an issue.[6]

Detailed Experimental Protocol (Laboratory Scale)

This protocol describes a batch synthesis in an autoclave, reflecting the high-pressure methodology. This procedure must only be attempted by trained professionals in a facility equipped to handle high-pressure gas reactions, with all appropriate safety measures in place.

Materials and Equipment
  • Reagents: Absolute Ethanol (anhydrous), Potassium Hydroxide (KOH) pellets, Acetylene (high purity), Nitrogen (high purity).

  • Equipment: High-pressure stainless-steel autoclave (stirred, with gas inlet/outlet, thermocouple, and pressure transducer), cooling system, gas flow controllers, distillation apparatus, ice-salt bath.

Experimental Workflow Diagram

Caption: Step-by-step workflow for laboratory synthesis of EVE.

Step-by-Step Methodology
  • Catalyst Preparation & Reactor Charging:

    • In a dry flask, prepare a solution by dissolving 5-10% by weight of KOH pellets in absolute ethanol. The use of absolute ethanol is crucial as water can inhibit the reaction.

    • Transfer this solution into the high-pressure autoclave.

  • System Inerting (Trustworthiness Pillar):

    • Seal the autoclave. To ensure an oxygen-free atmosphere and prevent explosive side reactions, pressurize the system with nitrogen to ~10 atm and then vent. Repeat this purge cycle at least three times. This is a self-validating step to guarantee an inert environment.

  • Reaction Initiation:

    • Begin stirring and heat the autoclave to the target reaction temperature, typically between 150-180°C.[10]

    • Once the temperature is stable, introduce acetylene gas. To mitigate the risk of decomposition, acetylene is often diluted with nitrogen.

    • Slowly raise the pressure to the desired setpoint (e.g., 15-20 atm). The initial pressure should be a combination of nitrogen and acetylene.

  • Reaction Monitoring:

    • Maintain a constant temperature. The reaction is exothermic, so a cooling system may be required.

    • As acetylene is consumed, the pressure inside the reactor will drop. Maintain the pressure by continuously feeding fresh acetylene. The reaction is considered complete when acetylene uptake ceases.

  • Workup and Purification:

    • Once the reaction is complete, stop the acetylene feed and cool the autoclave to room temperature.

    • CRITICAL: Carefully and slowly vent the excess pressure to an appropriate scrubbing system or flare stack.

    • Purge the system again with nitrogen to remove all traces of acetylene.

    • Transfer the liquid crude product from the reactor.

    • The crude product (a mixture of EVE, unreacted ethanol, and catalyst) is purified by fractional distillation. This compound is a highly volatile liquid with a boiling point of 33°C.[3] The collection flask should be cooled in an ice-salt bath to minimize loss.[6]

Safety: A Non-Negotiable Priority

The synthesis of this compound from acetylene is fraught with significant hazards that demand rigorous safety protocols and specialized equipment.

  • Acetylene Hazards: Acetylene is a highly flammable and explosive gas, particularly when compressed.[11] It can decompose violently into its elements (carbon and hydrogen) in a highly exothermic reaction, especially at pressures above 15 psig if not handled correctly.[12]

    • Handling: Always store and handle acetylene cylinders upright and secured.[11][13] Use regulators and equipment specifically designed for acetylene service. Never use copper tubing, as acetylene can form explosive copper acetylides.[14]

    • Process Safety: Industrial processes often dilute acetylene with an inert gas like nitrogen to keep its partial pressure below the explosive limit. The reactor must be designed to withstand potential pressure spikes.

  • This compound Hazards:

    • Flammability: EVE is a highly flammable liquid with a very low flash point (-45°C). Vapors can form an explosive mixture with air over a wide range (1.7% to 28%).[4] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[15]

    • Peroxide Formation: Like many ethers, EVE can form explosive peroxides upon exposure to air and light. Commercial products are often stabilized with inhibitors like KOH. Before any distillation, it is imperative to test for and eliminate peroxides.

    • Polymerization: EVE can undergo uncontrolled exothermic polymerization if heated or contaminated with acids.[9]

  • Personal Protective Equipment (PPE): Flame-resistant clothing, safety glasses, and appropriate gloves are mandatory when handling acetylene and EVE.[11]

Conclusion

The Reppe synthesis of this compound from acetylene and ethanol is a powerful and industrially relevant chemical transformation. A successful and safe synthesis hinges on a deep understanding of the underlying nucleophilic addition mechanism, careful control of process parameters—particularly pressure and temperature—and an unwavering commitment to safety protocols. By appreciating the causality behind each experimental choice, from catalyst selection to the necessity of an inert atmosphere, researchers can effectively harness this classic reaction to produce a versatile and valuable chemical building block.

References

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Hydrolysis of Ethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the acid-catalyzed hydrolysis of ethyl vinyl ether, delving into the core mechanistic principles, kinetic intricacies, and practical experimental considerations. As a self-validating system of protocols and theoretical grounding, this document is designed to equip researchers with the field-proven insights necessary for a thorough understanding and successful application of this fundamental organic reaction.

Introduction: The Significance of Vinyl Ethers and Their Hydrolytic Sensitivity

Vinyl ethers are a class of organic compounds characterized by an ether linkage to a vinylic carbon. Their unique electronic structure, featuring conjugation between the oxygen lone pairs and the carbon-carbon double bond, imparts them with distinct reactivity. This makes them valuable intermediates in a variety of organic syntheses, including polymerization and the formation of acetals.

A key characteristic of vinyl ethers is their susceptibility to hydrolysis under acidic conditions, a feature that contrasts sharply with the relative stability of their saturated ether counterparts. For instance, this compound hydrolyzes approximately 10¹³ times faster than diethyl ether under comparable acidic conditions.[1] This pronounced reactivity is central to their utility as protecting groups for alcohols, as they can be readily cleaved under mild acidic conditions. Understanding the mechanism of this hydrolysis is therefore crucial for controlling reactions involving this functional group.

The Core Mechanism: A Stepwise Elucidation

The acid-catalyzed hydrolysis of this compound proceeds through a well-established, multi-step mechanism that is characterized by a rate-determining proton transfer.[2][3][4] The reaction is subject to general acid catalysis, meaning that any Brønsted acid present in the solution can act as the proton donor in the slow step.[2][5]

The overall reaction is as follows:

CH₂=CH-O-CH₂CH₃ + H₂O --(H⁺)--> CH₃CHO + CH₃CH₂OH

Step 1: Rate-Determining Protonation

The reaction is initiated by the protonation of the β-carbon of the vinyl ether's double bond by a hydronium ion (H₃O⁺) or another acid catalyst (HA). This step is the slowest in the sequence and is therefore the rate-determining step.[2][4] The proton adds to the terminal carbon, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.

  • Causality: Protonation occurs at the β-carbon rather than the α-carbon because the resulting carbocation is stabilized by resonance with the adjacent oxygen atom. This delocalization of the positive charge significantly lowers the activation energy for this pathway.

Step 2: Nucleophilic Attack by Water

The highly electrophilic carbocation intermediate is rapidly attacked by a water molecule, which acts as a nucleophile. This results in the formation of a protonated hemiacetal.

Step 3: Deprotonation to Form the Hemiacetal

A water molecule or another base in the medium removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate. Hemiacetals are generally unstable, particularly in acidic solutions.

Step 4: Protonation of the Ethoxy Group

The oxygen atom of the ethoxy group in the hemiacetal is protonated by an acid catalyst, converting the ethoxy group into a good leaving group (ethanol).

Step 5: Elimination of Ethanol

The lone pair on the hydroxyl group displaces the protonated ethoxy group (ethanol), reforming a protonated carbonyl group.

Step 6: Final Deprotonation

A final deprotonation step by a water molecule or other base regenerates the acid catalyst and yields the final product, acetaldehyde.

The following Graphviz diagram illustrates this mechanistic pathway:

Caption: Acid-catalyzed hydrolysis of this compound.

Kinetic Profile and Quantitative Data

The hydrolysis of this compound is first-order in both the substrate and the hydronium ion concentration.[2] The reaction rate is sensitive to the acidity of the medium and the nature of the acid catalyst. Below is a table summarizing key kinetic data from the literature.

ParameterValueConditionsReference
Hydronium Ion Catalytic Coefficient (kH+) 2.95 M⁻¹s⁻¹ (in H₂O)25 °C[6]
Deuterium Isotope Effect (kH/kD) 2.95 (for H₃O⁺/D₃O⁺)25 °C[6]
6.8 (for formic acid)25 °C[6]
Brønsted α 0.70Carboxylic acid buffers in aqueous solution at 25 °C[7]
Entropy of Activation (ΔS‡) -11 cal deg⁻¹ mol⁻¹Hydronium ion catalysis[6]

The significant deuterium isotope effect (kH/kD > 1) provides strong evidence for the rate-determining proton transfer, as the heavier deuterium forms a stronger bond with oxygen and is transferred more slowly than protium.[6][7] The Brønsted α value of 0.70 indicates a transition state that is product-like, with a significant degree of proton transfer from the catalyst to the substrate.[7]

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol outlines a method for monitoring the acid-catalyzed hydrolysis of this compound by observing the change in absorbance over time. Since neither the reactant nor the products have strong chromophores in the readily accessible UV range, this protocol is adapted from studies on substituted vinyl ethers where either the reactant or product has a distinct UV absorbance.[7][8] For instructional purposes, we will assume a hypothetical scenario where a change in the solution's absorbance can be monitored. In a research setting, techniques like NMR or GC would be more direct for monitoring this specific reaction.

Safety Precautions
  • This compound: Highly flammable liquid and vapor.[9] May cause drowsiness or dizziness.[9] May form explosive peroxides upon exposure to air.[10] Handle in a well-ventilated fume hood, away from ignition sources.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[12]

  • Acidic Solutions: Handle with care, wearing appropriate PPE to avoid skin and eye contact.

Reagents and Equipment
  • This compound (stabilized)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Deionized water

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Stopwatch

Experimental Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) if its direct dissolution in the acidic medium is too fast to monitor accurately. The concentration should be chosen such that the initial absorbance reading is within the linear range of the spectrophotometer.

    • Prepare the acidic hydrolysis medium by diluting the standardized HCl solution with deionized water to the desired concentration (e.g., 0.01 M).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired wavelength. This would be determined empirically by scanning the UV-Vis spectrum of the reactant and products to find a wavelength with a significant change in absorbance during the reaction. For example, some vinyl ethers are monitored around 222 nm.[7]

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run:

    • Pipette a known volume of the acidic solution into a quartz cuvette and place it in the thermostatted holder to allow it to reach thermal equilibrium.

    • To initiate the reaction, inject a small, precise volume of the this compound stock solution into the cuvette.

    • Quickly cap and invert the cuvette several times to ensure thorough mixing.

    • Immediately begin recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics under these conditions (with water and acid in large excess).

    • Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the final absorbance.

    • The slope of this plot will be -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k_H+) can be calculated by dividing k_obs by the concentration of the acid catalyst: k_H+ = k_obs / [H⁺].

The following workflow diagram illustrates the experimental process:

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (this compound, Acid) setup_spectro Setup Spectrophotometer (Wavelength, Temperature) prep_solutions->setup_spectro equilibrate Equilibrate Acid in Cuvette setup_spectro->equilibrate initiate Initiate Reaction (Inject EVE Stock) equilibrate->initiate mix Mix Thoroughly initiate->mix record Record Absorbance vs. Time mix->record plot Plot ln(A_t - A_∞) vs. Time record->plot calculate Calculate k_obs from Slope plot->calculate determine Determine k_H+ calculate->determine

Caption: Experimental workflow for kinetic analysis.

Conclusion

The acid-catalyzed hydrolysis of this compound is a cornerstone reaction in organic chemistry, illustrating fundamental principles of reaction mechanisms, kinetics, and catalysis. Its rate-determining proton transfer to the β-carbon, leading to a resonance-stabilized carbocation, is well-supported by extensive experimental evidence, including kinetic isotope effects and general acid catalysis. The practical application of this reaction, particularly in the context of protecting group chemistry, relies on a solid understanding of these mechanistic details. The provided experimental framework, grounded in established analytical techniques, offers a self-validating approach for researchers to quantify the kinetics of this and similar reactions, ensuring both accuracy and a deeper comprehension of the underlying chemical principles.

References

A Comprehensive Spectroscopic Analysis of Ethyl Vinyl Ether: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl vinyl ether (EVE), with the chemical formula C₄H₈O, is a vital organic compound utilized across various scientific disciplines.[1] It serves as a key monomer in the synthesis of specialty polymers, an intermediate in the production of pharmaceuticals like sulfadiazine, and a reagent in organic synthesis.[1] Given its high flammability and propensity to form peroxides, ensuring the identity and purity of EVE is paramount for both experimental success and laboratory safety.[1][2]

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectra, grounded in the molecule's structure, and provides field-proven protocols for data acquisition, empowering you to generate, interpret, and validate your own findings with confidence.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is the cornerstone for elucidating the structure of organic molecules. For this compound, it provides an unambiguous fingerprint of its constituent ethoxy and vinyl groups.

Expertise & Interpretation: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is a classic example of a simple spin system that is highly informative. The molecule possesses two distinct proton environments: the ethyl group (-OCH₂CH₃) and the vinyl group (-OCH=CH₂).

The ethyl group presents a characteristic quartet and triplet pattern due to the coupling between the adjacent methylene (-CH₂-) and methyl (-CH₃) protons. The oxygen atom's electron-withdrawing nature deshields the methylene protons, shifting them downfield relative to the methyl protons.

The vinyl group protons form a more complex ABX spin system, resulting in three distinct doublet of doublets signals. The oxygen atom's lone pairs participate in resonance with the double bond, significantly influencing the chemical shifts of the vinyl protons. This resonance effect increases the electron density at the terminal CH₂ carbon, causing its attached protons to be more shielded (shifted upfield) than might be expected for a standard alkene.

The coupling constants (J-values) are diagnostic for the geometry of the double bond. The large trans coupling (typically 12-18 Hz), smaller cis coupling (6-12 Hz), and very small geminal coupling (0-3 Hz) are clearly observed.

Data Presentation: ¹H NMR Spectroscopic Data

The following table summarizes the typical ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃).

Assigned ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
-OCH₂C H₃ ~ 1.27Triplet (t)J = 7.2
-OC H₂CH₃~ 3.72Quartet (q)J = 7.2
-OCH=C H₂** (cis to -OR)~ 3.95Doublet of Doublets (dd)J = 6.8 (cis), 1.6 (gem)
-OCH=C H₂** (trans to -OR)~ 4.14Doublet of Doublets (dd)J = 14.4 (trans), 1.6 (gem)
-OC H**=CH₂~ 6.43Doublet of Doublets (dd)J = 14.4 (trans), 6.8 (cis)
Data sourced from multiple references.
Visualization: J-Coupling in this compound

The following diagram illustrates the key scalar coupling interactions within the vinyl moiety of the molecule.

Caption: J-coupling relationships in the vinyl group of this compound.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating method for acquiring a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Place approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Causality: This concentration is sufficient for a strong signal without causing issues with magnetic field homogeneity (shimming).

    • Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties and its residual solvent peak (~7.26 ppm), which can be used as a secondary chemical shift reference.

    • Cap the tube and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal from the CDCl₃.

    • Trustworthiness: A stable lock ensures the magnetic field strength does not drift during the experiment, which is critical for accurate chemical shift measurements.

    • Shim the magnetic field to optimize its homogeneity. Aim for a narrow and symmetrical peak shape for the residual solvent signal.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

    • Causality: Averaging multiple scans improves the signal-to-noise ratio by a factor of the square root of the number of scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm.

    • Integrate the peaks to determine the relative ratios of the protons. The ratio should correspond to the number of protons in each environment (3:2:1:1:1).

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides complementary information to ¹H NMR, detailing the electronic environment of each carbon atom in the molecule.

Expertise & Interpretation: Decoding the ¹³C NMR Spectrum

A standard proton-decoupled ¹³C NMR spectrum of this compound displays four distinct singlet peaks, one for each unique carbon atom.

  • The methyl carbon (-CH₃) is the most shielded (lowest ppm value), as it is an sp³-hybridized carbon furthest from the electron-withdrawing oxygen.

  • The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen atom and appears further downfield.

  • The vinyl carbons are sp²-hybridized and appear at the lowest field. The resonance effect mentioned previously causes the terminal carbon (=CH₂ ) to be more shielded (upfield) compared to the internal carbon (-OCH= ), which is directly attached to the deshielding oxygen atom.

Data Presentation: ¹³C NMR Spectroscopic Data
Assigned CarbonChemical Shift (δ) ppm
-OCH₂ CH₃ ~ 14.6
-O CH₂CH₃~ 63.5
-OCH=C H₂ ~ 86.2
-O CH=CH₂~ 151.8
Data sourced from multiple references.
Experimental Protocol: ¹³C NMR Spectrum Acquisition
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of CDCl₃.

    • Causality: The natural abundance of the ¹³C isotope is only 1.1%, and it has a smaller gyromagnetic ratio than ¹H, resulting in a much lower intrinsic sensitivity. A higher concentration is required to obtain a good spectrum in a reasonable time.

  • Instrument Setup & Calibration:

    • Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition:

    • Select a ¹³C observation channel.

    • Use a standard pulse sequence with proton decoupling (e.g., zgpg30).

    • Trustworthiness: Proton decoupling collapses all C-H coupling, simplifying the spectrum to single lines for each carbon and providing a significant signal enhancement via the Nuclear Overhauser Effect (NOE).

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Acquire a larger number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform and phase the spectrum.

    • Calibrate the chemical shift axis by setting the CDCl₃ triplet signal to its central peak at 77.16 ppm.

Part 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Interpretation: Decoding the IR Spectrum

The IR spectrum of this compound is dominated by features characteristic of its two main functional groups: the ether linkage and the carbon-carbon double bond.

  • C=C Stretch: A strong, sharp absorption band around 1620 cm⁻¹ is indicative of the carbon-carbon double bond stretching vibration.

  • =C-H Stretch: The stretching vibrations of the sp² C-H bonds of the vinyl group typically appear above 3000 cm⁻¹.

  • C-H Stretch: The stretching vibrations of the sp³ C-H bonds of the ethyl group appear just below 3000 cm⁻¹.

  • C-O-C Stretch: The most characteristic feature of an ether is the strong C-O-C asymmetric stretching vibration, which for alkyl vinyl ethers appears as a strong band around 1220 cm⁻¹.[3]

  • =C-H Bends: Out-of-plane bending vibrations (wagging) of the vinyl C-H bonds give rise to strong absorptions in the fingerprint region, typically between 800-1000 cm⁻¹.

Data Presentation: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~ 3100 - 3000Medium=C-H Stretch (sp²)
~ 2980 - 2850Strong-C-H Stretch (sp³)
~ 1620StrongC=C Stretch
~ 1220StrongC-O-C Asymmetric Stretch
~ 850Medium-Weak=C-H Out-of-plane Bend
Data compiled from multiple sources.[3]
Visualization: IR Spectroscopy Workflow

The following diagram outlines the simplified workflow for acquiring an IR spectrum using the common Attenuated Total Reflectance (ATR) method.

G cluster_workflow ATR-IR Workflow A 1. Background Scan (Clean ATR Crystal) B 2. Sample Application (1-2 drops of liquid) A->B C 3. Data Acquisition (Co-add scans) B->C D 4. Process & Analyze (Absorbance Spectrum) C->D

Caption: A simplified workflow for ATR-IR spectroscopy.

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

The ATR technique is ideal for liquid samples like this compound as it requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft lab wipe, then allow it to dry completely.

  • Background Scan:

    • With the clean, empty ATR accessory in place, acquire a background spectrum.

    • Trustworthiness: This step is critical. The background scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself. The instrument automatically subtracts this background from the sample spectrum, ensuring that the resulting peaks are only from the sample.

  • Sample Analysis:

    • Place 1-2 drops of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

References

Introduction: The Unique Electronic Character of an Enol Ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Double Bond in Ethyl Vinyl Ether

This compound (EVE), with the structure CH₃CH₂OCH=CH₂, is a cornerstone reagent in modern organic synthesis.[1][2] While at first glance it appears to be a simple alkene, its reactivity is profoundly influenced by the adjacent oxygen atom. This guide delves into the core principles governing the reactivity of its carbon-carbon double bond, providing a framework for researchers, scientists, and drug development professionals to harness its synthetic potential.

The key to understanding EVE's behavior lies in the concept of resonance. The lone pairs of the ether oxygen are conjugated with the π-system of the double bond. This delocalization of electrons creates a resonance hybrid with significant charge separation, as depicted below.

Caption: Resonance structures of this compound.

This resonance has two critical consequences:

  • It increases the electron density of the double bond, particularly at the terminal (β) carbon.

  • It renders the double bond highly polarized.

As a result, the double bond in EVE is exceptionally susceptible to attack by electrophiles and exhibits distinct regioselectivity, making it a versatile building block for a wide array of chemical transformations.[2] Its primary applications include its use as a hydroxyl protecting group, a monomer in cationic polymerization, and a reactive partner in cycloaddition reactions.[3][4][5]

Electrophilic Addition: The Dominant Reaction Pathway

The electron-rich nature of the EVE double bond makes electrophilic addition its most characteristic reaction. The mechanism invariably proceeds through a highly stabilized oxocarbenium ion intermediate, which dictates the reaction's regiochemistry.

General Mechanism of Electrophilic Addition

Electrophilic attack occurs exclusively at the β-carbon, leading to the formation of a resonance-stabilized carbocation. The positive charge is delocalized between the α-carbon and the ether oxygen, with the oxocarbenium ion form being a major contributor. This intermediate is significantly more stable than the secondary carbocation that would be formed by attack at the α-carbon.

G start This compound CH₃CH₂-O-CH=CH₂ intermediate Resonance-Stabilized Cation[ CH₃CH₂-O-C+H-CH₂E ↔ CH₃CH₂-O+=CH-CH₂E ] start->intermediate Attack on β-carbon electrophile Electrophile (E⁺) product Addition Product CH₃CH₂-O-CH(Nu)-CH₂E intermediate->product Nucleophilic attack on α-carbon nucleophile Nucleophile (Nu⁻)

Caption: General mechanism of electrophilic addition to this compound.

Acid-Catalyzed Addition of Alcohols: The Ethoxyethyl (EE) Protecting Group

One of the most valuable applications of EVE is the protection of hydroxyl groups. In the presence of a catalytic amount of acid, EVE reacts readily with alcohols to form a mixed acetal, known as an ethoxyethyl (EE) ether.[6][7] This reaction is highly efficient and the resulting EE group is stable to a wide range of non-acidic conditions, including organometallic reagents and strong bases.[8]

The reaction is initiated by protonation of the vinyl ether's β-carbon by the acid catalyst.[9] The resulting oxocarbenium ion is then trapped by the alcohol nucleophile.[8][10] Deprotonation yields the stable acetal.

G cluster_workflow Mechanism of EE Protection A 1. Protonation of EVE CH₃CH₂-O-CH=CH₂ + H-A B 2. Formation of Oxocarbenium Ion[ CH₃CH₂-O-C+H-CH₃ ] A->B Rate-determining step C 3. Nucleophilic Attack by Alcohol R-OH attacks carbocation B->C D 4. Protonated Acetal Intermediate C->D E 5. Deprotonation - H⁺ D->E F Protected Alcohol (EE Ether) E->F

Caption: Mechanism for the formation of an ethoxyethyl (EE) protecting group.

Experimental Protocol: Protection of Benzyl Alcohol with this compound

Objective: To synthesize benzyl 1-ethoxyethyl ether.

Materials:

  • Benzyl alcohol (1.0 eq)

  • This compound (1.5 eq, freshly distilled)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzyl alcohol in anhydrous DCM (approx. 0.5 M) under an inert atmosphere (N₂ or Ar), add PPTS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add this compound dropwise to the stirred solution over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Rationale:

  • Catalyst: PPTS is used as it is a mild, non-hygroscopic acid catalyst, minimizing potential side reactions.[5] Stronger acids like TsOH can also be used but may require more careful control.[3][11]

  • Excess EVE: A slight excess of EVE is used to ensure complete consumption of the alcohol.

  • Anhydrous Conditions: The reaction should be run under anhydrous conditions to prevent the acid-catalyzed hydrolysis of EVE to acetaldehyde and ethanol.[10]

  • Workup: The aqueous NaHCO₃ quench neutralizes the acid catalyst, preventing deprotection during workup.

The EE group can be readily cleaved to regenerate the alcohol under mild acidic conditions, such as aqueous acetic acid or PPTS in ethanol.[3][11]

Halogenation and Hydrohalogenation

EVE reacts rapidly with halogens and hydrogen halides.[5] The addition follows Markovnikov regioselectivity, with the electrophilic portion (e.g., H⁺ from HBr, or the δ⁺ Br from Br₂) adding to the β-carbon and the nucleophilic halide adding to the α-carbon. This process is highly regioselective due to the formation of the stable oxocarbenium intermediate.[5] At low temperatures, the reaction with hydrogen halides can be used to synthesize α-halo ethers.[5]

ReagentElectrophile (E⁺)Nucleophile (Nu⁻)Product Structure
HClH⁺Cl⁻CH₃CH₂-O-CHCl-CH₃
HBrH⁺Br⁻CH₃CH₂-O-CHBr-CH₃
Br₂ in CCl₄Br⁺Br⁻CH₃CH₂-O-CHBr-CH₂Br
IClI⁺Cl⁻CH₃CH₂-O-CHCl-CH₂I

Table 1: Regioselectivity in Electrophilic Additions to this compound.

Cationic Polymerization

The high reactivity of the EVE double bond towards electrophiles makes it an ideal monomer for cationic polymerization.[6][12] This process is typically initiated by Lewis acids (e.g., BF₃, SnCl₄) or protonic acids.[6][13]

Mechanism:

  • Initiation: The initiator generates a carbocation from the EVE monomer. For example, BF₃ reacts with a trace amount of water (a co-catalyst) to form a complex that protonates EVE.

  • Propagation: The resulting oxocarbenium ion at the growing chain end attacks the electron-rich β-carbon of another EVE monomer, extending the polymer chain.[14]

  • Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer, where a proton is transferred from the growing chain to a monomer or solvent molecule.[12][13] These events can make it challenging to control the molecular weight of the resulting poly(this compound).[13]

G cluster_poly Cationic Polymerization of EVE Initiation 1. Initiation EVE + Initiator (I⁺) → I-CH₂-C⁺H-OEt Propagation 2. Propagation Growing Chain⁺ + n(EVE) → Polymer Chain⁺ Initiation->Propagation Termination 3. Termination/Chain Transfer Results in inactive polymer chain Propagation->Termination

Caption: Key stages of cationic polymerization of this compound.

Recent advances, such as cationic RAFT polymerization and the use of specific organic acid catalysts, have enabled the synthesis of poly(vinyl ethers) with well-controlled molecular weights and low dispersity, even under ambient conditions.[12][15][16] These polymers have applications as adhesives, coatings, and in personal care formulations.[1][2]

Cycloaddition Reactions

As an electron-rich alkene, this compound is an excellent partner in various cycloaddition reactions.[1][3]

  • [4+2] Diels-Alder Reactions: EVE functions as a potent dienophile, especially in "inverse-demand" Diels-Alder reactions where it is paired with an electron-deficient diene.[6][7] This allows for the synthesis of substituted six-membered rings.

  • [2+2] Cycloadditions: It can undergo [2+2] cycloadditions with electron-deficient partners like ketenes or tetracyanoethylene to form four-membered rings.[17]

  • [3][6]-Dipolar Cycloadditions: EVE reacts with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings.[18]

G cluster_cyclo Inverse-Demand [4+2] Cycloaddition Diene Electron-Deficient Diene TS [Transition State] EVE This compound (Electron-Rich Dienophile) Product Cycloadduct TS->Product

Caption: Schematic of an inverse-demand Diels-Alder reaction involving EVE.

Other Key Transformations

Claisen Rearrangement

EVE can participate in vinyl transfer reactions with allylic alcohols, typically catalyzed by mercury(II) or palladium(II) salts, to form an allyl vinyl ether.[3][4] This intermediate, upon heating, undergoes a[6][6]-sigmatropic Claisen rearrangement to stereoselectively form a γ,δ-unsaturated aldehyde, a powerful carbon-carbon bond-forming transformation.[5]

Deprotonation to an Acetaldehyde Anion Equivalent

Treatment of EVE with a strong base, such as butyllithium, results in deprotonation at the α-carbon.[6] This generates a vinyl lithium species that serves as a nucleophilic acetaldehyde anion equivalent, which can be used in reactions with various electrophiles like aldehydes and ketones.[7]

Conclusion

The reactivity of the double bond in this compound is dominated by the powerful electron-donating effect of the adjacent ether oxygen. This electronic feature makes the β-carbon highly nucleophilic, leading to predictable and highly regioselective outcomes in electrophilic additions, facile cationic polymerization, and participation in various cycloaddition reactions. A thorough understanding of these fundamental principles allows chemists to effectively utilize this compound as a versatile and powerful tool in the synthesis of a diverse range of molecules, from protected alcohols and complex polymers to intricate heterocyclic systems.

References

An In-Depth Technical Guide to the Solubility of Ethyl Vinyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solvent Behavior of a Versatile Monomer

Ethyl vinyl ether (EVE), a colorless, volatile liquid with the formula CH₂=CHOCH₂CH₃, is a reactive monomer and a valuable intermediate in organic synthesis.[1][2] Its utility in the production of polymers, coatings, adhesives, and as a protecting group for alcohols in pharmaceutical manufacturing underscores the importance of a thorough understanding of its solution behavior.[3][4] This guide provides a comprehensive exploration of the solubility of this compound in a range of organic solvents, delving into the theoretical underpinnings of its miscibility, presenting available quantitative data, and offering a detailed protocol for its experimental determination.

The Molecular Basis of this compound's Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at a molecular level, relates to the similarity of intermolecular forces between the solute and solvent molecules. The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Intermolecular Forces at Play

This compound's molecular structure, featuring both a polar ether group and a nonpolar ethyl and vinyl group, allows for a range of intermolecular interactions:

  • Dipole-Dipole Interactions: The ether oxygen atom creates a molecular dipole, enabling interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary forces of attraction between the nonpolar hydrocarbon portions of the EVE molecule and nonpolar solvents.

  • Hydrogen Bonding: While this compound cannot self-associate through hydrogen bonding as it lacks a hydrogen atom bonded to an electronegative atom, the ether oxygen can act as a hydrogen bond acceptor, interacting with protic solvents like alcohols.

The interplay of these forces dictates the solubility of this compound in various organic solvents. It is generally miscible with many common organic solvents due to the favorable van der Waals and dipole-dipole interactions it can form.[3][5]

Predicting Solubility: Hansen Solubility Parameters (HSPs)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). This model decomposes the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The principle is that substances with similar HSPs are likely to be miscible.

The Hansen Solubility Parameters for this compound are:

  • δd (Dispersion): 14.9 MPa⁰.⁵

  • δp (Polar): 4.9 MPa⁰.⁵

  • δh (Hydrogen Bonding): 5.6 MPa⁰.⁵

The following diagram illustrates the logical relationship for predicting solubility using HSPs:

Solubility Prediction using Hansen Solubility Parameters cluster_input Input Parameters cluster_calculation Calculation cluster_decision Prediction cluster_output Outcome EVE_HSP This compound HSP (δd, δp, δh) Distance Calculate Hansen Distance (Ra) Ra = sqrt(4(δd₁-δd₂)² + (δp₁-δp₂)² + (δh₁-δh₂)²) EVE_HSP->Distance Solvent_HSP Solvent HSP (δd, δp, δh) Solvent_HSP->Distance Prediction Compare Ra to Interaction Radius (R₀) If Ra < R₀, then Miscible Distance->Prediction Miscible Miscible Prediction->Miscible Ra < R₀ Immiscible Immiscible Prediction->Immiscible Ra ≥ R₀ Experimental Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Prep_Standards Prepare Standard Solutions of EVE in Solvent GC_Analysis Gas Chromatography (GC-FID) Analysis Prep_Standards->GC_Analysis Prep_Samples Prepare Saturated Solutions of EVE in Solvent Prep_Samples->GC_Analysis Calibration Generate Calibration Curve GC_Analysis->Calibration Quantification Quantify EVE Concentration GC_Analysis->Quantification Calibration->Quantification Solubility Determine Solubility Limit Quantification->Solubility

References

ethyl vinyl ether CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Vinyl Ether for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile and highly reactive reagent crucial in modern organic and pharmaceutical chemistry. We will move beyond basic data to discuss the causality behind its applications, focusing on the mechanistic pathways and practical protocols that are vital for researchers, scientists, and drug development professionals.

Core Identification and Physicochemical Profile

This compound (IUPAC name: ethoxyethene) is the simplest enol ether that exists as a liquid at room temperature.[1] Its unique electronic structure, featuring a vinyl group adjacent to an ether oxygen, imparts a rich and varied reactivity profile that makes it an indispensable tool in synthesis.

Molecular Formula: C₄H₈O[1][2]

CAS Number: 109-92-2[1][3]

The fundamental properties of this compound are critical for its handling and application in experimental design. Below is a summary of its key physicochemical characteristics.

PropertyValueSource(s)
Molecular Weight 72.11 g/mol [4][5]
Appearance Clear, colorless liquid with a characteristic ether-like odor[1][4]
Boiling Point 33-36 °C (91-97 °F)[1][4][5]
Melting Point -116 °C (-177 °F)[1]
Density 0.753 - 0.7589 g/mL[1][5]
Flash Point Below -45 °C (-50 °F)[4]
Solubility in Water 8.3 g/L at 15°C (Slightly soluble)[1]
Solubility in Organic Solvents Miscible with acetone, benzene, diethyl ether, ethanol, heptane[6]
Vapor Explosive Limits 1.7% to 28% in air[6]

Synthesis and Manufacturing Landscape

Understanding the synthesis of this compound provides insight into its commercial availability and purity. The primary industrial method is the Reppe vinylation , which involves the base-catalyzed reaction of acetylene with ethanol.[1][7][8] This process can be conducted under high pressure with a homogeneous catalyst or at atmospheric pressure over a solid catalyst bed, with the latter offering advantages in product separation.[7]

For laboratory and specialized applications, transetherification (or transvinylation) has become a prominent method.[5][9] This reaction involves the transfer of a vinyl group from a donor, such as this compound itself or vinyl acetate, to a target alcohol. Palladium-based catalysts, often with bidentate ligands like 1,10-phenanthroline, are highly efficient for this transformation, allowing the synthesis of more complex vinyl ethers under mild conditions.[5][9] The choice of a palladium catalyst over historical mercury-based systems is driven by the need to avoid toxic metal waste streams.[5]

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electron-rich nature of its carbon-carbon double bond, making it highly susceptible to electrophilic attack and a valuable partner in various organic transformations.

A. The Cornerstone Application: Hydroxyl Group Protection

In multi-step synthesis, particularly in drug development, the selective protection of hydroxyl groups is paramount. This compound serves as an excellent protecting group, converting alcohols into stable α-ethoxyethyl (EE) ethers.[5][10]

Mechanism: The reaction is catalyzed by acid. A proton adds to the most basic site, the β-carbon of the vinyl group, generating a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then readily trapped by the nucleophilic alcohol to form the protected acetal. The reaction is efficient, often yielding quantitative results at room temperature.[5]

Protection & Deprotection Mechanism of Alcohols using EVE.

Protocol: EE Protection of a Primary Alcohol

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.05 eq). While stronger acids like TsOH can be used, PPTS is often preferred for sensitive substrates due to its milder nature.[5]

  • Reagent Addition: Add this compound (3.0-5.0 eq) dropwise to the stirred solution at room temperature. A slight excess ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude EE-protected alcohol can often be used without further purification or can be purified by flash column chromatography.

Deprotection: The EE group is labile under mild acidic conditions, which is a key advantage.[5][6] Treatment with a catalytic amount of acid (e.g., PPTS in ethanol or aqueous HCl in THF) readily cleaves the acetal, regenerating the parent alcohol.[5]

B. Key Synthetic Transformations

Beyond protection chemistry, this compound is a versatile C₂ synthon.

G EVE This compound (CH₂=CH-OEt) Protect Hydroxyl Protection (EE-ether Formation) EVE->Protect + R-OH, H⁺ cat. Cyclo [4+2] Cycloaddition (Diels-Alder) EVE->Cyclo + Diene Trans Transvinylation EVE->Trans + R-OH, Pd cat. Poly Cationic Polymerization EVE->Poly Lewis Acid (e.g., BF₃) Protect_P R-O-CH(CH₃)OEt Protect->Protect_P Cyclo_P Substituted Cyclohexenes Cyclo->Cyclo_P Trans_P R-O-CH=CH₂ Trans->Trans_P Poly_P Poly(this compound) Poly->Poly_P

Core Reactivity Pathways of this compound.
  • [4+2] Cycloaddition Reactions: As an electron-rich dienophile, this compound readily participates in inverse-electron-demand Diels-Alder reactions, providing a route to functionalized cyclic ethers.[1]

  • Transvinylation and Claisen Rearrangement: The palladium-catalyzed reaction with allylic alcohols generates allyl vinyl ethers.[5] These intermediates are highly valuable because they can undergo a thermal Claisen rearrangement to produce γ,δ-unsaturated aldehydes, a powerful C-C bond-forming reaction.[5][6]

  • Polymerization: In the presence of Lewis acids or other cationic initiators, this compound undergoes rapid polymerization to form poly(this compound) (PEVE).[1] These polymers are soft, tacky resins used in adhesives and coatings.[11][12]

Applications in Drug Development and Industry

The utility of this compound extends from laboratory-scale synthesis to large-scale industrial processes.

  • Pharmaceutical Intermediates: It is a key building block for synthesizing active pharmaceutical ingredients (APIs). For example, it is used in the production of the antibacterial drug sulfadiazine and the disinfectant glutaraldehyde.[6][11] The global market for this compound is significantly driven by its consumption in the pharmaceutical sector.[12]

  • Polymer-Based Drug Delivery: Copolymers of this compound and maleic anhydride (MA) are widely used in pharmaceutical formulations as thickening agents, bioadhesives (e.g., for dentures), and as matrices for transdermal drug delivery patches.[6][13]

  • Coatings and Adhesives: It serves as a comonomer for fluoropolymer resins used in high-durability coatings, where it improves solubility and adhesion.[11][14] Its homopolymers are used to formulate pressure-sensitive adhesives.[11]

  • Anesthetic History: Though largely replaced by modern halogenated ethers, vinyl ethers were historically used as inhalation anesthetics due to their rapid induction and emergence properties.[6][11] This historical application has led to extensive investigation of their toxicity, which is generally low.[1]

Safety, Handling, and Storage

This compound is a highly flammable and reactive compound that requires strict safety protocols.[15] Its low flash point and wide explosive limits mean that ignition sources must be rigorously excluded.[4][6]

Key Hazards:

  • Extreme Flammability: Vapors are heavier than air and can travel to a distant ignition source.[4][15]

  • Peroxide Formation: Like many ethers, it can form explosive peroxides upon exposure to air and light.[15][16] It is often supplied with stabilizers like potassium hydroxide.[3]

  • Hazardous Polymerization: Polymerization can be initiated by heat, contamination, or acids, and can occur violently if uncontrolled within a sealed container.[4]

Protocol: Safe Handling and Storage

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood. Use explosion-proof electrical equipment and ensure proper grounding of all containers and transfer lines to prevent static discharge.[15][17][18]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[17]

    • Hand Protection: Use neoprene or nitrile rubber gloves.[17][18]

    • Skin Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[17]

    • Respiratory: If there is a risk of inhalation, use a NIOSH-certified respirator with an organic vapor cartridge.[17]

  • Storage:

    • Store in a cool, dry, well-ventilated, fireproof area away from heat, sparks, and direct sunlight.[15][16][17]

    • Keep containers tightly closed under an inert atmosphere (e.g., nitrogen or argon).[15]

    • Store separately from oxidizing agents, peroxides, and strong acids.[15][17]

    • It is recommended to store in a refrigerator designated for flammables (0-10 °C).[16]

  • Spill & Emergency Procedures:

    • Spill: Eliminate all ignition sources immediately. Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[15][19]

    • Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[15] Do not use a direct water stream as it may spread the fire.

    • Exposure: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention in all cases of significant exposure.[15][16]

Conclusion

This compound is far more than a simple monomer; it is a strategic enabler in complex chemical synthesis. Its predictable reactivity, particularly as a mild and robust protecting group for alcohols, secures its place in the toolbox of any synthetic chemist. For professionals in drug development, its role as a versatile intermediate and a component of advanced drug delivery systems underscores its continued importance. By understanding its underlying chemical principles and adhering to stringent safety protocols, researchers can fully leverage the synthetic power of this fundamental reagent.

References

An In-depth Technical Guide to the Thermochemical Properties of Ethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vinyl ether (EVE), a volatile and flammable liquid with the chemical formula C4H8O, holds significance as a versatile chemical intermediate and monomer in various industrial and research applications.[1][2] Its utility in the synthesis of polymers, pharmaceuticals, and fine chemicals necessitates a thorough understanding of its fundamental energetic and thermodynamic properties. This guide provides a comprehensive overview of the thermochemical properties of this compound, delving into both experimental and computational methodologies for their determination. By synthesizing accurate data with the underlying scientific principles, this document aims to equip researchers with the critical knowledge required for process optimization, reaction modeling, and safety assessments involving this important compound.

Core Thermochemical Properties of this compound

A summary of the key thermochemical and physical properties of this compound is presented in the table below. These values represent a consolidation of critically evaluated experimental data.

PropertyValueUnitsSource(s)
Molecular Formula C4H8O-[1][2]
Molar Mass 72.107g·mol⁻¹[2]
Standard Enthalpy of Formation (Gas, 298.15 K) -131.8 ± 3.4kJ·mol⁻¹
Standard Enthalpy of Combustion (Gas, 298.15 K) -2599.6 ± 0.9kJ·mol⁻¹
Enthalpy of Vaporization (at boiling point) 26.2kJ·mol⁻¹[1]
Boiling Point 33 °C (306 K)°C (K)[2]
Melting Point -116 °C (157 K)°C (K)[2]
Molar Heat Capacity (Liquid, 25 °C) 136.683J·mol⁻¹·K⁻¹[3]
Density (20 °C) 0.7589g·mL⁻¹[2]

Experimental Determination of Thermochemical Properties

The experimental quantification of thermochemical data provides the bedrock for our understanding of a substance's energetic landscape. For a volatile compound like this compound, specialized techniques are required to ensure accuracy.

Enthalpy of Combustion: Flame Calorimetry

The standard enthalpy of combustion (ΔcH°) of this compound was precisely determined using flame calorimetry, a technique well-suited for volatile liquids and gases.

Causality Behind Experimental Choice: Bomb calorimetry, a common method for determining heats of combustion, is often unsuitable for highly volatile compounds like this compound. The high vapor pressure can lead to incomplete combustion and potential explosive behavior under the high oxygen pressures within the bomb. Flame calorimetry circumvents these issues by allowing for a controlled, steady-state combustion of the vaporized substance at atmospheric pressure, leading to more reliable and complete reaction data.

Experimental Protocol: Flame Calorimetry of this compound

The following is a generalized protocol based on the principles of flame calorimetry as would be applied to this compound.

  • Sample Preparation and Purification: A high-purity sample of this compound is obtained, often purified by fractional distillation to remove any non-volatile impurities or stabilizers.

  • Calorimeter Calibration: The calorimeter is calibrated by burning a substance with a precisely known heat of combustion, such as hydrogen or a standard hydrocarbon, to determine the heat capacity of the calorimetric system.

  • Vaporization and Metering: A controlled flow of purified oxygen is passed through a saturator containing liquid this compound maintained at a constant temperature. This creates a combustible gas mixture with a known composition. The flow rates of the oxygen and the amount of vaporized ether are meticulously measured.

  • Controlled Combustion: The this compound-oxygen mixture is introduced into a burner within a closed combustion vessel, which is itself submerged in a known mass of water in the calorimeter. The flame is ignited, and the combustion is allowed to proceed at a steady rate.

  • Temperature Measurement: The temperature of the water in the calorimeter is measured with high precision using a platinum resistance thermometer or a similar device at regular intervals before, during, and after the combustion process.

  • Analysis of Combustion Products: The products of combustion (primarily carbon dioxide and water) are collected and quantitatively analyzed to confirm complete combustion.

  • Calculation of Enthalpy of Combustion: The heat released during the combustion is calculated from the temperature rise of the calorimeter and its known heat capacity. This value is then used to determine the standard enthalpy of combustion of this compound.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH), the energy required to transform a liquid into a gas, is a critical parameter for understanding phase transitions. For this compound, this has been determined by measuring its vapor pressure at different temperatures. The Clausius-Clapeyron equation can then be used to calculate the enthalpy of vaporization.

Computational Thermochemistry of this compound

In parallel with experimental measurements, computational quantum chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules. High-level ab initio methods can yield highly accurate data, offering insights into molecular structure and energetics.

Theoretical Framework: Gaussian-n Theories

The Gaussian-n (Gn) theories, such as G3 and G4, are composite methods designed to achieve high accuracy in thermochemical calculations.[4][5][6] These methods approximate a high-level, large basis set calculation by a series of lower-level calculations, which are then combined with empirical corrections.

Causality Behind Method Choice: Direct high-level calculations with large basis sets are computationally very expensive. The Gn methods provide a cost-effective approach to approximate these more rigorous calculations, making them a practical choice for obtaining accurate thermochemical data for molecules of moderate size like this compound.

Computational Protocol: G4-Level Thermochemical Analysis

A typical workflow for calculating the thermochemical properties of this compound using the Gaussian 4 (G4) theory is as follows:

  • Geometry Optimization: The molecular geometry of this compound is optimized at the B3LYP/6-31G(2df,p) level of theory to find the lowest energy conformation. A vibrational frequency analysis is performed at the same level to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets on the optimized geometry.

  • Extrapolation to the Basis Set Limit: The Hartree-Fock energy is extrapolated to the complete basis set limit.

  • Correlation Energy Calculation: The electron correlation energy is calculated at the CCSD(T) level of theory.

  • Higher-Level Corrections: Empirical higher-level corrections are added to the total energy to account for remaining deficiencies in the theoretical model.

  • Calculation of Thermochemical Properties: The total G4 energy is combined with the scaled ZPVE and statistical thermodynamics calculations (based on the vibrational frequencies and molecular structure) to determine the standard enthalpy of formation, standard molar entropy, and heat capacity.

Conformational Analysis and its Impact on Thermochemistry

This compound can exist in different conformations due to rotation around the C-O single bonds. Computational studies have shown that the syn and gauche conformers are the most stable.[7][8] The relative energies of these conformers are small, and at room temperature, a mixture of conformers will be present. The reported thermochemical properties are a population-weighted average of the properties of the individual conformers.

Workflow for Determining Thermochemical Properties

The following diagram illustrates the interconnected experimental and computational workflows for determining the thermochemical properties of this compound.

Thermochemical_Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start High-Purity this compound flame_cal Flame Calorimetry exp_start->flame_cal vp_measure Vapor Pressure Measurement exp_start->vp_measure delta_h_comb Standard Enthalpy of Combustion (ΔcH°) flame_cal->delta_h_comb delta_h_vap Enthalpy of Vaporization (ΔvapH) vp_measure->delta_h_vap delta_h_form_exp Standard Enthalpy of Formation (ΔfH°) delta_h_comb->delta_h_form_exp via Hess's Law data_comparison Comparison and Validation of Experimental and Computational Data delta_h_form_exp->data_comparison comp_start Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP) comp_start->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal g4_calc G4 Single-Point Energy Calculations geom_opt->g4_calc thermochem_calc Statistical Thermodynamics freq_anal->thermochem_calc delta_h_form_comp Standard Enthalpy of Formation (ΔfH°) g4_calc->delta_h_form_comp entropy_comp Standard Molar Entropy (S°) thermochem_calc->entropy_comp cp_comp Heat Capacity (Cp) thermochem_calc->cp_comp delta_h_form_comp->data_comparison

Caption: Experimental and computational workflows for determining the thermochemical properties of this compound.

Conclusion

The thermochemical properties of this compound are well-characterized through a combination of precise experimental measurements and high-level computational studies. The standard enthalpy of formation, a key determinant of its chemical reactivity and stability, has been reliably established through flame calorimetry. Computational methods, such as the G4 theory, provide a powerful complementary approach, offering insights into the molecule's conformational landscape and enabling the prediction of a full suite of thermochemical data. A thorough understanding of these properties is indispensable for the safe and efficient application of this compound in scientific research and industrial processes.

References

An In-Depth Technical Guide to the Discovery and Historical Use of Ethyl Vinyl Ether as an Anesthetic

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl vinyl ether, known commercially as Vinamar, occupies a unique position in the history of anesthesiology. Emerging in an era of rapid discovery, it represented a concerted effort to refine the anesthetic properties of ethers, aiming to harness the potency of divinyl ether while mitigating its risks. This guide provides a comprehensive technical overview of this compound, from its conceptual origins and chemical synthesis to its pharmacological properties and clinical application. It is intended for researchers, scientists, and drug development professionals interested in the evolution of anesthetic agents and the foundational principles that guided their development in the mid-20th century.

Discovery and Historical Development

The story of this compound as an anesthetic is rooted in the broader exploration of unsaturated ethers. Following the establishment of diethyl ether as a surgical anesthetic, researchers sought agents with faster induction and recovery times and fewer side effects.

The Pioneering Work of Leake and Chen

The first significant investigation into the anesthetic potential of unsaturated ethers was published in 1930 by pharmacologists Chauncey D. Leake and Mei Yü Chen.[1] While their primary focus was on divinyl ether, they also considered this compound as part of their study.[1] Leake theorized that combining the structural features of diethyl ether and ethylene might produce an anesthetic with the desirable properties of both. This early work laid the theoretical groundwork for the development of vinyl ether anesthetics.

Further Development and Commercialization

It was not until the 1940s that this compound was studied in earnest. A team led by pharmacologist John C. Krantz, Jr., at the University of Maryland, undertook extensive further studies and clinical trials.[1] These investigations confirmed that the anesthetic profile of this compound was intermediate between that of diethyl ether and the more potent, but also more toxic, divinyl ether.

This research culminated in the commercial introduction of this compound in the 1950s by the Ohio Chemical and Surgical Equipment Company under the brand name Vinamar .[1] The name itself was a tribute to the foundational work carried out at the University of Maryland.[1]

Timeline_of_Ethyl_Vinyl_Ether cluster_Discovery Discovery & Early Research cluster_Commercialization Commercial Use cluster_Decline Decline in Use 1930 1930 Leake & Chen first investigate unsaturated ethers, including this compound. 1940s 1940s John C. Krantz, Jr. at U. of Maryland conducts in-depth studies and clinical trials. 1930->1940s Further Investigation 1950s 1950s Marketed as 'Vinamar' by Ohio Chemical and Surgical Equipment Co. 1940s->1950s Commercialization 1960 1960 Relegated to an induction agent for open drop ether as superior agents become available. 1950s->1960 Obsolescence Legacy Legacy Fluoroxene, a fluorinated anesthetic, is developed as a derivative of this compound. 1960->Legacy Anesthetic_Properties cluster_Solubility Solubility (Partition Coefficients) cluster_Effect Clinical Effect BloodGas Blood:Gas Coefficient (Solubility in Blood) Speed Speed of Induction & Recovery BloodGas->Speed Inversely Correlated (Low Solubility = Fast Onset) OilGas Oil:Gas Coefficient (Lipid Solubility) Potency Potency (1/MAC) OilGas->Potency Directly Correlated (High Solubility = High Potency) Synthesis_Workflow cluster_Reactants Reactants cluster_Process Process cluster_Product Product Ethanol Absolute Ethanol (CH3CH2OH) Reaction High-Pressure Reaction (Vinylation) Ethanol->Reaction Acetylene Acetylene (HC≡CH) Acetylene->Reaction Catalyst Basic Catalyst (e.g., KOH) Catalyst->Reaction Distillation Fractional Distillation Reaction->Distillation Crude Product EVE This compound (CH3CH2OCH=CH2) Distillation->EVE Purified Product

References

theoretical studies on ethyl vinyl ether conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of Ethyl Vinyl Ether Conformation

Abstract

This compound (EVE), a molecule of significant industrial and synthetic importance, presents a fascinating case study in conformational analysis. Its structural flexibility, governed by rotations around two key single bonds, gives rise to a complex potential energy surface with multiple stable conformers. Understanding the delicate balance of electronic and steric forces that dictate the populations and interconversion barriers of these conformers is crucial for predicting its reactivity, spectroscopic properties, and role as a monomer. This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the conformational landscape of EVE. We delve into the foundational concepts of its rotational isomerism, explore the application of high-level computational chemistry techniques, and present a practical workflow for conducting such analyses, thereby offering researchers and drug development professionals a robust framework for studying flexible molecules.

The Conformational Landscape of this compound: More Than Just a Simple Ether

This compound (CH₂=CH-O-CH₂CH₃) is the simplest enol ether that is liquid at room temperature and serves as a versatile building block in organic synthesis and polymer chemistry.[1][2] Its reactivity is intimately linked to its three-dimensional structure. The molecule's conformation is primarily defined by two dihedral angles: the rotation around the C(vinyl)-O bond (τ₁) and the rotation around the O-C(ethyl) bond (τ₂).

Early experimental work, including vibrational and microwave spectroscopy, established that EVE does not exist as a single, rigid structure but rather as a mixture of rotational isomers (rotamers) in the liquid and gaseous states.[3][4][5] Theoretical studies have been instrumental in identifying these conformers and quantifying their relative energies.

The primary conformers arise from rotation around the C(vinyl)-O bond, leading to a planar cis (or syn-periplanar, τ₁ ≈ 0°) form and a non-planar gauche (or skew, τ₁ ≈ 90-120°) form. The planar trans (anti-periplanar, τ₁ ≈ 180°) conformation is generally considered a high-energy transition state rather than a stable minimum. The stability of the cis conformer is largely attributed to the favorable p-π conjugation between the oxygen lone pair and the vinyl group's π-system.

Further complexity is introduced by the rotation of the ethyl group (τ₂). For each of the primary conformers (cis and gauche), the ethyl group can adopt trans (anti) or gauche orientations. This leads to a set of distinct conformers, often labeled with a two-letter code indicating the arrangement around the C(vinyl)-O and O-C(ethyl) bonds, respectively (e.g., CT for cis-trans). Studies have shown that in the liquid and gaseous states, at least three forms coexist: a near-planar cis form and two distinct gauche conformers.[3]

Theoretical Methodologies: Mapping the Potential Energy Surface

The cornerstone of theoretical conformational analysis is the Potential Energy Surface (PES) .[6][7] A PES is a mathematical function that describes the energy of a molecule as a function of its geometry.[8] For EVE, the PES maps the energy changes as the dihedral angles τ₁ and τ₂ are systematically varied. Stable conformers correspond to minima on this surface, while the paths between them are defined by transition states (saddle points).

Causality of Method Selection: Why Ab Initio and DFT?

To accurately construct the PES for EVE, computational methods must correctly balance several competing factors:

  • Electronic Effects: Strong p-π conjugation favors a planar arrangement around the C(vinyl)-O bond. Hyperconjugative interactions also play a role in stabilizing certain conformations.[9][10][11]

  • Steric Effects: Repulsion between the vinyl group and the bulky ethyl group can destabilize planar arrangements and favor non-planar gauche structures.[9]

Simple molecular mechanics models may struggle to capture the subtle electronic effects accurately. Therefore, quantum mechanical methods are the preferred tools.

  • Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without empirical parameters.[12] MP2 is particularly valuable as it includes electron correlation, which is crucial for accurately describing the non-covalent interactions that influence conformational stabilities.[10]

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost.[13] Functionals like B3LYP have been successfully applied to vinyl ethers, providing results in good agreement with experimental data.[9][10][14] The choice of basis set is also critical; Pople-style basis sets like 6-311++G(2d,2p) or correlation-consistent sets like aug-cc-pVTZ are often required to provide the necessary flexibility to describe the electron distribution accurately.[9][10]

A Practical Guide: Computational Workflow for EVE Conformation

Here, we outline a self-validating protocol for a comprehensive theoretical study of EVE's conformation using DFT, a common and reliable approach.

Experimental Protocol: DFT-Based Conformational Analysis
  • Initial Structure Generation: Construct an initial 3D model of this compound using a molecular builder.

  • Potential Energy Surface Scan (PES Scan):

    • Perform a relaxed PES scan by systematically rotating the C=C-O-C dihedral angle (τ₁) in steps of 10-15 degrees.

    • At each step of the τ₁ scan, perform a nested relaxed scan of the C-O-C-C dihedral angle (τ₂).

    • This two-dimensional scan identifies all potential energy minima corresponding to stable conformers.

  • Geometry Optimization:

    • Extract the approximate geometries of the minima identified in the PES scan.

    • Perform a full geometry optimization for each candidate structure using a robust level of theory (e.g., B3LYP/aug-cc-pVTZ). This process locates the exact energy minimum on the PES.

  • Vibrational Frequency Calculation:

    • For each optimized geometry, perform a frequency calculation at the same level of theory.

    • Self-Validation Check: A true minimum must have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state) or a higher-order saddle point, and the structure should be re-examined or discarded as a stable conformer.

    • These calculations also provide the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy).

  • Energy Analysis:

    • Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of all confirmed conformers with respect to the most stable one (the global minimum). It is crucial to use ZPVE-corrected electronic energies for the most accurate comparison.

Workflow Visualization

The following diagram illustrates the computational pipeline for conformational analysis.

G cluster_prep Preparation cluster_scan Exploration cluster_refine Refinement & Validation cluster_analysis Analysis Build 1. Initial 3D Structure Generation Scan 2. Relaxed PES Scan (τ₁ and τ₂) Build->Scan Identify Identify Energy Minima Scan->Identify Opt 3. Full Geometry Optimization Identify->Opt Candidate Geometries Freq 4. Vibrational Frequency Calculation Opt->Freq Validation Check: All Frequencies Real? Freq->Validation Validation->Opt Imaginary Freq Found (Re-optimize/Discard) Analysis 5. Relative Energy Calculation (ΔE, ΔG) Validation->Analysis Valid Minima Result Conformer Population & Stability Order Analysis->Result

Caption: A computational workflow for identifying and validating stable conformers.

Quantitative Insights: Conformational Energies and Structures

Numerous theoretical studies have characterized the conformers of EVE. The general consensus is that the global minimum is a planar (or nearly planar) cis conformer where the ethyl group is in a trans orientation (CT). One or more gauche conformers are found to be very close in energy.

ConformerDihedral Angle (τ₁) C=C-O-CDihedral Angle (τ₂) C-O-C-CRelative Energy (kcal/mol)Source
cis-trans (CT) ~0°~180°0.00 (Global Minimum)[3]
skew-gauche (SG') ~100-120°~60-80°0.2 - 0.5[3]
skew-trans (ST) ~100-120°~180°0.8 - 1.5[3]

Note: The exact energy values and dihedral angles vary depending on the level of theory and basis set used in the calculations.

The small energy difference between the cis and gauche forms highlights the delicate interplay of forces. While conjugation stabilizes the planar cis form, steric hindrance and other non-bonded interactions make the non-planar gauche form highly competitive in energy.[10] This coexistence is critical, as the different conformers can exhibit distinct reactivities and spectroscopic signatures.

Conformational Interconversion

The energy barriers separating these conformers determine the rate of their interconversion. The pathway from the most stable cis conformer to the gauche forms represents the primary rotational process.

G Cis Cis Conformer (Global Minimum) TS Transition State (Rotational Barrier) Cis->TS ΔE‡ Gauche Gauche Conformer (Local Minimum) Gauche->TS ΔE‡ TS->Gauche

Caption: Energy relationship between cis and gauche conformers via a transition state.

Theoretical calculations of the potential energy surface allow for the precise determination of these rotational barriers.[4][15] This information is invaluable for understanding the molecule's dynamics and for interpreting temperature-dependent experimental data, such as that from NMR spectroscopy.[16]

Conclusion

The conformational preferences of this compound are dictated by a subtle balance of resonance stabilization, which favors a planar cis structure, and steric interactions, which lead to competitive low-energy gauche conformers. This guide has demonstrated that modern theoretical methods, particularly DFT and ab initio calculations, are indispensable tools for dissecting these interactions. By providing a framework for constructing and analyzing the potential energy surface, these computational techniques offer unparalleled insight into the structural dynamics of flexible molecules. The presented workflow, emphasizing systematic exploration and rigorous validation, serves as a robust protocol for researchers aiming to predict and understand the relationship between molecular conformation and function.

References

Methodological & Application

Application Notes & Protocols: Ethyl Vinyl Ether in [4+2] Inverse-Demand Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist: This document provides a comprehensive technical guide on the theory and practical application of ethyl vinyl ether as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, strategic considerations, and detailed protocols necessary for leveraging this powerful reaction in synthetic chemistry and the life sciences.

Section 1: Core Principles of the Inverse-Demand Cycloaddition

The Diels-Alder reaction is a cornerstone of organic synthesis, a [4+2] cycloaddition that forms a six-membered ring.[1] The classical form involves an electron-rich diene reacting with an electron-poor dienophile. The Inverse-Electron-Demand Diels-Alder (IEDDA or DAINV) reaction, as the name suggests, inverts these electronic requirements, employing an electron-poor diene and an electron-rich dienophile.[2] This inversion of reactivity opens up unique synthetic pathways, particularly for the synthesis of heterocyclic compounds and for bioorthogonal applications where speed and selectivity are paramount.[2][3]

At the heart of this reaction class are 1,2,4,5-tetrazines, which are highly electron-deficient dienes. They react with exceptional speed and selectivity with electron-rich dienophiles, such as this compound (EVE).[4][5][6] EVE (CH₃CH₂OCH=CH₂) is a simple, commercially available enol ether whose utility in IEDDA reactions is rooted in the potent electron-donating nature of its ethoxy group.[2][7]

The Reaction Mechanism: A Stepwise View

The reaction between a 1,2,4,5-tetrazine and this compound is not a single-step transformation but a sequential process. This is a crucial distinction for understanding its applications, especially in "release" chemistry.

  • [4+2] Cycloaddition: The reaction initiates with a concerted cycloaddition between the electron-poor tetrazine (diene) and the electron-rich this compound (dienophile) to form a highly unstable bicyclic intermediate.[8][9]

  • Retro-[4+2] Cycloaddition (Nitrogen Extrusion): This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly expelling a molecule of dinitrogen (N₂), a thermodynamically highly favorable process. This step drives the reaction forward and results in the formation of a 4,5-dihydropyridazine.[5][8][9]

  • Aromatization/Elimination: The resulting dihydropyridazine can then undergo a final elimination step to yield a stable, aromatic pyridazine product. In applications where the ethoxy group is part of a larger molecule (a "caged" substrate), this final step results in the release of that molecule.[10][11]

G cluster_0 IEDDA Reaction Pathway with this compound Tetrazine 1,2,4,5-Tetrazine (Electron-Poor Diene) Cycloadduct Unstable Bicyclic Intermediate Tetrazine->Cycloadduct [4+2] Cycloaddition EVE This compound (Electron-Rich Dienophile) EVE->Cycloadduct Dihydropyridazine 4,5-Dihydropyridazine Cycloadduct->Dihydropyridazine Retro-[4+2] (N₂ Release) Product Pyridazine Product + Released Alcohol Dihydropyridazine->Product Elimination/ Aromatization

Caption: General mechanism of the IEDDA reaction between a tetrazine and this compound.

Frontier Molecular Orbital (FMO) Theory Perspective

The rapid rate of the IEDDA reaction is governed by the energetic gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2][4]

  • This compound (Dienophile): The oxygen atom of the ethoxy group donates electron density into the double bond, significantly raising the energy of the HOMO. A higher HOMO energy makes the dienophile a stronger nucleophile and a better reactant for IEDDA.

  • 1,2,4,5-Tetrazine (Diene): The four electronegative nitrogen atoms in the tetrazine ring withdraw electron density, substantially lowering the energy of the LUMO. A lower LUMO energy makes the diene a more potent electrophile.

The small energy gap between the high-energy HOMO of EVE and the low-energy LUMO of the tetrazine results in a strong orbital interaction and a low activation energy, leading to exceptionally fast reaction kinetics.[2][9]

FMO cluster_EVE This compound (HOMO) cluster_Tetrazine Tetrazine (LUMO) homo_eve –––––––––––––––– HOMO ↑ interaction ΔE (Small) Strong Interaction Fast Reaction homo_eve->interaction lumo_tetrazine –––––––––––––––– LUMO ↓ interaction->lumo_tetrazine

Caption: FMO diagram showing the small energy gap (ΔE) in an IEDDA reaction.

Section 2: Applications in Drug Development and Chemical Biology

The unique characteristics of the EVE-tetrazine ligation make it a powerful tool beyond traditional synthesis. Its high selectivity and ability to proceed under mild, often physiological, conditions have established it as a premier bioorthogonal reaction.[3][4]

Bioorthogonal "Click-to-Release" Prodrug Activation

A transformative application of this chemistry is in prodrug activation.[11] A biologically active molecule containing a hydroxyl group (e.g., a cytotoxic drug or a fluorophore) can be rendered inert by "caging" it as a vinyl ether derivative.[11][12][13] This prodrug can circulate harmlessly until it encounters a tetrazine molecule, which acts as the trigger. The ensuing IEDDA reaction and subsequent elimination cascade precisely and tracelessly releases the active parent molecule.[10][11]

This strategy allows for spatiotemporal control over drug activity, concentrating the therapeutic effect at a target site (e.g., a tumor) where the tetrazine trigger has been localized, thereby minimizing off-target toxicity.[11][14]

cluster_workflow Click-to-Release Workflow Prodrug Inactive Prodrug (Molecule-O-CH=CH₂) Reaction IEDDA Reaction + Elimination Prodrug->Reaction Tetrazine Tetrazine Trigger (e.g., Antibody-Tz Conjugate) Target Target Site (e.g., Tumor Cell) Tetrazine->Target Localization Target->Reaction ActiveDrug Active Molecule (Molecule-OH) Reaction->ActiveDrug Release Byproduct Pyridazine Byproduct Reaction->Byproduct

Caption: Workflow for targeted drug activation using the EVE/tetrazine click-to-release system.

Section 3: Protocols and Experimental Design

Success in applying IEDDA reactions hinges on careful experimental design and execution. The following protocols provide a foundation for both general synthesis and bioorthogonal release applications.

General Protocol: Synthesis of a Pyridazine Derivative

This protocol outlines a standard procedure for the reaction of an electron-poor tetrazine with this compound.

  • Materials:

    • 3,6-disubstituted-1,2,4,5-tetrazine (e.g., 3,6-di(2-pyridyl)-1,2,4,5-tetrazine)

    • This compound (EVE), stabilized[7]

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

    • Standard glassware for inert atmosphere reaction

  • Procedure:

    • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the tetrazine (1.0 eq) in the chosen anhydrous solvent to a concentration of ~0.1 M.

    • Reagent Addition: Add this compound (3.0–5.0 eq) via syringe. Causality: A molar excess of EVE is used to ensure the reaction proceeds to completion, compensating for its high volatility (boiling point: 33 °C) and potential for evaporation.[15]

    • Reaction: Stir the reaction mixture at room temperature. The progress can often be monitored visually by the disappearance of the tetrazine's characteristic deep red or pink color. For quantitative analysis, thin-layer chromatography (TLC) or LC-MS should be used.

    • Workup: Once the reaction is complete (typically 1-4 hours, depending on the tetrazine), concentrate the mixture under reduced pressure to remove the solvent and excess EVE.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the target pyridazine product.

Protocol: Bioorthogonal Release of a Caged Fluorophore

This protocol details the tetrazine-triggered uncaging of a hydroxyl-containing molecule in an aqueous environment.

  • Materials:

    • Vinyl ether-caged molecule (e.g., coumarin-O-CH=CH₂)

    • Water-soluble tetrazine (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine-bis(methyl-PEG4)-acid)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Co-solvent (e.g., DMSO or DMF) for stock solutions

    • Analytical instrument (e.g., HPLC or fluorescence plate reader)

  • Procedure:

    • Stock Solutions: Prepare a concentrated stock solution of the vinyl ether-caged substrate (e.g., 10 mM in DMSO). Prepare a separate stock solution of the tetrazine trigger (e.g., 20 mM in water or DMSO).

    • Reaction Setup: In a microcentrifuge tube or well of a microplate, add PBS (pH 7.4) to achieve the final reaction volume. Add the caged substrate from its stock solution to a final concentration of 100 µM.

    • Initiation: Initiate the release by adding the tetrazine stock solution to a final concentration of 200 µM (2.0 eq). Causality: The reaction is performed under pseudo-first-order conditions with excess tetrazine to ensure rapid and complete uncaging of the substrate.

    • Incubation: Incubate the reaction at 37 °C.

    • Monitoring: At designated time points, analyze the reaction mixture. If releasing a fluorophore, measure the increase in fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths. For other molecules, monitor the disappearance of the starting material and the appearance of the released product by RP-HPLC.[11]

Section 4: Data Summary and Reagent Comparison

The choice of reactants is critical to the outcome of an IEDDA reaction. The following tables summarize key data to guide experimental design.

Table 1: Influence of Tetrazine Substituents on Reactivity

The rate of the IEDDA reaction is highly dependent on the electronic properties of the substituents on the tetrazine ring. Electron-withdrawing groups (EWGs) lower the LUMO energy, dramatically accelerating the reaction.[4]

Tetrazine Substituent (R)Electronic NatureExpected Reactivity with EVETypical Conditions
-H, -CH₃Electron-Donating/NeutralSlow to ModerateRoom Temp to Mild Heat
-PhenylNeutral/Weakly WithdrawingModerateRoom Temperature
-PyridylElectron-WithdrawingFastRoom Temperature
-CO₂Me, -CF₃Strongly Electron-WithdrawingVery FastRoom Temp / 0 °C
Table 2: Comparison of Dienophiles for IEDDA Reactions

While EVE is a valuable tool, other dienophiles, particularly strained alkenes, offer significantly faster kinetics, making them the standard for time-critical in vivo applications.[4][16]

DienophileKey FeatureApprox. Rate Constant (M⁻¹s⁻¹)AdvantagesDisadvantages
This compound Acyclic, Electron-Rich0.01 - 1Simple, inexpensive, useful for releaseLower reactivity, volatile
NorborneneStrained Alkene~1Good stabilityModerate kinetics
trans-Cyclooctene (TCO)Highly Strained Alkene10³ - 10⁴Excellent kinetics, bioorthogonalCan isomerize to less reactive cis-isomer[16]
Bicyclononyne (BCN)Strained Alkyne~10²High stability, good kineticsMore complex synthesis

References

Application Notes and Protocols for the Cationic Polymerization of Ethyl Vinyl Ether Using Lewis Acid Initiators

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Mastering the Cationic Polymerization of Ethyl Vinyl Ether

Cationic polymerization of vinyl ethers, particularly this compound (EVE), is a powerful technique for synthesizing well-defined polymers with a polyether backbone.[1][2] These polymers, known as poly(this compound)s (PEVEs), are of significant interest in various applications, including adhesives, lubricants, and increasingly in the biomedical field for drug delivery systems, due to their biocompatibility and tunable properties.[3] The polymerization is initiated by electrophilic species, most commonly Lewis acids or protonic acids, which generate a carbocationic active center that propagates the polymer chain.[1]

However, the high reactivity of the propagating carbocationic species presents a significant challenge, often leading to uncontrolled polymerization and undesirable side reactions such as chain transfer.[4] This guide provides a comprehensive overview of the theoretical underpinnings and practical protocols for conducting the cationic polymerization of EVE with a focus on achieving controlled molecular weights and narrow molecular weight distributions through the use of Lewis acid initiators. We will delve into the critical experimental parameters, from reagent purification to reaction quenching, and provide insights into the characterization of the resulting polymers.

Theoretical Background: The Mechanism of Cationic Polymerization

The cationic polymerization of EVE proceeds via a chain-growth mechanism involving three key steps: initiation, propagation, and termination/chain transfer.[1]

  • Initiation: The process begins with the formation of a carbocationic active center. This is typically achieved by a Lewis acid (e.g., BF₃·OEt₂, SnCl₄, TiCl₄) in the presence of a proton source (cationogen), such as water or an alcohol, or through the use of a carbocation salt.[1][5] The Lewis acid abstracts a counter-ion from the cationogen, generating a proton that then adds to the electron-rich double bond of the EVE monomer, forming a carbocation.

  • Propagation: The newly formed carbocationic center is highly electrophilic and readily attacks the double bond of another EVE monomer. This process repeats, leading to the growth of the polymer chain. The stability of the propagating carbocation is crucial for achieving a controlled polymerization. Vinyl ethers are particularly well-suited for cationic polymerization because the ether oxygen atom can stabilize the positive charge on the adjacent carbon through resonance.

  • Termination and Chain Transfer: The polymerization can be terminated by several mechanisms, including recombination of the carbocation with the counter-ion or reaction with impurities. Chain transfer, where the active center is transferred to another molecule (monomer, solvent, or polymer), is a common side reaction that can limit the molecular weight of the polymer and broaden its distribution.[4] Controlling these termination and chain transfer events is key to achieving a "living" polymerization, where the propagating chains remain active until all the monomer is consumed.[1]

Visualizing the Reaction Mechanism

The following diagram illustrates the fundamental steps of Lewis acid-initiated cationic polymerization of this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer Initiator Lewis Acid (LA) + Cationogen (RX) Carbocation R+ Initiator->Carbocation Generates Initiated_Monomer R-EVE+ Carbocation->Initiated_Monomer Reacts with Monomer This compound (EVE) Growing_Chain R-(EVE)n-EVE+ Initiated_Monomer->Growing_Chain Propagation starts Longer_Chain R-(EVE)n+1-EVE+ Growing_Chain->Longer_Chain Adds New_Monomer EVE Active_Polymer R-(EVE)n-EVE+ Longer_Chain->Active_Polymer Continues to grow Terminated_Polymer Inactive Polymer Active_Polymer->Terminated_Polymer Termination New_Carbocation New Active Center Active_Polymer->New_Carbocation Chain Transfer to Transfer_Agent Monomer, Solvent, etc.

Caption: Cationic polymerization of this compound.

Materials and Reagents: Ensuring Success Through Purity

The success of cationic polymerization is highly dependent on the purity of the reagents and the exclusion of atmospheric moisture. Water and other nucleophilic impurities can act as terminating agents, leading to low molecular weight polymers with broad distributions.[6]

Reagent/Material Grade/Purity Supplier Purpose Purification/Handling Notes
This compound (EVE)≥99%, contains inhibitorMajor chemical supplierMonomerMust be purified to remove inhibitor and any water. Distillation from calcium hydride (CaH₂) under an inert atmosphere is recommended.[5] Store under inert gas and use immediately.
Lewis Acid Initiator (e.g., SnCl₄, BF₃·OEt₂)Anhydrous, ≥99%Major chemical supplierInitiatorHighly sensitive to moisture and air. Handle exclusively under an inert atmosphere (glovebox or Schlenk line). Use as received from a sealed bottle or freshly distilled.
Solvent (e.g., Toluene, Dichloromethane)Anhydrous, <50 ppm H₂OMajor chemical supplierReaction MediumShould be rigorously dried, typically by passing through a solvent purification system or by distillation from a suitable drying agent (e.g., CaH₂ for toluene, P₂O₅ for dichloromethane).
Quenching Agent (e.g., Methanol)AnhydrousMajor chemical supplierTerminationUsed to terminate the polymerization. Should be anhydrous to avoid side reactions.
Inert Gas (Nitrogen or Argon)High purity (99.998%)Gas supplierInert AtmosphereEssential for all steps of the reaction to exclude moisture and oxygen.
GlasswareBorosilicateLaboratory supplierReaction VesselAll glassware must be rigorously dried before use, typically by oven-drying at >120 °C overnight and cooling under a stream of inert gas.

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a general procedure for the cationic polymerization of EVE. The specific concentrations of monomer and initiator, as well as the reaction temperature, can be adjusted to target a desired molecular weight.

Protocol 1: General Procedure for Cationic Polymerization of this compound
  • Glassware Preparation:

    • Thoroughly clean all glassware (e.g., Schlenk flask, dropping funnel, magnetic stir bar) and dry in an oven at 120 °C overnight.

    • Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Solvent: Transfer the required volume of anhydrous toluene into the reaction flask via cannula under a positive pressure of inert gas.

    • Monomer: Freshly distill this compound from calcium hydride under a nitrogen atmosphere. Transfer the desired amount of purified EVE to the reaction flask containing the solvent.

    • Initiator Solution: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the Lewis acid (e.g., SnCl₄) in anhydrous toluene. This allows for accurate addition of the initiator.

  • Polymerization:

    • Cool the reaction flask containing the monomer and solvent to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath). Lower temperatures are often used to suppress chain transfer reactions and achieve better control over the polymerization.[4]

    • While stirring vigorously, slowly add the initiator solution to the monomer solution dropwise via a syringe or dropping funnel. A rapid and exothermic reaction may occur.

    • Allow the reaction to proceed for the desired time. The reaction time can vary from a few minutes to several hours depending on the reactivity of the initiator and the target molecular weight.

  • Quenching:

    • Terminate the polymerization by adding a small amount of pre-chilled anhydrous methanol to the reaction mixture. This will quench the active carbocationic chain ends.[7]

  • Polymer Isolation and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane, while stirring.

    • Collect the precipitated polymer by filtration or decantation.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Dry_Glassware Dry Glassware (Oven) Setup Assemble under Inert Gas Dry_Glassware->Setup Purify_Reagents Purify Monomer & Solvent Purify_Reagents->Setup Prep_Initiator Prepare Initiator Solution Initiate Add Initiator Prep_Initiator->Initiate Cool Cool Monomer Solution Setup->Cool Cool->Initiate Propagate Allow to Polymerize Initiate->Propagate Quench Quench with Methanol Propagate->Quench Precipitate Precipitate Polymer Quench->Precipitate Isolate Filter and Wash Precipitate->Isolate Dry Dry under Vacuum Isolate->Dry

Caption: Experimental workflow for cationic polymerization.

Characterization of Poly(this compound)

The synthesized PEVE should be characterized to determine its molecular weight, molecular weight distribution (polydispersity index, PDI), and chemical structure.

  • Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the polymer.[3][8] A narrow PDI (typically < 1.5) is indicative of a well-controlled polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to assess its purity.[9][10] The spectra can also provide information about the tacticity of the polymer chain.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is an important physical property.

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
No polymerization or low yield - Inactive initiator (due to moisture contamination).- Insufficiently purified monomer or solvent.- Reaction temperature too low for the chosen initiator.- Use freshly opened or purified initiator.- Ensure all reagents and glassware are rigorously dried.- Increase the reaction temperature or choose a more active initiator.
Polymer with broad PDI (>1.5) - Presence of impurities (e.g., water) causing chain transfer or termination.- Reaction temperature too high, promoting side reactions.- Non-uniform initiation (initiator added too quickly).- Improve purification of all reagents.- Lower the reaction temperature.- Add the initiator slowly and with vigorous stirring.
Low molecular weight polymer - High initiator-to-monomer ratio.- Significant chain transfer to monomer or solvent.- Decrease the amount of initiator.- Choose a solvent with lower chain transfer potential (e.g., non-polar solvents).- Lower the reaction temperature.

Safety Precautions

Working with Lewis acids and flammable organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[11][12]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of harmful vapors.[11]

  • Handling Lewis Acids: Lewis acids are corrosive and react violently with water. They should be handled under an inert atmosphere. In case of skin contact, wash the affected area immediately with copious amounts of water.

  • Flammable Solvents: this compound and many organic solvents are highly flammable. Keep them away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

synthesis of glutaraldehyde using ethyl vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis, Purification, and Characterization of Glutaraldehyde from Ethyl Vinyl Ether

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of glutaraldehyde, a critical biocide, sterilant, and cross-linking agent used extensively in research, healthcare, and drug development.[1][2] The described methodology follows a robust two-step process commencing with a Diels-Alder reaction between acrolein and this compound to form the cyclic intermediate, 2-ethoxy-3,4-dihydro-2H-pyran. This intermediate is subsequently hydrolyzed under acidic conditions to yield an aqueous solution of glutaraldehyde.[3][4] This document offers in-depth technical explanations for experimental choices, step-by-step protocols for synthesis and purification, validated analytical methods for characterization, and essential safety and handling procedures. It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for producing high-purity glutaraldehyde.

Introduction: The Versatility of Glutaraldehyde

Glutaraldehyde (Pentane-1,5-dial) is a five-carbon dialdehyde renowned for its potent antimicrobial and fixative properties. In research and clinical settings, it is indispensable as a cold sterilant for heat-sensitive medical equipment, a tissue fixative for electron microscopy, and a cross-linking agent for proteins and biomaterials.[5][6] Within drug development, glutaraldehyde is utilized to stabilize and modify proteins, create hydrogel matrices for controlled drug release, and in the preparation of bioprostheses.[6][7]

While commercially available, an in-house synthesis can be advantageous for applications requiring specific concentrations, purity levels, or isotopic labeling. The most common industrial synthesis route, and the focus of this guide, involves the cycloaddition of acrolein with a vinyl ether, followed by hydrolysis.[3][8] This method is favored for its efficiency and the relative accessibility of its precursors.

The Synthetic Pathway: A Two-Step Approach

The synthesis of glutaraldehyde from this compound is achieved through two distinct, sequential chemical reactions. Understanding the mechanism of each step is crucial for optimizing reaction conditions and maximizing yield.

Step 1: Diels-Alder Cycloaddition

The first step is a [4+2] cycloaddition, a type of pericyclic reaction known as the Diels-Alder reaction.[9] In this reaction, the conjugated diene (acrolein) reacts with the dienophile (this compound) to form a six-membered ring, 2-ethoxy-3,4-dihydro-2H-pyran.[3][4]

  • Causality of Reagent Choice : Acrolein serves as an electron-poor diene due to the electron-withdrawing effect of its aldehyde group. This compound, conversely, is an electron-rich dienophile because the ethoxy group donates electron density to the double bond.[10][11] This electronic complementarity accelerates the reaction, making it efficient under relatively mild conditions. The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single transition state.[9]

Step 2: Acid-Catalyzed Hydrolysis

The cyclic acetal intermediate, 2-ethoxy-3,4-dihydro-2H-pyran, is stable under neutral or basic conditions but is readily hydrolyzed in the presence of an acid catalyst and water.[8][12]

  • Mechanism of Hydrolysis : The reaction is initiated by the protonation of the ring's oxygen atom by an acid catalyst (e.g., phosphoric acid). This protonation creates a good leaving group, facilitating the ring-opening.[13] A lone pair of electrons from the adjacent ethoxy group assists in this ring-opening, forming a resonance-stabilized carbocation. Water then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation and tautomerization steps, followed by the elimination of ethanol, ultimately yield the final product, glutaraldehyde, as a dialdehyde.[14]

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Acid-Catalyzed Hydrolysis Acrolein Acrolein Intermediate 2-Ethoxy-3,4-dihydro-2H-pyran Acrolein->Intermediate + Ethyl_Vinyl_Ether This compound Ethyl_Vinyl_Ether->Intermediate Intermediate_2 2-Ethoxy-3,4-dihydro-2H-pyran Glutaraldehyde Glutaraldehyde Intermediate_2->Glutaraldehyde + H₂O, H⁺ Catalyst Ethanol Ethanol (byproduct) Glutaraldehyde->Ethanol co-product

Caption: Overall Synthetic Pathway.

Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including nitrile or butyl rubber gloves, a lab coat, and splash-proof chemical goggles, is mandatory.[5][15][16] Acrolein is highly toxic and flammable; this compound is extremely flammable. Glutaraldehyde is a toxic sensitizer.[15]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS No.Key Properties
AcroleinC₃H₄O56.06107-02-8Toxic, lachrymator, flammable
This compoundC₄H₈O72.11109-92-2Extremely flammable, volatile
Phosphoric Acid (85%)H₃PO₄98.007664-38-2Corrosive
Sodium BicarbonateNaHCO₃84.01144-55-8Mild base
Anhydrous MgSO₄MgSO₄120.377487-88-9Drying agent
Deionized WaterH₂O18.027732-18-5-
Protocol for Step 1: Synthesis of 2-Ethoxy-3,4-dihydro-2H-pyran
  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is under a nitrogen or argon atmosphere to prevent unwanted oxidation or polymerization of acrolein.

  • Charge Reagents: To the flask, add acrolein (28.0 g, 0.5 mol).

  • Addition of Dienophile: Slowly add this compound (39.7 g, 0.55 mol, 1.1 equivalents) to the stirred acrolein over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 50-60°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (Thin Layer Chromatography) or GC (Gas Chromatography) by observing the disappearance of the acrolein starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The crude 2-ethoxy-3,4-dihydro-2H-pyran is often used directly in the next step without further purification. If high purity is required, it can be distilled under reduced pressure.

Protocol for Step 2: Hydrolysis to Glutaraldehyde
  • Reactor Setup: Use a 500 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Catalyst Preparation: Prepare the acidic solution by adding phosphoric acid (85%, ~2-3 g) to deionized water (200 mL) in the flask. Heat the solution to 60-70°C.[17]

  • Hydrolysis Reaction: Add the crude 2-ethoxy-3,4-dihydro-2H-pyran from Step 1 to the dropping funnel. Add the intermediate dropwise to the heated, stirred acidic solution over approximately 1 hour. Maintain the reaction temperature between 70-80°C.[8]

  • Reaction Time: Continue stirring at 70-80°C for an additional 1-2 hours after the addition is complete to ensure full hydrolysis.[12]

  • Neutralization: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the phosphoric acid catalyst until the pH is between 5.0 and 7.0. Be cautious, as CO₂ evolution will cause foaming.

  • Product: The resulting solution is an aqueous solution of glutaraldehyde, typically containing ethanol as a byproduct. The typical concentration is 10-25% w/v, depending on the initial water volume.

Purification and Characterization

Purification

For most applications, the neutralized aqueous solution can be used directly. For higher purity, purification is necessary to remove salts and the ethanol byproduct.

  • Vacuum Distillation: Glutaraldehyde can be purified by vacuum distillation.[18] However, it is prone to polymerization at elevated temperatures. A rotary evaporator under high vacuum at a moderate temperature (50-70°C) is the preferred method to concentrate the solution or co-evaporate with water to remove volatile impurities.

  • Column Chromatography: For small-scale, high-purity requirements, the crude product can be purified by column chromatography on silica gel.[4]

G start Starting Materials (Acrolein, this compound) step1 Step 1: Diels-Alder Reaction (50-60°C, 2-4h) start->step1 intermediate Crude Intermediate (2-Ethoxy-3,4-dihydro-2H-pyran) step1->intermediate step2 Step 2: Acid Hydrolysis (H₃PO₄, H₂O, 70-80°C, 1-2h) intermediate->step2 neutralize Neutralization (aq. NaHCO₃) step2->neutralize crude_product Crude Aqueous Glutaraldehyde neutralize->crude_product purification Purification (e.g., Vacuum Distillation) crude_product->purification analysis Analysis & QC (HPLC, GC-MS, Titration) purification->analysis final_product Purified Glutaraldehyde Solution analysis->final_product

Caption: Experimental Synthesis and Purification Workflow.

Analytical Characterization

Validation of the final product's identity and concentration is a critical component of a self-validating protocol. Several methods are available.[19]

Analytical MethodPrincipleApplicationReference
HPLC-UV Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by separation and UV detection.Quantifies glutaraldehyde concentration and assesses purity. Highly sensitive and specific.[20][21]
GC-MS Gas chromatography separates components, and mass spectrometry provides structural identification.Confirms the identity of glutaraldehyde and byproducts. Can be used for quantification after derivatization.[22]
Titration Reaction with hydroxylamine hydrochloride releases HCl, which is then titrated with a standard base.A classic method for determining the concentration of high-level (>1%) glutaraldehyde solutions.[19][21]
¹H NMR Nuclear Magnetic Resonance spectroscopy.Provides structural confirmation. The aldehyde protons of glutaraldehyde show a characteristic signal around 9.7 ppm.[23]

Concluding Remarks

This guide outlines a reliable and well-established procedure for the synthesis of glutaraldehyde from this compound and acrolein. By understanding the underlying chemical principles of the Diels-Alder reaction and subsequent acid-catalyzed hydrolysis, researchers can effectively control the reaction to achieve desired yields and purity. Adherence to the detailed protocols for synthesis, purification, and rigorous analytical characterization will ensure the production of high-quality glutaraldehyde suitable for demanding applications in research and development. Strict observance of all safety protocols is paramount throughout every stage of this process.

References

Application Notes and Protocols: Transvinylation Reactions with Ethyl Vinyl Ether and Allylic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Allyl Vinyl Ethers

In the landscape of modern organic synthesis, allyl vinyl ethers (AVEs) are highly valuable intermediates, primarily for their participation in the[1][1]-sigmatropic Claisen rearrangement.[2][3] This powerful carbon-carbon bond-forming reaction allows for the stereoselective synthesis of γ,δ-unsaturated carbonyl compounds, which are key structural motifs in numerous natural products and pharmaceuticals.[2][4] The transvinylation of allylic alcohols with ethyl vinyl ether (EVE) represents a direct, efficient, and atom-economical route to access these crucial AVE precursors. This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, proven experimental protocols, and practical insights for its successful implementation in a research setting.

Mechanistic Overview: Catalytic Pathways to Vinylation

The transvinylation reaction is an equilibrium process where the vinyl group of a vinyl ether is transferred to an alcohol.[5] To drive the reaction forward, a large excess of the vinylating agent, such as this compound (EVE), is typically employed.[6] The reaction can be catalyzed by various systems, including transition metals and Brønsted/Lewis acids.

Transition Metal Catalysis (Pd, Ru, Ir)

Transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, are highly effective for transvinylation.[7][8]

  • Palladium Catalysis: Palladium(II) complexes, often formed in situ from a precursor like palladium(II) acetate and a bidentate nitrogen ligand (e.g., 1,10-phenanthroline or 2,2'-bipyridyl), are the most widely used catalysts for this transformation.[3][6] The mechanism is believed to involve the coordination of the alcohol to the Pd(II) center, followed by a nucleophilic attack of the coordinated alkoxide onto the vinyl ether double bond, which is also activated by the metal. This is followed by protonolysis to release the product and regenerate the catalyst.

  • Ruthenium Catalysis: Ruthenium complexes have emerged as a more cost-effective alternative to palladium.[9][10] Ruthenium(II) species can effectively catalyze the transfer vinylation of primary and secondary alcohols without the need for additional solvents or additives, using EVE as both the reagent and the solvent.[9][11]

  • Iridium Catalysis: Iridium complexes are also potent catalysts. While some iridium-catalyzed vinylations use vinyl acetates as the vinyl source, they are also applicable to the synthesis of allyl vinyl ethers, which can then undergo a subsequent in situ Claisen rearrangement in a one-pot procedure.[4][12]

Acid Catalysis

Historically, mercury(II) salts like mercuric acetate were used as Lewis acid catalysts for this reaction.[2][13] However, due to the high toxicity of mercury compounds, this method has been largely superseded.[5][13] Brønsted acids can also catalyze the protection of alcohols via addition to vinyl ethers, proceeding through a resonance-stabilized carbocation intermediate.[14] This method is more common for creating alcohol protecting groups rather than for synthesizing allyl vinyl ethers destined for rearrangement.

Mechanistic Workflow: Palladium-Catalyzed Transvinylation

G cluster_0 Catalytic Cycle Pd_L Pd(II) Catalyst (e.g., [Pd(phen)(OAc)₂]) Coord_ROH Alcohol Coordination Pd_L->Coord_ROH + Allylic Alcohol (R-OH) Coord_EVE EVE Coordination Coord_ROH->Coord_EVE + EVE Attack Nucleophilic Attack of Alkoxide on EVE Coord_EVE->Attack Intermediate Key Intermediate Attack->Intermediate Protonolysis Protonolysis Intermediate->Protonolysis + H⁺ Product_Release Product Release (Allyl Vinyl Ether) Protonolysis->Product_Release Product_Release->Pd_L + Ethanol

Caption: Palladium(II)-catalyzed transvinylation cycle.

Experimental Protocols and Proven Insights

This section provides a reliable, step-by-step protocol for the synthesis of allyl vinyl ethers using an in situ-prepared, air-stable palladium catalyst. The methodology is adapted from established literature procedures.[3][6][15]

Protocol: Palladium-Catalyzed Synthesis of 2-Methylallyl Vinyl Ether

This protocol details the vinylation of 2-methyl-2-propen-1-ol. It can be adapted for various primary and secondary allylic alcohols.

I. Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
Palladium(II) AcetatePd(OAc)₂224.5022.5 mg0.1Catalyst Precursor
1,10-PhenanthrolineC₁₂H₈N₂180.2121.6 mg0.12Ligand
2-Methyl-2-propen-1-olC₄H₈O72.11721 mg (0.84 mL)10.0Substrate
This compound (EVE)C₄H₈O72.1114.4 g (20 mL)200Vinyl Source & Solvent
Dichloromethane (DCM)CH₂Cl₂84.93~5 mL-Solvent for catalyst prep.
Diethyl Ether(C₂H₅)₂O74.12As needed-For workup
Saturated NaCl (aq)NaCl-As needed-For workup
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent
II. Equipment Setup
  • 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Condenser with a nitrogen/argon inlet.

  • Heating mantle or oil bath with a temperature controller.

  • Standard glassware for workup (separatory funnel, Erlenmeyer flasks).

  • Rotary evaporator.

III. Experimental Workflow Diagram

G start Start catalyst_prep 1. Catalyst Preparation (Pd(OAc)₂ + Ligand in DCM) start->catalyst_prep add_reagents 2. Add Substrate & this compound catalyst_prep->add_reagents reaction 3. Heat Reaction (e.g., 40°C, 24h) add_reagents->reaction workup 4. Aqueous Workup (Wash with brine) reaction->workup dry 5. Dry Organic Layer (Anhydrous MgSO₄) workup->dry concentrate 6. Concentrate (Rotary Evaporator) dry->concentrate purify 7. Purify Product (Distillation or Chromatography) concentrate->purify end End (Pure Allyl Vinyl Ether) purify->end

Caption: General workflow for transvinylation.

IV. Step-by-Step Procedure
  • Catalyst Preparation (in situ):

    • To a clean, dry 50 mL round-bottom flask, add palladium(II) acetate (22.5 mg, 0.1 mmol).

    • Add 1,10-phenanthroline (21.6 mg, 0.12 mmol).

    • Add dichloromethane (~3-5 mL) and stir the mixture at room temperature for 30 minutes. A color change to a deep red or brown solution/suspension indicates complex formation.[3]

  • Reaction Assembly:

    • To the catalyst solution, add 2-methyl-2-propen-1-ol (0.84 mL, 10.0 mmol).

    • Add this compound (20 mL, 200 mmol). Causality: A large excess of EVE is critical to push the reaction equilibrium towards the product.[6] EVE also conveniently serves as the solvent.[9]

    • Equip the flask with a reflux condenser and place it under a nitrogen or argon atmosphere.

  • Reaction Execution:

    • Heat the reaction mixture to 40°C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NaCl (brine).

    • Extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Caution: The product is volatile. Use a cooled trap and gentle vacuum.

    • The crude product can be purified by fractional distillation under atmospheric pressure or flash chromatography on silica gel if necessary.

V. Characterization
  • Yield: Typically 70-90%.

  • ¹H NMR (CDCl₃): The formation of the allyl vinyl ether can be confirmed by the characteristic signals of the vinyl ether protons (a doublet of doublets around 6.5 ppm and two doublets around 4.0-4.3 ppm) and the disappearance of the alcohol -OH proton signal.

Field-Proven Insights and Troubleshooting
  • Ligand Choice: While 1,10-phenanthroline is effective, 2,2'-bipyridyl can also be used. The ligand stabilizes the palladium catalyst, preventing its decomposition to inactive Pd(0) (black precipitate).[3][6]

  • Substrate Scope: This method is highly effective for primary and secondary allylic alcohols. Tertiary alcohols may react more slowly or undergo elimination side reactions.[6][9] Phenols are generally not vinylated under these conditions.[9]

  • Solvent: While EVE can act as the solvent, for less soluble alcohols, a co-solvent like dichloromethane can be used.[3]

  • Troubleshooting:

    • Low Conversion: Ensure the EVE is fresh and not inhibited. Increase reaction time or slightly elevate the temperature. Check the catalyst and ligand quality.

    • Catalyst Decomposition (black precipitate): This indicates reduction to Pd(0). Ensure the reaction is under an inert atmosphere and that the ligand-to-metal ratio is appropriate (slightly > 1:1).

    • Side Reactions: For sensitive substrates, lower reaction temperatures may be required to prevent isomerization or decomposition.

Safety Precautions

  • This compound (EVE): EVE is extremely flammable and volatile. Handle only in a well-ventilated fume hood away from ignition sources.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with gloves. Avoid inhalation of dust.

  • Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes & Protocols: The Role of Ethyl Vinyl Ether as a Monomer in Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl vinyl ether (EVE) is a cornerstone monomer in polymer chemistry, prized for its electron-rich vinyl group that dictates its unique reactivity. While resistant to conventional free-radical homopolymerization, EVE excels in cationic polymerization and readily copolymerizes with electron-deficient monomers to yield materials with a wide spectrum of properties. This guide provides an in-depth exploration of EVE's role in copolymer synthesis, moving from fundamental principles of reactivity and polymerization mechanisms to detailed, field-proven laboratory protocols. We will dissect the causality behind experimental choices, offering researchers, scientists, and drug development professionals the authoritative grounding required to harness the full potential of EVE in creating advanced functional polymers for diverse applications, including biomedical devices, controlled-release systems, and industrial coatings.

Fundamental Principles of EVE Copolymerization

Monomer Reactivity and Copolymer Structure

The polymerization behavior of this compound is a direct consequence of its electronic structure. The oxygen atom's lone pair of electrons engages in resonance with the vinyl group's π-system, creating an electron-rich double bond. This characteristic renders EVE highly susceptible to electrophilic attack, making cationic polymerization its primary mode of reaction.[1][2][3] Conversely, this same electron density makes it a poor candidate for free-radical homopolymerization under standard conditions.[4]

The true versatility of EVE is unlocked in copolymerization, particularly with electron-deficient comonomers. The classic example is its reaction with maleic anhydride (MA) . The stark difference in electron density between the electron-donating EVE and the electron-accepting MA leads to the formation of a charge-transfer complex (CTC) between the two monomers prior to polymerization.[4][5] This complex then polymerizes as a single unit, resulting in a highly regular, strictly alternating copolymer , irrespective of the initial monomer feed ratio over a wide range.[4][6][7]

This behavior is quantitatively described by monomer reactivity ratios (r) . For the EVE/MA system, both r_EVE and r_MA are very close to zero, indicating that neither monomer has a significant tendency to add to a growing chain terminated by the same monomer. Instead, there is a very strong preference for cross-propagation, where an EVE-terminated chain adds an MA monomer, and an MA-terminated chain adds an EVE monomer, confirming the alternating nature.[6]

Table 1: Reactivity Ratios of this compound with Select Comonomers

Comonomer (M₂) Polymerization Type r₁ (EVE) r₂ (M₂) r₁ * r₂ Copolymer Type Reference
Maleic Anhydride Radical ~0.035 ~0.018 << 1 Strongly Alternating [6]
2,3-Dihydrofuran Cationic ~1.0 - 1.5 ~0.7 - 0.9 ~1 Random/Statistical [8]

| Acrylates | Cationic/Radical | N/A | N/A | N/A | Block (via combined methods) |[1] |

Note: Reactivity ratios are highly dependent on experimental conditions such as solvent and temperature.

Governing Polymerization Mechanisms

This is the most common method for polymerizing vinyl ethers.[2] The mechanism involves the generation of a carbocationic active center that propagates by attacking the double bond of subsequent EVE monomers.

Causality Behind Experimental Choices:

  • Initiators: Protonic acids or Lewis acids (in conjunction with a proton source, or "co-initiator") are required to generate the initial carbocation.[2][3]

  • Challenges: The propagating carbocation is extremely reactive and can be terminated by trace amounts of nucleophilic impurities (like water or alcohols). It is also prone to chain transfer reactions.[9]

  • Control Strategy: To suppress these side reactions and achieve "living" characteristics, cationic polymerization is often performed at very low temperatures (e.g., -78 °C) under a strictly inert and anhydrous atmosphere.[3][9]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (H⁺A⁻) M1 EVE Monomer I->M1 Electrophilic Attack Active1 Propagating Carbocation M1->Active1 Forms Mn n EVE Monomers Active1->Mn Sequential Addition ActiveN Growing Polymer Chain (Carbocation) Mn->ActiveN A_minus Counter-ion (A⁻) ActiveN->A_minus Recombination or Proton Transfer Terminated Dormant/Terminated Polymer A_minus->Terminated

Caption: General mechanism of cationic polymerization of EVE.

Recent advancements have provided greater control over cationic processes. Techniques like Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization introduce a chain transfer agent that reversibly deactivates the propagating carbocation.[1][9] This dynamic equilibrium between active and dormant species allows for the synthesis of polymers with predetermined molecular weights, very low dispersity (Đ ≈ 1.1), and complex architectures like block copolymers.[1][9][10] Photoinitiated methods, which use light to trigger polymerization, also offer excellent temporal control.[2][11][12]

As mentioned, EVE can participate in radical polymerization when paired with a strong electron-acceptor monomer like maleic anhydride. The mechanism proceeds through the formation of an electron donor-acceptor complex.

Causality Behind Experimental Choices:

  • Mechanism: The CTC behaves as a single monomeric unit that is susceptible to radical initiation.[4] The radical initiator (e.g., AIBN) attacks the complex, which then propagates by adding more CTC units. This is the reason for the strictly alternating structure.

  • Solvent Effects: The stability of the CTC can be influenced by the polarity of the solvent. Solvents like supercritical CO₂ have been shown to be effective media for this type of copolymerization.[6][13]

G EVE EVE (Electron Donor) CTC Charge-Transfer Complex [EVE···MA] EVE->CTC MA Maleic Anhydride (Electron Acceptor) MA->CTC Polymer Alternating Copolymer -(-EVE-MA-)-n CTC->Polymer Propagation Initiator Radical Initiator (R•) Initiator->CTC Initiation

Caption: Alternating copolymerization via a Charge-Transfer Complex (CTC).

Synthesis of Key EVE Copolymers: Protocols

Protocol: Synthesis of Poly(this compound-alt-maleic anhydride)

Application Note: This alternating copolymer is one of the most commercially and scientifically significant EVE-based polymers. The anhydride groups along the backbone are highly reactive and serve as handles for extensive post-polymerization modification. Hydrolysis of the anhydride yields two carboxylic acid groups, creating a polyanionic polymer with excellent bioadhesive and mucoadhesive properties, making it invaluable in drug delivery formulations, tablet coatings, and bio-adhesives.[6][14][15] Reaction with alcohols or amines yields ester or amide derivatives, respectively, allowing for fine-tuning of solubility and other physical properties.[4]

Methodology: Free-Radical Solution Polymerization

  • Materials & Purification:

    • This compound (EVE), ≥99%: Purify by distillation to remove inhibitors.[6][13]

    • Maleic anhydride (MA), ≥99%: Recrystallize from a suitable solvent (e.g., methanol, followed by thorough drying in a vacuum oven) to remove maleic acid impurities.[6][13]

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN): Recrystallize from methanol.

    • Anhydrous Dioxane or Toluene (solvent).

  • Experimental Procedure:

    • Step 1 (Setup): Equip a 250 mL Schlenk flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

    • Step 2 (Reagent Addition): In the flask, dissolve 9.8 g (0.1 mol) of purified maleic anhydride in 100 mL of anhydrous dioxane. Stir until fully dissolved.

    • Step 3 (Monomer & Initiator): To the solution, add 7.21 g (0.1 mol) of freshly distilled this compound. Then, add 0.164 g (1 mmol) of AIBN. The solution may develop a slight yellow tint, indicative of CTC formation.

    • Step 4 (Polymerization): Seal the flask and place it in a preheated oil bath at 65 °C. Allow the polymerization to proceed with vigorous stirring for 3-4 hours.[5] An increase in viscosity will be observed.

    • Step 5 (Work-up): After the reaction period, cool the flask to room temperature. Slowly pour the viscous solution into 1 L of a non-solvent (e.g., a 1:1 mixture of diethyl ether and hexane) while stirring. The copolymer will precipitate as a white solid.

    • Step 6 (Purification): Decant the supernatant. Redissolve the polymer in a minimal amount of acetone and re-precipitate it into the ether/hexane mixture. Repeat this process twice to remove unreacted monomers and low molecular weight oligomers.

    • Step 7 (Drying): Collect the purified white polymer by filtration and dry it in a vacuum oven at 40-50 °C to a constant weight.

  • Self-Validation & Characterization:

    • FT-IR Spectroscopy: Confirm the presence of the copolymer by identifying the characteristic symmetric and asymmetric C=O stretching of the cyclic anhydride at ~1850 cm⁻¹ and ~1780 cm⁻¹. The absence of vinyl C=C stretching peaks (~1640 cm⁻¹) indicates high monomer conversion.[6]

    • ¹H & ¹³C NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., Acetone-d₆). The spectra will confirm the 1:1 alternating structure. The integration of proton signals corresponding to EVE and MA units should be in a 1:1 molar ratio.[6][13]

    • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the synthesized polymer.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying cluster_analysis Characterization P1 Purify Monomers (EVE, MA) & Initiator (AIBN) P2 Flame-Dry Schlenk Flask Under Inert Atmosphere R1 Dissolve MA in Anhydrous Dioxane P2->R1 R2 Add EVE and AIBN R1->R2 R3 Heat to 65 °C for 3-4 hours R2->R3 U1 Precipitate Polymer in Ether/Hexane R3->U1 U2 Redissolve & Re-precipitate (2x) U1->U2 U3 Dry in Vacuum Oven to Constant Weight U2->U3 A1 FT-IR, NMR, GPC U3->A1

Caption: Experimental workflow for P(EVE-alt-MA) synthesis.

Applications and Future Outlook

Copolymers derived from this compound have found applications across numerous high-value sectors.

  • Biomedical and Pharmaceutical: The derivatives of P(EVE-alt-MA) are extensively used as excipients in oral drug delivery systems, providing controlled release and enhanced bioavailability.[16][17][18] Their mucoadhesive properties are also leveraged in transdermal patches and oral care products. Thermoresponsive copolymers containing vinyl ether units have been explored for cell culture and tissue engineering applications.[19]

  • Coatings and Adhesives: The poly(vinyl ether) backbone imparts flexibility, impact resistance, and good adhesion.[1] Copolymers are used in protective coatings, pressure-sensitive adhesives, and as flocculants.[6]

  • Advanced Materials: The advent of controlled polymerization techniques has opened the door to synthesizing EVE-containing block copolymers with precisely defined segments.[1][10] This allows for the creation of nanostructured materials, such as self-assembled lipid nanodiscs for membrane protein studies, where a hydrophobic vinyl ether block and a hydrophilic maleic acid block are essential.[5]

The future of EVE copolymerization is trending towards greater control and sustainability. The development of metal-free organocatalysts and photoinitiated systems that operate under milder, ambient conditions is a significant area of research.[1][2][10] These "green" chemistry approaches, combined with the ability to create increasingly complex and functional polymer architectures, ensure that this compound will remain a vital and versatile monomer for the next generation of advanced materials.

Conclusion

This compound is a uniquely reactive monomer whose true potential is realized in copolymerization. Its electron-rich nature dictates its preference for cationic polymerization and its ability to form perfectly alternating structures with electron-poor comonomers like maleic anhydride. By understanding the fundamental principles of its reactivity and selecting the appropriate polymerization mechanism—from classic free-radical CTC polymerization to modern controlled cationic methods—researchers can precisely tailor copolymer composition and architecture. The detailed protocols and validation steps provided herein serve as a robust foundation for scientists aiming to synthesize and characterize EVE-based copolymers for cutting-edge applications in medicine, materials science, and beyond.

References

Application Notes: The Strategic Utility of Ethyl Vinyl Ether in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vinyl ether (EVE), a colorless, volatile liquid, is a remarkably versatile and strategic reagent in the fine chemical and pharmaceutical industries.[1][2] Its utility stems from the distinct reactivity of its electron-rich carbon-carbon double bond and the adjacent ether linkage. While historically used as an anesthetic, its modern significance lies in its application as a robust protecting group for alcohols, a reactive component in cycloaddition reactions for constructing complex heterocyclic scaffolds, and a precursor for various synthetic intermediates.[1] This guide provides an in-depth exploration of EVE's primary applications in pharmaceutical synthesis, complete with detailed protocols, mechanistic insights, and safety considerations to empower researchers in leveraging this valuable synthetic tool.

Section 1: this compound as a Premier Protecting Group for Alcohols

The temporary masking of hydroxyl groups is a cornerstone of multi-step organic synthesis. EVE provides a simple and effective method to protect alcohols by converting them into 1-ethoxyethyl (EE) ethers. This group is favored for its ease of introduction, stability across a wide range of non-acidic conditions, and facile, mild removal.[3]

The Chemistry of Protection: Mechanism and Advantages

The protection reaction proceeds via an acid-catalyzed addition of an alcohol to the double bond of EVE.[3] A mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), protonates the vinyl ether, generating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this cation to form the stable EE acetal.[3]

The primary advantages of the EE protecting group include:

  • Mild Introduction: The reaction proceeds under gentle, acid-catalyzed conditions, often at room temperature or 0 °C.[4]

  • Robust Stability: EE ethers are stable to strongly basic conditions, organometallic reagents (e.g., Grignard reagents, organolithiums), and many oxidizing and reducing agents.[3]

  • Mild Cleavage: Deprotection is achieved under mild acidic conditions, which preserves other sensitive functional groups in the molecule.[1][4]

Experimental Protocols
Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol) using EVE

This protocol details the formation of a 1-ethoxyethyl (EE) ether.

Materials:

  • Benzyl alcohol

  • This compound (EVE)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous DCM (0.5 M), add this compound (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of PPTS (0.05 eq).[5]

  • Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 1-ethoxyethyl protected benzyl alcohol.

Protocol 2: Deprotection of a 1-Ethoxyethyl (EE) Ether

This protocol describes the cleavage of the EE ether to regenerate the alcohol.

Materials:

  • EE-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the EE-protected alcohol in a mixture of aqueous acetic acid and THF (e.g., 20% aqueous acetic acid/THF 1:1 v/v).[3]

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.[3]

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3x).[3]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alcohol.[3]

Comparative Analysis of Alcohol Protecting Groups

The choice of a protecting group is critical and depends on the overall synthetic strategy. The EE group offers a unique balance of properties compared to other common protecting groups.

Protecting GroupIntroduction ConditionsStability (Acidic)Stability (Basic)Cleavage Conditions
EE (Ethoxyethyl)Mild Acid (e.g., PPTS)LabileStableMild Acid (e.g., AcOH, PPTS)[1][3]
MOM (Methoxymethyl)Strong Base (NaH), MOM-ClLabileStableStrong Acid (e.g., HCl)
Bn (Benzyl)Strong Base (NaH), BnBrStableStableH₂, Pd/C; Strong Oxidants (DDQ)[6]
TBDMS (tert-Butyldimethylsilyl)Imidazole, TBDMS-ClLabileStableFluoride Source (TBAF)

Section 2: EVE in Cycloaddition Reactions for Heterocycle Synthesis

This compound's electron-rich nature makes it an excellent reactant in various cycloaddition reactions, providing powerful pathways for the synthesis of carbocyclic and heterocyclic structures that are prevalent in pharmaceuticals.[7]

Hetero-Diels-Alder Reactions ([4+2] Cycloaddition)

In the Hetero-Diels-Alder reaction, EVE acts as an electron-rich dienophile, reacting with electron-deficient dienes (such as α,β-unsaturated ketones or aldehydes) to form dihydropyran rings.[2] This transformation is a highly efficient method for constructing six-membered oxygen-containing heterocycles, which are key components of many natural products and drug molecules.[8] The reaction can be promoted by Lewis acids or under thermal conditions.

[2+2] Cycloaddition Reactions

EVE can also undergo [2+2] cycloadditions with ketenes. This reaction produces 3-alkoxycyclobutanone derivatives, which are versatile intermediates that can be elaborated into more complex molecular architectures.[9]

Workflow for Heterocycle Synthesis via Cycloaddition

G cluster_0 [4+2] Hetero-Diels-Alder cluster_1 [2+2] Cycloaddition EVE_42 This compound (Dienophile) Catalyst_42 Lewis Acid or Heat EVE_42->Catalyst_42 Diene α,β-Unsaturated Carbonyl (Diene) Diene->Catalyst_42 Product_42 Dihydropyran Derivative Catalyst_42->Product_42 Cycloaddition EVE_22 This compound Product_22 3-Alkoxycyclobutanone EVE_22->Product_22 Cycloaddition Ketene Ketene Ketene->Product_22

Caption: General workflows for cycloaddition reactions involving this compound.

Section 3: Case Study in Pharmaceutical Synthesis

The principles described above are not merely theoretical; they are applied in the synthesis of complex, biologically active molecules. For instance, the EE protecting group has been utilized in the synthesis of prostaglandin analogs, which are important therapeutic agents.[3][10] In a multi-step synthesis of a prostaglandin E2 analog, hydroxyl groups on the core cyclopentane ring can be protected as EE ethers. This allows for selective chemical modifications at other parts of the molecule, such as the elaboration of the side chains, without interference from the reactive hydroxyl groups.[3] Once the desired modifications are complete, the EE groups are selectively removed under mild acidic conditions to yield the final active pharmaceutical ingredient.

This compound has also been employed as a protecting group for the NH-fragment of pyrazoles, enabling the synthesis of N-unsubstituted 4-alkynylpyrazoles, which are valuable building blocks in medicinal chemistry.[11]

Section 4: Safety, Handling, and Reagent Profile

This compound is a highly flammable liquid and vapor with a very low flash point and boiling point.[12][13] Proper handling and storage are critical to ensure laboratory safety.

Hazard Analysis and Safety Precautions
  • Flammability: EVE is extremely flammable, and its vapors can form explosive mixtures with air.[1][14] It must be handled away from all sources of ignition, including open flames, sparks, and hot surfaces.[13][15] Use spark-proof tools and explosion-proof electrical equipment.[14]

  • Peroxide Formation: Like many ethers, EVE can form explosive peroxides upon exposure to air and light, especially during storage.[13][16] Containers should be dated upon opening, and inhibitor levels should be regularly checked.[14] If peroxide formation is suspected, the container should not be moved and expert assistance should be sought.[14]

  • Inhalation: Inhalation of high concentrations may cause respiratory tract irritation and central nervous system effects, including dizziness and drowsiness.[14][15] Always handle EVE in a well-ventilated chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, neoprene or nitrile rubber gloves, and a lab coat.[17][18]

Handling and Storage Protocol
  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible substances like strong acids and oxidizing agents.[1][13][14] Storage under an inert atmosphere is recommended.[15]

  • Handling: Ground and bond containers when transferring material to prevent static discharge.[17] Avoid pressurizing containers.[14]

Reagent Specifications
PropertyValueSource
Chemical Formula C₄H₈O[2]
Molar Mass 72.11 g·mol⁻¹[2][12]
Appearance Colorless liquid[2][12]
Boiling Point 33-36 °C[2][12][16]
Density ~0.75 g/mL at 25 °C[16]
Flash Point < -46 °C[12][18]
Purity (Typical) ≥99%[1]

Conclusion

This compound is a high-value reagent whose strategic application can significantly streamline complex synthetic routes in pharmaceutical development. Its utility as a mild and robust protecting group for alcohols is well-established, offering orthogonality to many other common protecting groups. Furthermore, its reactivity in cycloaddition reactions provides efficient pathways to essential heterocyclic scaffolds. By understanding the underlying chemistry and adhering to strict safety protocols, researchers can effectively harness the power of this compound to accelerate the synthesis of novel drug candidates.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving Ethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl vinyl ether (EVE), with the chemical formula CH₃CH₂OCH=CH₂, is a versatile and reactive C2 building block in modern organic synthesis.[1] As the simplest enol ether that is liquid at room temperature, its electron-rich alkene moiety makes it an attractive substrate for a variety of transformations, including polymerization, cycloadditions, and as a protective group for alcohols.[1][2] In the realm of medicinal and process chemistry, the strategic installation of a vinyl ether group or its synthetic equivalents can profoundly influence a molecule's pharmacological profile.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets for the formation of carbon-carbon and carbon-heteroatom bonds, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[3][4] These reactions are foundational in drug discovery and development due to their broad functional group tolerance, high chemoselectivity, and generally mild reaction conditions.[4]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions that specifically involve this compound or its derivatives. We will delve into the mechanistic underpinnings of these transformations, discuss the critical parameters that govern their success, and provide detailed, actionable protocols for key reactions, including the Heck-Mizoroki, Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively leverage this chemistry in their synthetic endeavors.

Section 1: The Unified Mechanism of Palladium Cross-Coupling

At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational catalyst selection, reaction optimization, and troubleshooting. The cycle can be broadly divided into three fundamental steps: oxidative addition, a key bond-forming step (e.g., transmetalation or carbopalladation), and reductive elimination.

  • Oxidative Addition : The cycle begins with the active, coordinatively unsaturated 14-electron Pd(0) catalyst. This species reacts with an organo(pseudo)halide (R¹-X), inserting the palladium into the R¹-X bond. This step oxidizes the metal to Pd(II) and forms a square planar complex containing the R¹ and X fragments as ligands. The reactivity for this step generally follows the trend I > Br > OTf >> Cl for the leaving group X.[5]

  • Transmetalation / Carbopalladation :

    • In Suzuki and Stille couplings, the next step is transmetalation. A second organic partner, in the form of an organoboron[6] or organotin[7] compound (R²-M), exchanges its R² group for the halide (X) on the Pd(II) center. This brings both organic fragments (R¹ and R²) onto the same palladium atom.

    • In the Heck reaction, this step involves carbopalladation. The alkene (e.g., this compound) coordinates to the Pd(II) complex, followed by migratory insertion of the R¹ group into the C=C double bond.[3]

  • Reductive Elimination / β-Hydride Elimination :

    • Following transmetalation, the two organic ligands (R¹ and R²) couple in a reductive elimination step, forming the new R¹-R² bond. This step reduces the palladium back to its Pd(0) state, which can then re-enter the catalytic cycle.

    • Following carbopalladation in the Heck reaction, the cycle is typically terminated by β-hydride elimination, which forms the final substituted alkene product and a hydridopalladium(II) species. This is then reduced back to Pd(0) by a base.[3]

Palladium_Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_OA R¹-Pd(II)L_n-X Pd0->PdII_OA Oxidative Addition PdII_TM R¹-Pd(II)L_n-R² PdII_OA->PdII_TM Transmetalation (Suzuki, Stille) Product R¹-R² PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration RX R¹-X RX->PdII_OA RM R²-M RM->PdII_TM

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Section 2: Critical Parameters for Successful Coupling

The success of any palladium-catalyzed reaction hinges on the judicious selection of its components. Each element plays a crucial role in the catalytic cycle, and their interplay determines the reaction's efficiency, selectivity, and substrate scope.

ComponentRole & RationaleCommon Examples & Insights
Palladium Source Serves as the precatalyst that generates the active Pd(0) species in situ. Modern precatalysts offer improved stability, activity, and reproducibility.[8]Pd(OAc)₂ / Pd₂(dba)₃ : Common, inexpensive Pd(II) and Pd(0) sources. Require in situ reduction/ligand association. Pd(PPh₃)₄ : Air-sensitive but useful Pd(0) source for reactions not requiring specialized ligands. Buchwald Precatalysts (G3/G4) : Air-stable Pd(II) complexes that reliably generate the active monoligated Pd(0) species, leading to highly efficient catalysis.[8]
Ligands Stabilize the palladium center, modulate its electronic and steric properties, and facilitate key steps like oxidative addition and reductive elimination. Ligand choice is often the most critical variable for optimization.[9][10]Monodentate Phosphines : Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃) are excellent for coupling unreactive substrates like aryl chlorides.[8] Bidentate Phosphines : Ligands like DPPF and BINAP can prevent the formation of inactive palladium dimers and were crucial in the development of C-N coupling reactions.[11] N-Heterocyclic Carbenes (NHCs) : Strong σ-donors that form robust bonds with palladium, often imparting high thermal stability to the catalyst.
Base Plays multiple roles depending on the reaction: neutralizes acid byproducts (Heck), activates the organoboron species (Suzuki), or facilitates catalyst turnover.[12]Inorganic Bases : K₂CO₃, Cs₂CO₃, K₃PO₄ are common in Suzuki couplings. The choice can influence the rate of transmetalation. Alkoxides : NaOt-Bu, KOt-Bu are strong, non-nucleophilic bases essential for many Buchwald-Hartwig aminations. Amine Bases : Et₃N, DIPEA are often used in Heck and Sonogashira reactions to scavenge the HX generated.
Solvent Solubilizes reagents, influences catalyst stability and activity, and can affect reaction rates. Anhydrous and degassed solvents are critical to prevent catalyst deactivation via oxidation or reaction with water.[8][13]Polar Aprotic Solvents : Dioxane, THF, DMF, and Toluene are widely used. Their polarity can stabilize charged intermediates in the catalytic cycle.[14] Protic Solvents : Alcohols or water can sometimes be used, particularly in modern, greener protocols for Suzuki couplings.

Section 3: Protocols for Key Cross-Coupling Reactions

The following protocols are designed as robust starting points for research and development. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents unless otherwise specified.

The Heck-Mizoroki Reaction: β-Arylation of this compound

The Heck reaction enables the direct arylation of alkenes. With electron-rich alkenes like EVE, a primary challenge is controlling the regioselectivity between α- and β-addition.[15] The protocol below is optimized for the generally favored β-arylation to produce cinnamaldehyde ethyl acetals, which can be readily hydrolyzed to valuable cinnamaldehydes.

Reaction Principle: Ar-X + H₂C=CH-OEt ---(Pd catalyst, Base)--> Ar-CH=CH-OEt + H-X

Experimental Protocol:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 8 mol%).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) via syringe, followed by triethylamine (Et₃N, 1.5 mmol, 1.5 equiv).

  • Substrate Addition: Add this compound (2.0 mmol, 2.0 equiv) via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase twice with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-arylated this compound.

ParameterTypical ConditionNotes
Palladium Catalyst Pd(OAc)₂ / P(o-tol)₃Herrmann's palladacycle can also be effective.[16]
Ligand Phosphine LigandsLigand choice is critical for regioselectivity. Bidentate ligands like dppf can sometimes favor α-arylation.[17]
Base Triethylamine (Et₃N)Acts as an HX scavenger.
Solvent DMF, DioxaneAprotic polar solvents are generally preferred.
Temperature 80 - 120 °CHigher temperatures are often needed for less reactive halides (e.g., chlorides).
The Suzuki-Miyaura Coupling: Synthesis of Arylated Vinyl Ethers

The Suzuki reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the organoboron reagents.[18] This protocol describes the coupling of a vinyl halide (derived from EVE) with an arylboronic acid.

Reaction Principle: Ar-B(OH)₂ + X-CH=CH-OEt ---(Pd catalyst, Base)--> Ar-CH=CH-OEt + B(OH)₂-X

Experimental Protocol:

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to a dry reaction vial.

  • Reaction Setup: Add a magnetic stir bar. Add the vinyl halide (e.g., 1-bromo-2-ethoxyethene, 1.0 mmol, 1.0 equiv) to the vial.

  • Solvent Addition: Add a 3:1 mixture of Dioxane and Water (4 mL total) via syringe.

  • Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS until the limiting reagent is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and dilute with diethyl ether (20 mL). Filter through a pad of Celite® to remove palladium black, washing the pad with additional ether.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography to afford the coupled product.[19]

ParameterTypical ConditionNotes
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Buchwald precatalysts with ligands like SPhos can be highly effective.
Boron Source Arylboronic AcidBoronate esters (e.g., pinacol esters) can also be used.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid for transmetalation.[12]
Solvent Dioxane/H₂O, Toluene, THFThe use of water often accelerates the reaction.
Temperature 60 - 110 °CDependent on the reactivity of the coupling partners.
Buchwald-Hartwig Amination: Synthesis of Enamines from EVE Derivatives

The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[11][20] This reaction can be used to synthesize enamines, which are versatile synthetic intermediates, by coupling an amine with a vinyl halide.

Reaction Principle: R₂NH + X-CH=CH-OEt ---(Pd catalyst, Base)--> R₂N-CH=CH-OEt + H-X

Experimental Protocol:

  • Reagent Preparation (in a glovebox): To a screw-cap vial, add a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) and the vinyl halide (e.g., 1-chloro-2-ethoxyethene, 1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane (4 mL) via syringe.

  • Reaction Conditions: Seal the vial with a Teflon-lined cap, remove from the glovebox, and place in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir vigorously for 4-18 hours, monitoring by LC-MS.

  • Workup: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude enamine product by flash chromatography.

ParameterTypical ConditionNotes
Palladium Catalyst XPhos Pd G3, RuPhos Pd G3Use of bulky, electron-rich biarylphosphine ligands is critical.[8]
Amine Primary or Secondary AminesCan be used with a wide range of alkyl and aryl amines.
Base NaOt-Bu, KOt-Bu, LHMDSA strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80 - 110 °CReaction temperature is substrate-dependent.

Section 4: General Experimental Workflow

A successful cross-coupling experiment requires careful attention to technique, particularly the exclusion of air and moisture, which can deactivate the sensitive Pd(0) catalyst.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup 1. Weigh reagents reaction Heating & Stirring (Reaction Conditions) setup->reaction 2. Add solvents monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring 3. Monitor progress workup Aqueous Workup & Extraction reaction->workup 5. Cool & dilute monitoring->workup 4. Quench reaction purification Purification (Column Chromatography) workup->purification 6. Dry & concentrate analysis Product Analysis (NMR, HRMS) purification->analysis 7. Isolate fractions end End: Pure Product analysis->end 8. Characterize

Caption: General Experimental Workflow for Cross-Coupling.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl Vinyl Ether (EVE) Storage & Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl vinyl ether (EVE). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this highly reactive monomer. Premature polymerization is a frequent issue that can compromise experimental integrity, deplete valuable material, and pose significant safety risks. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability of your EVE.

Frequently Asked Questions (FAQs)
Q1: What is premature polymerization of this compound, and why is it a concern?

Premature polymerization is the unintended conversion of liquid EVE monomer into a solid or viscous polymeric substance during storage. This process is a major concern for several reasons:

  • Safety Hazard: The polymerization of EVE is an exothermic reaction.[1] If it occurs within a sealed container, the buildup of heat and pressure can lead to a violent rupture.[1]

  • Loss of Material: Once polymerized, the monomer is no longer usable for most applications, resulting in the loss of expensive and critical reagents.

  • Experimental Failure: Using EVE that has partially polymerized can lead to inconsistent reaction kinetics, unexpected side products, and failed syntheses.

Q2: What triggers the premature polymerization of EVE?

This compound polymerizes through a cationic polymerization mechanism.[2][3] This process is initiated by electrophilic or acidic species. The primary triggers to avoid during storage are:

  • Acids: Trace amounts of strong acids are potent initiators.[4] This includes acidic impurities on glassware or exposure to acid vapors.

  • Heat: Elevated temperatures accelerate the rate of polymerization.[1][5] Polymerization can proceed even at room temperature, but the risk increases significantly with heat.[6][7]

  • Light: UV light can promote the formation of initiating species.[5]

  • Oxidizing Agents & Peroxides: Contact with oxidizing agents must be avoided as they can lead to violent reactions and potentially initiate polymerization.[4][8][9] EVE can also form unstable peroxides upon exposure to oxygen.[1]

Q3: How is EVE stabilized against premature polymerization?

To counteract the triggers of cationic polymerization, EVE is typically supplied with a stabilizer. The most common stabilizers are basic compounds that neutralize trace acidic impurities.

  • Potassium Hydroxide (KOH): A small amount of solid KOH is often added to scavenge acids.[8][10]

  • Amines: Organic bases like N,N-Diethylaniline (0.1%) may also be used.[1]

It is critical to remember that these inhibitors are consumed over time. Their effectiveness can be diminished by improper storage or repeated exposure to atmospheric contaminants.

Q4: How can I visually identify if my this compound has started to polymerize?

Before each use, a careful visual inspection is the first line of defense. Look for the following signs:

  • Increased Viscosity: The liquid will appear thicker than usual and flow more slowly.

  • Presence of Solids: You may observe white solid precipitates or a gel-like substance.

  • Turbidity or Cloudiness: The normally clear liquid may appear hazy. Note that some turbidity can be caused by fine powder from the KOH stabilizer, which is not a quality issue and can be removed by filtration if necessary.[10]

  • Warm Container: If the container feels warm to the touch without being heated, this is a critical warning sign that a runaway polymerization may be in progress.

If you suspect polymerization is actively occurring (e.g., the container is warm), do not attempt to open it. Evacuate the area and consult your institution's safety protocols immediately.

In-Depth Guides & Experimental Protocols

This section provides detailed troubleshooting workflows and protocols to manage and prevent EVE polymerization.

Troubleshooting Guide: Suspected EVE Polymerization

If you suspect your stored EVE is compromised, follow this logical workflow to assess the situation and determine the appropriate course of action.

TroubleshootingWorkflow start Start: Suspect EVE Polymerization q1 Is the container warm or bulging? start->q1 a1_yes YES: Runaway Polymerization Risk! q1->a1_yes Yes a1_no NO q1->a1_no No action_evacuate CRITICAL: Do NOT open. Evacuate area. Follow emergency procedures. a1_yes->action_evacuate q2 Carefully open in a fume hood. Is the liquid noticeably viscous or gel-like? a1_no->q2 a2_yes YES: Polymerization has occurred. q2->a2_yes Yes a2_no NO q2->a2_no No action_dispose Dispose of material according to hazardous waste protocols. Do NOT use. a2_yes->action_dispose q3 Is the liquid clear or turbid? a2_no->q3 a3_turbid TURBID q3->a3_turbid Turbid a3_clear CLEAR q3->a3_clear Clear check_stabilizer Is the turbidity from fine KOH powder? (Common and acceptable) a3_turbid->check_stabilizer action_ok Material appears stable. Proceed with caution. Review storage conditions. a3_clear->action_ok polymer_present Turbidity is from polymer solids. check_stabilizer->polymer_present No action_filter If only KOH powder, filter under inert atmosphere before use. check_stabilizer->action_filter Yes polymer_present->action_dispose PolymerizationMechanisms cluster_0 Scenario A: Uninhibited Polymerization cluster_1 Scenario B: Effective Inhibition Initiator Acidic Initiator (H+) Monomer1 This compound (CH2=CH-OEt) Initiator->Monomer1 1. Initiation Carbocation Active Carbocation (CH3-CH(+)-OEt) Monomer2 Another EVE Monomer Carbocation->Monomer2 2. Propagation GrowingChain Propagating Polymer Chain Initiator2 Acidic Initiator (H+) Inhibitor Stabilizer (KOH) Initiator2->Inhibitor Neutralization Neutralized Neutralized Products (H2O + K+) Monomer3 This compound (Stable)

References

purification of ethyl vinyl ether by distillation to remove alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of ethyl vinyl ether (EVE). This guide is designed for researchers, scientists, and drug development professionals who require high-purity EVE for their work. As EVE is often synthesized from ethanol, residual alcohol and water are common impurities that can interfere with sensitive applications, such as cationic polymerization.[1][2]

This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address the specific challenges encountered when purifying EVE by distillation.

Troubleshooting and FAQs

This section addresses common issues and questions in a direct, problem-and-solution format.

Q1: I suspect my this compound is contaminated with alcohol. Why is this, and how can I confirm it?

A: Alcohol, typically ethanol, is a primary reactant in the industrial synthesis of this compound from acetylene.[3][4] Therefore, unreacted ethanol is a very common impurity. The presence of ethanol can be detrimental, especially in reactions sensitive to protic impurities.

  • Causality: The manufacturing process involves the reaction of ethanol with acetylene in the presence of a base.[3] Incomplete reaction or inefficient initial purification can leave significant amounts of ethanol in the final product.

  • Confirmation: The most reliable method for confirmation is Gas Chromatography (GC). A properly calibrated GC can quantify the amount of ethanol and other volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify ethanol.

Q2: My distillation isn't separating the alcohol effectively. The boiling point isn't stable. What's going wrong?

A: This is a classic sign of inefficient fractional distillation. While EVE (b.p. ~33-36°C) and ethanol (b.p. ~78.4°C) have a large boiling point difference, effective separation requires overcoming a few key challenges.[3][5]

  • Inadequate Column Efficiency: A simple distillation setup is insufficient. You must use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) to achieve the multiple vaporization-condensation cycles needed for a sharp separation.[6]

  • Heating Rate: An excessive heating rate will push both components through the column without allowing for proper equilibration, leading to a mixed distillate. The heating mantle should be set to maintain a slow, steady distillation rate (e.g., 1-2 drops per second).

  • System Leaks: Any leaks in your distillation apparatus will prevent the system from reaching thermal equilibrium, leading to fluctuating temperatures. Ensure all joints are properly sealed.

Q3: Can I use a chemical drying agent to remove the alcohol instead of distillation?

A: While tempting, this is generally not recommended for removing significant quantities of alcohol. Most drying agents that are reactive enough to remove ethanol will also react with the EVE or are difficult to handle.

  • Reactive Agents: Strong drying agents like sodium metal or calcium hydride will react vigorously and exothermically with ethanol.[7] This reaction can be dangerous and difficult to control if more than trace amounts of alcohol are present.

  • Adsorption: While agents like anhydrous potassium carbonate can remove some alcohol, their capacity is limited. They are best used for pre-drying to remove bulk water and some alcohol before a final distillation.

Q4: I've noticed my EVE becoming viscous or forming solids, especially during storage or heating. What is happening?

A: You are likely observing polymerization. EVE is highly prone to self-polymerization, which can be initiated by heat, light, or acidic impurities.[8][9] It can also form explosive peroxides upon exposure to air.[10]

  • Polymerization: The vinyl group in EVE is susceptible to cationic polymerization, which can be triggered by trace acids. This process is often exothermic and can, in a sealed container, lead to violent rupture.[11]

  • Peroxide Formation: Like many ethers, EVE can form explosive peroxides when exposed to oxygen. These peroxides are less volatile than the ether and can concentrate in the distillation pot, creating a severe explosion hazard upon heating.[10][12] It is critical to test for peroxides before any distillation.

Purification Workflow: A Decision Guide

Before proceeding with any purification protocol, it's essential to assess the level of contamination and potential hazards. This workflow will guide you to the appropriate procedure.

PurificationWorkflow start Start: Contaminated this compound peroxide_test Step 1: Test for Peroxides start->peroxide_test peroxides_present Peroxides Detected peroxide_test->peroxides_present Positive no_peroxides No Peroxides Detected peroxide_test->no_peroxides Negative quench_peroxides Quench Peroxides (e.g., with FeSO4 solution) peroxides_present->quench_peroxides predrying Step 2: Pre-Drying with Anhydrous K2CO3 or CaH2 no_peroxides->predrying quench_peroxides->predrying distillation Step 3: Fractional Distillation over Drying Agent predrying->distillation storage Step 4: Store Purified EVE over Inhibitor distillation->storage end End: High-Purity EVE storage->end

Caption: Decision workflow for EVE purification.

Experimental Protocols

Protocol 1: Peroxide Testing and Removal

Rationale: This is the most critical safety step. Heating peroxides can lead to a violent explosion.[10]

Materials:

  • Potassium Iodide (KI) solution (10%) or commercial peroxide test strips.

  • Starch solution (optional, for KI test).

  • Aqueous ferrous sulfate solution.

Procedure:

  • Add 1-2 mL of this compound to an equal volume of 10% aqueous KI solution in a test tube.

  • Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides. The addition of a starch indicator will result in a dark blue/black color if peroxides are present.

  • If peroxides are detected: Do not proceed with distillation. To remove them, shake the bulk EVE with a freshly prepared aqueous solution of ferrous sulfate (FeSO₄) until a negative peroxide test is obtained. Separate the aqueous layer.

Protocol 2: Pre-Drying to Remove Bulk Alcohol and Water

Rationale: This step removes the majority of protic impurities (water and ethanol) using a moderately reactive drying agent. This makes the final distillation safer and more efficient. Calcium hydride is effective for this purpose.[7]

Materials:

  • Crude this compound.

  • Calcium hydride (CaH₂) powder.

  • Round-bottom flask with a magnetic stir bar.

  • Inert gas supply (Nitrogen or Argon).

Procedure:

  • Place the crude EVE in a dry round-bottom flask under an inert atmosphere.

  • With gentle stirring, add calcium hydride in small portions. You may observe gas evolution (hydrogen) as the CaH₂ reacts with water and ethanol.

  • Continue adding CaH₂ until the gas evolution ceases.

  • Allow the mixture to stir for several hours or overnight to ensure complete reaction.

  • The EVE is now ready for distillation directly from the CaH₂.

Protocol 3: Final Purification by Fractional Distillation

Rationale: Fractional distillation separates liquids based on their boiling points. The large difference between EVE (~33-36°C) and ethanol (~78.4°C) allows for excellent separation with an efficient column.[3][5]

Apparatus Setup:

DistillationSetup cluster_setup Fractional Distillation Apparatus A Heating Mantle B Distilling Flask (with EVE, CaH2, inhibitor) C Fractionating Column (e.g., Vigreux) B->C Vapor D Thermometer C->D Vapor E Condenser F Receiving Flask (in ice bath) E->F Distillate

Caption: Fractional distillation setup for EVE.

Procedure:

  • Safety First: Ensure the area is well-ventilated and free of ignition sources. EVE is extremely flammable.[13] Use non-sparking tools and ensure all equipment is grounded.

  • Add an Inhibitor: To the pre-dried EVE in the distilling flask, add a non-volatile polymerization inhibitor, such as a few pellets of potassium hydroxide (KOH) or a small amount of butylated hydroxytoluene (BHT).

  • Assemble the Apparatus: Assemble the fractional distillation apparatus as shown in the diagram. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Cool the Receiver: Place the receiving flask in an ice-water bath to minimize evaporation of the low-boiling EVE.

  • Begin Heating: Gently heat the distilling flask.

  • Collect Fractions:

    • First Fraction (Forerun): Discard the initial small fraction that distills below the expected boiling point of EVE.

    • Main Fraction: Collect the fraction that distills at a constant temperature, corresponding to the boiling point of pure EVE (33-36°C).

    • Stop Distillation: Stop the distillation when the temperature begins to rise significantly above EVE's boiling point or when the distilling flask is nearly dry. Never distill to dryness , as this concentrates residual peroxides to explosive levels.[12]

  • Storage: Transfer the purified, distilled EVE to a clean, dry, amber glass bottle. Add a small amount of inhibitor (e.g., 0.1% KOH).[10] Store in a cool, dark place, preferably in a refrigerator designed for flammable materials, under an inert atmosphere (e.g., nitrogen).[13]

Data Summaries

Table 1: Physical Properties of Key Compounds
CompoundBoiling Point (°C)Density (g/mL at 20°C)Water Solubility
This compound33 - 36[3]~0.759Slightly soluble (0.9% by wt)[8]
Ethanol78.4[5]~0.789Miscible
Water100~0.998N/A
Table 2: Comparison of Drying Agents for this compound
Drying AgentSuitability for EVEMechanismProsCons
Calcium Hydride (CaH₂) ExcellentReacts with water and alcoholHigh capacity and efficiencyReacts to produce H₂ (flammable gas); must be quenched carefully.
Potassium Hydroxide (KOH) GoodReacts with water and acidsAlso acts as a polymerization inhibitorCaustic; less efficient for bulk water removal than CaH₂.
Sodium Metal (Na) For final, rigorous drying onlyReacts with water and alcoholExtremely efficient for trace waterHighly reactive and dangerous with alcohols; significant safety precautions required.
Anhydrous K₂CO₃ Good for pre-dryingForms hydrates; reacts with acidsMild and easy to handleLower capacity and efficiency than CaH₂.
Anhydrous MgSO₄ AcceptableForms hydratesHigh capacity; fast actingCan be slightly acidic, potentially initiating polymerization.
Molecular Sieves (3Å or 4Å) GoodAdsorbs water into poresEfficient for trace water; inertLow capacity; not effective for removing alcohol.

References

Technical Support Center: Optimizing Alcohol Protection with Ethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of alcohol protection using ethyl vinyl ether (EVE). This guide is designed to provide in-depth, practical advice in a question-and-answer format to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to combine technical precision with real-world insights to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

What is the fundamental principle behind using this compound for alcohol protection?

This compound (EVE) serves as a reliable reagent for the introduction of the 1-ethoxyethyl (EE) acetal, a versatile protecting group for a wide range of alcohols.[1] This protection strategy is crucial in multi-step organic synthesis to temporarily mask the reactive hydroxyl group, preventing it from interfering with reactions at other sites on the molecule.[2][3] The EE group is favored for its ease of introduction under mild acidic conditions and its stability in various reaction environments, including strongly basic and organometallic conditions.[1]

What is the reaction mechanism for alcohol protection with this compound?

The protection of an alcohol with this compound proceeds through an acid-catalyzed addition of the alcohol to the vinyl ether.[1][2] The mechanism involves the following key steps:

  • Protonation of the vinyl ether: A catalytic amount of acid protonates the vinyl ether, generating a resonance-stabilized carbocation.[1]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile, attacking the carbocation.

  • Deprotonation: The resulting protonated acetal is then deprotonated to yield the stable 1-ethoxyethyl (EE) ether.[1]

Protection_Mechanism cluster_0 Protection Mechanism ROH R-OH Protonated_Acetal R-O⁺(H)-CH(CH₃)OEt ROH->Protonated_Acetal + Carbocation EVE H₂C=CHOEt Carbocation [H₃C-CH⁺-OEt ↔ H₃C-CH=O⁺Et] EVE->Carbocation + H⁺ H+ H⁺ Protected_Alcohol R-O-CH(CH₃)OEt Protonated_Acetal->Protected_Alcohol - H⁺

Caption: Acid-catalyzed protection of an alcohol with this compound.

Which acid catalysts are most effective for this reaction?

A variety of acid catalysts can be employed, with the choice often depending on the sensitivity of the substrate. Mild acids are generally preferred to avoid potential side reactions. Commonly used catalysts include:

  • Pyridinium p-toluenesulfonate (PPTS): A mild and effective catalyst for many applications.[1][2]

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O): A stronger acid, often used when PPTS is not sufficiently reactive.[2][4]

  • Trifluoroacetic acid (TFA): A strong acid catalyst.[4]

  • Lewis acids: Boron trifluoride (BF₃) can also initiate the polymerization of this compound, so its use should be carefully controlled.[5]

How is the 1-ethoxyethyl (EE) protecting group removed?

The deprotection of the EE group is essentially the reverse of the protection mechanism and is achieved under mild acidic conditions.[1][2] The process involves the acid-catalyzed hydrolysis of the acetal back to the parent alcohol and the hemiacetal of acetaldehyde, which is in equilibrium with acetaldehyde and ethanol.[1] Common reagents for deprotection include aqueous acetic acid or a catalytic amount of a stronger acid like hydrochloric acid in a THF/water mixture.[1][2]

Deprotection_Mechanism cluster_1 Deprotection Mechanism Protected_Alcohol R-O-CH(CH₃)OEt Protonated_Acetal R-O⁺(H)-CH(CH₃)OEt Protected_Alcohol->Protonated_Acetal + H⁺ H+ H⁺ H2O H₂O Carbocation [H₃C-CH⁺-OEt ↔ H₃C-CH=O⁺Et] Protonated_Acetal->Carbocation - ROH ROH R-OH Protonated_Acetal->ROH + H₂O - H⁺ Hemiacetal HO-CH(CH₃)OEt Carbocation->Hemiacetal + H₂O - H⁺

Caption: Acid-catalyzed deprotection of a 1-ethoxyethyl protected alcohol.

Troubleshooting Guide

This section addresses common issues encountered during the protection of alcohols with this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Wet reagents or solvent. 4. Sterically hindered alcohol.1. Use fresh or properly stored catalyst. 2. Increase catalyst loading incrementally (e.g., from 0.02 eq to 0.05 eq). 3. Ensure all reagents and solvents are anhydrous. 4. Increase reaction time, temperature, or use a stronger acid catalyst (e.g., switch from PPTS to TsOH·H₂O).
Side Reactions (e.g., Polymerization of EVE) 1. Use of a strong acid catalyst. 2. High reaction temperature. 3. High concentration of EVE.1. Switch to a milder catalyst (e.g., PPTS). 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Use a smaller excess of this compound.
Difficult Workup/Purification 1. Formation of emulsions during aqueous workup. 2. Co-elution of product and byproducts during chromatography.1. Add brine to the aqueous layer to break emulsions. 2. Optimize the solvent system for column chromatography; consider using a different stationary phase if necessary.
Incomplete Deprotection 1. Insufficient acid catalyst or water. 2. Short reaction time.1. Increase the amount of acid or ensure sufficient water is present for hydrolysis. 2. Monitor the reaction by TLC and allow it to proceed until all starting material is consumed.
Substrate Decomposition during Deprotection 1. Use of a strong acid with a sensitive substrate.1. Use milder deprotection conditions, such as 20% aqueous acetic acid in THF.[1]
In-Depth Troubleshooting
Issue: Low Reaction Yield with a Secondary Alcohol

Scenario: You are attempting to protect a secondary alcohol, such as cyclohexanol, with this compound using PPTS as the catalyst in dichloromethane (DCM), but the reaction is sluggish and gives a low yield even after prolonged reaction time.

Analysis: Secondary alcohols are generally less reactive than primary alcohols due to increased steric hindrance around the hydroxyl group. While PPTS is an excellent mild catalyst, it may not be sufficiently acidic to promote the reaction efficiently with a more hindered alcohol.

Proposed Solution:

  • Switch to a Stronger Catalyst: Consider using a more potent acid catalyst like p-toluenesulfonic acid monohydrate (TsOH·H₂O).[2] A catalytic amount (e.g., 0.02-0.03 eq) is typically sufficient.

  • Change the Solvent: Solvents can play a significant role. Tetrahydrofuran (THF) can be a better solvent for this reaction with secondary alcohols.[2]

  • Increase the Excess of this compound: Using a larger excess of this compound (e.g., 5.0 eq) can help drive the equilibrium towards the product.[2]

Experimental Protocol:

  • To a solution of cyclohexanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add this compound (5.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.02 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, add triethylamine (0.1 eq) to neutralize the acid.

  • Concentrate the mixture under reduced pressure and purify by flash chromatography to yield the protected alcohol.[2]

Issue: Unwanted Polymerization of this compound

Scenario: During the protection reaction, you observe the formation of a significant amount of a viscous, insoluble material, indicating the polymerization of this compound.

Analysis: this compound is prone to polymerization, especially in the presence of strong acids or at elevated temperatures.[5] Lewis acids are particularly effective at initiating this polymerization.[5]

Proposed Solution:

  • Use a Milder Catalyst: If you are using a strong acid like TsOH·H₂O or a Lewis acid, switch to a milder catalyst such as pyridinium p-toluenesulfonate (PPTS).[2]

  • Control the Temperature: Perform the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can often mitigate polymerization.

  • Optimize Reagent Stoichiometry: Use a smaller excess of this compound. While an excess is necessary, a very large excess can increase the likelihood of polymerization. An excess of 3.0 equivalents is often a good starting point.[2]

Experimental Protocol:

  • To a solution of your alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add this compound (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

References

Technical Support Center: Troubleshooting Side Reactions in Diels-Alder Reactions with Ethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diels-Alder reactions involving ethyl vinyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during this powerful cycloaddition. Here, we synthesize technical expertise with practical, field-proven insights to ensure your reactions are successful and reproducible.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your Diels-Alder experiments with this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Cycloadduct

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?

Answer: Low yields in Diels-Alder reactions with this compound can stem from several factors, ranging from reactant purity to unfavorable reaction conditions. Let's break down the most common culprits.

Cause A: Hydrolysis of this compound

This compound is highly susceptible to acid-catalyzed hydrolysis, which cleaves it into acetaldehyde and ethanol. This reaction is significantly faster than the hydrolysis of standard ethers like diethyl ether. Trace amounts of acid in your glassware, solvents, or on the surface of your diene can rapidly consume your dienophile.

Solution:

  • Rigorous Purification of Reactants and Solvents: Ensure all reactants and solvents are anhydrous. It is recommended to distill this compound from a suitable drying agent like sodium immediately before use. Solvents should be freshly dried according to standard laboratory procedures.

  • Acid-Free Glassware: Treat glassware with a base wash (e.g., aqueous ammonia solution), followed by thorough rinsing with deionized water and oven-drying to remove any acidic residues.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic impurities from atmospheric moisture.

Cause B: Cationic Polymerization of this compound

The electron-rich double bond in this compound makes it prone to cationic polymerization, especially in the presence of Lewis acids or protic acids. This polymerization competes with the desired Diels-Alder reaction, consuming the dienophile and leading to a complex mixture of polymeric byproducts.

Solution:

  • Minimize or Avoid Lewis Acids: If using a Lewis acid to catalyze the reaction, use the minimum effective concentration. Consider using milder Lewis acids.

  • Control Temperature: Lowering the reaction temperature can disfavor the polymerization pathway.

  • Slow Addition: Add the Lewis acid or the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress polymerization.

Cause C: Unfavorable Reaction Equilibrium (Retro-Diels-Alder)

The Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder reaction. This is particularly relevant at higher temperatures, as the retro reaction is entropically favored (one molecule breaks into two).

Solution:

  • Optimize Reaction Temperature: While some Diels-Alder reactions require heat to proceed at a reasonable rate, excessive temperatures can shift the equilibrium back to the starting materials. A typical temperature range for Diels-Alder reactions is between 25 °C and 100 °C. It is crucial to find the optimal temperature that favors the forward reaction without promoting the retro reaction.

  • Use of a Catalyst: A suitable catalyst can allow the reaction to proceed at a lower temperature, thus minimizing the retro-Diels-Alder reaction.

Issue 2: Formation of Unexpected Byproducts

Question: My reaction is producing significant amounts of byproducts that are not the expected Diels-Alder adduct. How can I identify and minimize them?

Answer: The formation of byproducts is a common challenge. Besides polymerization, other side reactions can occur, leading to a complex product mixture.

Cause A: Incorrect Regiochemistry

When both the diene and dienophile are unsymmetrical, as is often the case with this compound, multiple regioisomers can be formed. The regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile. For a normal electron-demand Diels-Alder, the most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile.

Solution:

  • Analyze Electronic Effects: Draw the resonance structures of both the diene and this compound to determine the partial positive and negative charges on the reacting carbons. The ethoxy group on this compound is electron-donating, making the terminal carbon of the double bond electron-rich (nucleophilic).

  • Strategic Use of Catalysts: Lewis acids can enhance the regioselectivity of the reaction by coordinating to the dienophile and amplifying its electronic polarization.

Cause B: Unfavorable Stereochemistry (Endo/Exo Isomers)

The Diels-Alder reaction can produce two diastereomeric products: the endo and exo isomers. The endo product is often the kinetically favored product, formed faster at lower temperatures due to secondary orbital interactions. However, the exo product is typically the thermodynamically more stable product due to reduced steric hindrance.

Solution:

  • Kinetic vs. Thermodynamic Control:

    • To favor the endo product, run the reaction at lower temperatures for a shorter duration.

    • To favor the exo product, use higher temperatures and longer reaction times to allow the reaction to reach thermodynamic equilibrium.

Data Summary Table: Impact of Reaction Parameters
ParameterEffect on Main ReactionPotential Side Reactions PromotedRecommended Action
Temperature Increases rateRetro-Diels-Alder at high temps, favors exo productOptimize for desired product; lower temps for endo selectivity
Lewis Acid Increases rate and selectivityCationic polymerization of this compoundUse minimal effective concentration, consider milder Lewis acids
Solvent Polarity Can influence reaction rateMay promote hydrolysis if protic or contains waterUse dry, aprotic solvents
Reactant Purity Crucial for high yieldHydrolysis and polymerization from acidic impuritiesPurify reactants and dry solvents immediately before use
Experimental Protocols
Protocol 1: Purification of this compound
  • Initial Wash: Wash the commercial this compound with an equal volume of a 5% aqueous sodium hydroxide solution in a separatory funnel to remove any acidic impurities.

  • Water Wash: Subsequently, wash with an equal volume of deionized water to remove the sodium hydroxide.

  • Drying: Dry the washed ether over anhydrous potassium carbonate.

  • Distillation: Decant the ether into a distillation apparatus and distill it from fresh sodium metal under an inert atmosphere. Collect the fraction boiling at 33-34 °C.

  • Storage: Store the purified this compound over molecular sieves in a tightly sealed container under an inert atmosphere and use it immediately.

Protocol 2: General Procedure for a Thermal Diels-Alder Reaction
  • Glassware Preparation: Ensure all glassware is thoroughly cleaned, base-washed, and oven-dried.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a reflux condenser) under an inert atmosphere (nitrogen or argon).

  • Reactant Addition: To a solution of the diene in a dry, aprotic solvent (e.g., toluene, benzene, or dichloromethane), add a stoichiometric excess of freshly purified this compound.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the reaction progress by TLC or GC.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Diagrams

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Byproducts CheckPurity Check Reactant Purity (EVE, Diene, Solvent) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Catalyst) Start->CheckConditions Hydrolysis Issue: EVE Hydrolysis CheckPurity->Hydrolysis Impure/Wet? Polymerization Issue: EVE Polymerization CheckConditions->Polymerization Lewis Acid Present? RetroDiels Issue: Retro-Diels-Alder CheckConditions->RetroDiels High Temp? Regioselectivity Issue: Regioisomer Formation CheckConditions->Regioselectivity Asymmetric Reactants? Stereoselectivity Issue: Endo/Exo Mixture CheckConditions->Stereoselectivity Cyclic Diene? SolutionPurity Solution: - Purify/Dry Reactants - Use Inert Atmosphere - Base-Wash Glassware Hydrolysis->SolutionPurity SolutionPolymerization Solution: - Minimize/Avoid Lewis Acid - Lower Temperature - Slow Addition Polymerization->SolutionPolymerization SolutionTemp Solution: - Optimize Temperature - Use Catalyst for Lower Temp RetroDiels->SolutionTemp SolutionRegio Solution: - Analyze Electronics - Use Lewis Acid for Control Regioselectivity->SolutionRegio SolutionStereo Solution: - Low Temp for Endo - High Temp for Exo Stereoselectivity->SolutionStereo

Caption: A workflow for troubleshooting common Diels-Alder issues.

Reaction Mechanism: Key Side Reactions

SideReactions cluster_main Diels-Alder Pathway cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization Diene Diene Adduct Desired Cycloadduct Diene->Adduct EVE This compound EVE->Adduct H2O H₂O / H⁺ Acetaldehyde Acetaldehyde Ethanol Ethanol EVE_hydrolysis This compound EVE_hydrolysis->Acetaldehyde Hydrolysis EVE_hydrolysis->Ethanol Hydrolysis LA Lewis Acid / H⁺ Polymer Poly(this compound) EVE_poly This compound EVE_poly->Polymer Polymerization

Technical Support Center: Stereochemical Control in Poly(vinyl ether) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereocontrolled poly(vinyl ether) [PVE] synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high stereoregularity in PVEs. The thermomechanical and physical properties of these polymers are intrinsically linked to their tacticity, making precise stereochemical control a critical aspect of their synthesis.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and validated experimental protocols.

Troubleshooting Guide: Common Challenges in Stereocontrol

This section addresses specific experimental issues you may encounter, offering explanations for the underlying causes and actionable solutions.

Issue 1: Poor Isotacticity (% meso diads) in Cationic Polymerization

Question: My poly(vinyl ether) product exhibits low isotacticity, characterized by a low percentage of meso diads (% m). What are the primary factors influencing this, and how can I enhance stereocontrol?

Answer: Achieving high isotacticity in the cationic polymerization of vinyl ethers is a multifaceted challenge.[3] Several factors can contribute to poor stereoselectivity. The key is to create a highly ordered environment around the propagating carbocationic chain end to favor the addition of the monomer from a specific face.

Root Causes and Solutions:

  • Reaction Temperature: Higher temperatures increase the kinetic energy of the system, which can disrupt the subtle non-covalent interactions responsible for stereodifferentiation, leading to a decrease in isotacticity.[4]

    • Solution: Conduct the polymerization at significantly lower temperatures, such as -78 °C.[5][6] This reduces the rate of competing, non-stereoselective propagation pathways and enhances the influence of the catalyst's chiral environment.

  • Solvent Polarity: The choice of solvent plays a critical role. More polar solvents can solvate the propagating carbocation and the counterion, leading to a looser ion pair. This increased separation diminishes the influence of the chiral counterion on the incoming monomer, resulting in reduced stereocontrol.

    • Solution: Employ nonpolar solvents like hexane or toluene. These solvents promote a tighter ion pair between the propagating chain end and the chiral counterion, which is essential for effective stereochemical communication.[7]

  • Lewis Acid and Chiral Ligand Stoichiometry: An improper ratio of the Lewis acid to the chiral ligand can lead to the formation of multiple, less-selective catalytic species in solution.

    • Solution: Carefully optimize the stoichiometry. For instance, with titanium-based Lewis acids and chiral phosphoric acids, an excess of the chiral ligand can drive the equilibrium towards the formation of the desired, more stereoselective catalytic adduct.[8]

  • Nature of the Lewis Acid: Not all Lewis acids are equally effective at promoting stereocontrol. Strong, non-coordinating Lewis acids may lead to highly reactive, "free" carbocations that exhibit little to no stereoselectivity.

    • Solution: Select Lewis acids that can effectively complex with a chiral ligand to create a well-defined chiral pocket. Titanium-based Lewis acids, such as TiCl₄, in combination with bulky chiral ligands, have proven effective.[6][7] The three-dimensional shape of the Lewis acid complex is critical for stereoregulation.[7]

Issue 2: Inconsistent Stereocontrol Between Batches

Question: I am observing significant variability in the stereoregularity of my PVEs from one experiment to the next, even when following the same protocol. What could be causing this irreproducibility?

Answer: Inconsistency in stereocontrol often points to subtle, uncontrolled variables in the experimental setup, particularly those related to impurities or catalyst formation. Cationic polymerizations are notoriously sensitive to trace amounts of protic impurities.

Root Causes and Solutions:

  • Moisture and Air Sensitivity: The highly reactive cationic species involved in the polymerization can be quenched by water or other protic impurities. This not only terminates the polymer chain but can also interfere with the formation of the active stereoselective catalyst.

    • Solution: Implement rigorous purification of all reagents and solvents. Monomers should be distilled over drying agents like calcium hydride. Solvents should be dried using appropriate methods, such as passing through a purification column. All reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Initiator Purity and Concentration: The purity and precise concentration of the initiator are crucial for controlled polymerization. Impurities in the initiator can lead to ill-defined active species.

    • Solution: Prepare and store the initiator, such as an HCl-vinyl ether adduct, under strictly anhydrous conditions. Accurately determine its concentration before use.

  • Order of Reagent Addition: The sequence in which the reagents are mixed can influence the formation of the active catalyst.

    • Solution: Standardize the order of addition. For instance, pre-complexing the chiral ligand with the Lewis acid before introducing the monomer and initiator can ensure the formation of the desired stereoselective catalyst.

Issue 3: Broad Molecular Weight Distribution (Đ > 1.5)

Question: My GPC results show a broad molecular weight distribution (high dispersity, Đ), indicating a lack of control over the polymerization. How does this relate to stereocontrol, and what can be done to improve it?

Answer: A broad molecular weight distribution is often a symptom of uncontrolled initiation, chain transfer, or termination reactions.[3] While not directly a measure of stereochemistry, the underlying causes of poor control over molecular weight can also negatively impact stereoselectivity.

Root Causes and Solutions:

  • Chain Transfer Reactions: Unavoidable chain transfer reactions can lead to the formation of new polymer chains with varying lengths.[3]

    • Solution: Operating at lower temperatures can suppress chain transfer reactions. The choice of a suitable initiating system, such as those used in living cationic polymerization, is also critical.[5]

  • Slow Initiation: If the initiation rate is slower than the propagation rate, not all chains will start growing at the same time, leading to a broad distribution of chain lengths.

    • Solution: Utilize a fast and efficient initiating system. For example, the use of a vinyl ether-HCl adduct as an initiator in conjunction with a Lewis acid can provide rapid and quantitative initiation.

  • Living Cationic Polymerization Techniques: For the highest level of control over both molecular weight and architecture, consider employing living cationic polymerization methods.

    • Solution: Systems utilizing initiators like an alkyl vinyl ether adduct in combination with a Lewis acid can establish a dynamic equilibrium between dormant and active species, minimizing termination and chain transfer.[5][9] More advanced techniques like Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can also provide excellent control over molecular weight.[5][10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for stereocontrol in the cationic polymerization of vinyl ethers?

A1: Stereocontrol in cationic polymerization of vinyl ethers is typically achieved through asymmetric ion-pairing catalysis.[1][11] In this approach, a chiral, non-covalently bound counterion is used to influence the facial selectivity of monomer addition to the propagating oxocarbenium ion chain end.[8][12] The achiral oxocarbenium ion itself does not have an inherent stereochemical bias.[8] Therefore, the chiral counterion, often formed from a chiral Brønsted acid and a Lewis acid, creates a chiral environment that sterically and/or electronically favors the approach of the incoming monomer from one specific face, leading to an isotactic polymer.[8][13]

Q2: How does the structure of the vinyl ether monomer affect the potential for stereocontrol?

A2: The steric and electronic properties of the monomer's side group play a significant role.

  • Steric Bulk: Monomers with bulky side groups, such as isobutyl vinyl ether (iBVE), can enhance stereoselectivity.[7][8] The bulky group can amplify the steric interactions within the chiral pocket of the catalyst, leading to a greater energy difference between the two possible modes of monomer addition.

  • Functional Groups: The presence of certain functional groups on the monomer can either be beneficial or detrimental. While polar monomers are generally challenging for cationic polymerization, strategic placement of coordinating groups can sometimes enhance interactions with the catalyst.[2][11] However, care must be taken to avoid catalyst poisoning.[8]

Q3: Can organocatalysts be used for the stereoselective cationic polymerization of vinyl ethers?

A3: Yes, recent advancements have led to the development of metal-free organocatalytic systems for stereoselective cationic polymerization.[6] Chiral Brønsted acids, such as those derived from 1,1'-bi-2-naphthol (BINOL), can act as effective catalysts.[6][14] These systems offer the advantage of avoiding metal residues in the final polymer, which can be crucial for biomedical applications.[5]

Q4: What is the impact of achieving high isotacticity on the material properties of poly(vinyl ether)s?

A4: The impact is profound. Atactic PVEs are typically amorphous materials with limited practical applications.[8] In contrast, highly isotactic PVEs can be semicrystalline thermoplastics.[5][8] This crystallinity imparts desirable mechanical properties, such as increased toughness and hardness.[5][6] Furthermore, the inherent polarity of the ether linkages in isotactic PVEs can lead to strong adhesion to polar substrates, a property not typically seen in nonpolar polyolefins like polypropylene.[8][12]

Data & Protocols

Table 1: Effect of Lewis Acid and Ligand on Isotacticity of Poly(isobutyl vinyl ether)
EntryLewis AcidChiral LigandSolventTemp (°C)Isotacticity (% m)Reference
1TiCl₄Nonen-Hexane-78~68%[7]
2TiCl₂(OAr)₂¹Nonen-Hexane-7890-92%[7]
3TiCl₄Chiral Phosphoric Acid²Toluene-78>90%[6][8]

¹OAr = 2,6-diisopropylphenoxy ²BINOL-derived phosphoric acid

Experimental Protocol: General Procedure for Stereoselective Cationic Polymerization of Isobutyl Vinyl Ether (iBVE)

Materials:

  • Isobutyl vinyl ether (iBVE), distilled from CaH₂.

  • Titanium tetrachloride (TiCl₄), as a solution in toluene.

  • Chiral BINOL-derived phosphoric acid ligand.

  • Toluene, dried over a purification column.

  • Initiator: iBVE-HCl adduct, prepared separately.

  • Methanol, for quenching.

Procedure:

  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid ligand to a flame-dried Schlenk flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Catalyst Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add the TiCl₄ solution dropwise with stirring. Allow the catalyst complex to form for 15-30 minutes.

  • Monomer Addition: Add the purified iBVE monomer to the cooled catalyst solution.

  • Initiation: Initiate the polymerization by adding a pre-calculated amount of the iBVE-HCl adduct initiator.

  • Polymerization: Allow the reaction to proceed at -78 °C for the desired time. Monitor the reaction progress by taking aliquots for ¹H NMR analysis if desired.

  • Quenching: Terminate the polymerization by adding an excess of pre-chilled methanol.

  • Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterization: Determine the molecular weight and dispersity (Đ) by Gel Permeation Chromatography (GPC). Determine the isotacticity (% m) by ¹³C NMR spectroscopy.

Visualizations

Stereocontrol_Mechanism cluster_propagation Propagation Step ChainEnd Propagating Oxocarbenium Ion (Achiral) Monomer Incoming Vinyl Ether Monomer ChainEnd->Monomer Facial Attack Biased by Counterion Isotactic Isotactic Enchainment Monomer->Isotactic Stereoselective Addition Counterion Chiral Counterion [LA + Ligand]* Counterion->ChainEnd Forms Chiral Ion Pair

Caption: Mechanism of Asymmetric Ion-Pairing Catalysis.

Troubleshooting_Workflow Start Poor Stereocontrol Observed Temp Is Reaction Temp ≤ -78 °C? Start->Temp Solvent Is Solvent Nonpolar? Temp->Solvent Yes LowerTemp Lower Temperature Temp->LowerTemp No Purity Are Reagents Anhydrous? Solvent->Purity Yes ChangeSolvent Use Nonpolar Solvent (e.g., Hexane) Solvent->ChangeSolvent No Stoich Is Catalyst Stoichiometry Optimized? Purity->Stoich Yes Purify Rigorously Dry Reagents/Solvents Purity->Purify No OptimizeStoich Optimize Ligand/LA Ratio Stoich->OptimizeStoich No Success High Isotacticity Achieved Stoich->Success Yes LowerTemp->Temp ChangeSolvent->Solvent Purify->Purity OptimizeStoich->Stoich

Caption: Workflow for Troubleshooting Poor Stereocontrol.

References

Technical Support Center: Improving Yields in the Synthesis of Functionalized Vinyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of functionalized vinyl ethers. These valuable monomers are pivotal in developing advanced polymers, serve as key intermediates in organic synthesis, and are integral to drug discovery. However, their synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties.

This guide is structured to provide direct, actionable solutions to common experimental issues. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose problems and rationally design more efficient synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: My palladium-catalyzed transetherification reaction is stalling or giving low yields (<50%). What are the most common causes and how can I fix this?

Answer: Low yields in palladium-catalyzed transetherification are a frequent issue, typically stemming from the reaction's equilibrium nature or suboptimal reaction conditions. Here is a breakdown of the likely causes and corresponding solutions.

Core Causality: The transetherification of an alcohol with a vinyl ether (like ethyl vinyl ether, EVE) is a reversible, equilibrium-driven process.[1] To achieve high yields of the desired functionalized vinyl ether, the equilibrium must be shifted decisively towards the product side.

Troubleshooting Steps & Solutions:

  • Insufficient Vinylating Agent: The most critical factor is the molar ratio of the vinylating agent to your alcohol.

    • Solution: Dramatically increase the excess of the source vinyl ether (e.g., this compound or butyl vinyl ether). Ratios of 10:1 to 20:1 (vinyl ether:alcohol) are common to effectively drive the equilibrium forward.[2]

  • Suboptimal Catalyst System: The activity of the palladium catalyst is highly dependent on the precursor and the chosen ligand.

    • Solution:

      • Catalyst Loading: Ensure adequate catalyst loading, typically 1-5 mol% of Palladium(II) acetate.[2]

      • Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. 1,10-phenanthroline is a commonly used and effective ligand for this transformation.[2][3] Ensure the correct Pd:ligand ratio, often 1:1.5.[2]

      • Catalyst Preparation: Prepare the catalyst in situ by pre-mixing the palladium acetate and the ligand in the reaction solvent for about 30 minutes before adding the alcohol and vinyl ether solution. This ensures the active catalytic complex is formed.[2]

  • Solvent Effects: The reaction medium can influence catalyst solubility and stability.

    • Solution: Dichloromethane (CH₂Cl₂) is a proven solvent for this reaction.[2] If solubility of your substrate is an issue, THF can also be effective.[2] Ensure the solvent is anhydrous, as water can interfere with the catalyst and the vinyl ether.

  • Reaction Time and Temperature: These reactions are often run at room temperature but may require extended periods to reach equilibrium.

    • Solution: Monitor the reaction progress using TLC or ¹H NMR analysis of aliquots. While many procedures call for 24 hours, your specific substrate may require more or less time.[2] Running the reaction at slightly elevated temperatures (e.g., 40°C) may improve rates, but be cautious of potential side reactions or product instability.

Q2: I'm observing significant loss of my vinyl ether product during silica gel chromatography. Why is this happening and what are the alternatives?

Answer: This is a classic problem rooted in the inherent acid lability of the vinyl ether functional group.[4] Standard silica gel is weakly acidic and can readily catalyze the hydrolysis or polymerization of your product, leading to dramatically reduced yields post-purification.

Core Causality: The vinyl ether double bond is electron-rich and highly susceptible to protonation by even trace amounts of acid. The resulting oxocarbenium ion is a reactive intermediate that can be trapped by water (hydrolysis to an aldehyde and alcohol) or can initiate cationic polymerization.[4][5]

Solutions and Alternative Protocols:

  • Neutralize the Stationary Phase:

    • Protocol: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and add 1-2% triethylamine (Et₃N) by volume. Mix thoroughly and then pack the column as usual. This neutralized silica will suppress acid-catalyzed degradation.

    • Pre-Elution: Before loading your sample, flush the packed column with several column volumes of your starting eluent containing 1% Et₃N.

  • Switch to a Neutral Stationary Phase:

    • Solution: Use neutral alumina (Brockmann I-III, deactivated with water as needed) for your chromatography. Alumina is not acidic and is an excellent alternative for purifying acid-sensitive compounds.

  • Non-Chromatographic Purification:

    • Distillation: If your functionalized vinyl ether is thermally stable and has a suitable boiling point, vacuum distillation is the preferred method as it completely avoids contact with acidic surfaces.

    • Acetal Conversion Strategy: If the primary impurity is the unreacted starting alcohol, which may form an azeotrope with your product, you can convert it into a high-boiling acetal before distillation. This is achieved by adding a catalytic amount of a weak acid to the crude mixture, which selectively reacts the residual alcohol with the vinyl ether product. The desired high-purity vinyl ether can then be easily separated by distillation.[6]

Workflow for Troubleshooting Low Yields

The following diagram outlines a logical workflow for diagnosing and resolving common issues in vinyl ether synthesis.

G start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (NMR, TLC, GC-MS) start->check_reaction incomplete Incomplete Conversion of Starting Alcohol check_reaction->incomplete Is starting material left? side_products Significant Side Products Present check_reaction->side_products Are new spots/ peaks visible? clean_reaction Clean Reaction, Low Isolated Yield check_reaction->clean_reaction Is crude product mostly pure? optimize_eq Optimize Equilibrium: - Increase excess of vinylating agent - Increase reaction time incomplete->optimize_eq optimize_cat Optimize Catalyst: - Check catalyst/ligand ratio - Increase catalyst loading incomplete->optimize_cat check_acid Check for Acid Contamination: - Use base-washed glassware - Purify reagents/solvents side_products->check_acid check_temp Check Temperature: - Run at lower temperature - Ensure proper cooling side_products->check_temp purification_loss Product Loss During Workup/ Purification clean_reaction->purification_loss optimize_purification Optimize Purification: - Use neutralized silica or alumina - Consider distillation - Check for product volatility purification_loss->optimize_purification

Caption: A decision tree for troubleshooting low yields.

Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary modern synthetic routes to functionalized vinyl ethers?

Answer: Several robust methods exist, each with specific advantages. The choice depends on the substrate scope, functional group tolerance, and available starting materials.

MethodDescriptionKey AdvantagesCommon Challenges
Transition-Metal Catalyzed Transetherification An alcohol displaces the alkoxy group from a simple vinyl ether (e.g., this compound). Typically catalyzed by Pd(II) or Ir(I) complexes.[2][7]High functional group tolerance; mild reaction conditions; commercially available starting materials.Equilibrium-limited; requires a large excess of the vinylating agent.
Addition to Alkynes (Reppe Vinylation) Direct addition of an alcohol to acetylene or a substituted alkyne. Can be base-catalyzed (e.g., KOH/DMSO) or metal-catalyzed.[8][9]Atom-economical; can be performed with safer acetylene sources like calcium carbide.[9]Traditional methods require high pressures and temperatures; handling acetylene gas poses safety hazards.[8]
Copper-Catalyzed C-O Cross-Coupling Coupling of a vinyl halide with an alcohol. This stereospecific method preserves the geometry of the vinyl halide precursor.[10]Excellent stereocontrol (E or Z); good for complex substrates.Requires synthesis of the vinyl halide precursor; potential for side reactions like enyne formation.[10]
Enzymatic Synthesis Lipase-catalyzed esterification between a carboxylic acid and a hydroxyl-functional vinyl ether.[4][11]Avoids acid-catalyzed side reactions; highly sustainable and uses benign conditions.[11]Limited to substrates compatible with the enzyme; requires a hydroxyl-functional vinyl ether starting material.
Q2: How do I choose between a Palladium and an Iridium catalyst?

Answer: The choice primarily depends on your vinyl source.

  • Palladium(II) catalysts , such as Palladium(II) acetate with a ligand like 1,10-phenanthroline, are highly effective for transetherification using another vinyl ether (e.g., this compound) as the vinyl group donor.[2][3][12]

  • Iridium(I) catalysts , like [Ir(cod)Cl]₂, are the preferred choice for transvinylation when using vinyl acetate as the vinyl source.[1][7] The reaction proceeds via an addition-elimination sequence where a base (e.g., Na₂CO₃) is used to neutralize the acetic acid byproduct.[7]

Q3: What are the best practices for the storage and handling of purified functionalized vinyl ethers?

Answer: Due to their sensitivity, proper storage is critical to prevent degradation.

  • Acid-Free Environment: Store in clean glass vials, preferably amber to protect from light. Avoid any contact with acidic residues.

  • Inert Atmosphere: Vinyl ethers can be susceptible to oxidation or acid-catalyzed reactions with atmospheric moisture and CO₂. Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store at low temperatures (0 to -20 °C) to minimize decomposition and prevent polymerization.

  • Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or a basic stabilizer like anhydrous potassium carbonate to scavenge any trace acidity.

Part 3: Key Experimental Protocols
Protocol: Palladium-Catalyzed Synthesis of 2-(Vinyloxymethyl)furan via Transetherification

This protocol is adapted from the methodology reported by Colom et al. and serves as a representative example of Pd-catalyzed transetherification.[2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • 2-(Hydroxymethyl)furan (Furfuryl alcohol)

  • This compound (EVE), stabilized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

Equipment:

  • Flame-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles/syringes

  • Argon/Nitrogen inlet

Diagram of Experimental Workflow:

G cluster_0 Catalyst Preparation (In Situ) cluster_1 Reaction cluster_2 Workup & Purification cat_prep1 1. Add Pd(OAc)₂ to dry CH₂Cl₂ cat_prep2 2. Add 1,10-Phenanthroline solution dropwise cat_prep1->cat_prep2 cat_prep3 3. Stir 30 min at RT cat_prep2->cat_prep3 react2 5. Add alcohol/EVE solution to catalyst mixture cat_prep3->react2 react1 4. Prepare solution of Alcohol + EVE in CH₂Cl₂ react1->react2 react3 6. Stir 24h at RT under Argon workup1 7. Concentrate in vacuo react3->workup1 workup2 8. Purify via chromatography (Neutralized Silica) workup1->workup2

Caption: Workflow for Pd-catalyzed transetherification.

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ): a. To a flame-dried 50 mL two-neck flask under a positive pressure of Argon, add Palladium(II) acetate (91.0 mg, 0.40 mmol, 2 mol%). b. Add 2 mL of anhydrous CH₂Cl₂. c. In a separate vial, dissolve 1,10-phenanthroline (110.2 mg, 0.60 mmol, 3 mol%) in 2 mL of anhydrous CH₂Cl₂. d. Add the 1,10-phenanthroline solution dropwise to the palladium acetate suspension. e. Stir the resulting catalytic solution at room temperature for 30 minutes. The mixture should become a clear, homogeneous solution.

  • Reaction Setup: a. In a separate flask, prepare a solution of 2-(hydroxymethyl)furan (2.00 g, 20.4 mmol, 1.0 eq.) and this compound (17.3 g, 240 mmol, ~12 eq.) in 5 mL of anhydrous CH₂Cl₂. b. Add this solution to the prepared catalytic solution from step 1e. c. Stir the reaction mixture at room temperature for 24 hours under an Argon atmosphere. Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc).

  • Workup and Purification: a. After 24 hours, concentrate the reaction mixture under reduced pressure, being careful not to lose the volatile product. Use a water bath temperature below 40°C.[7] b. Prepare a chromatography column with silica gel that has been neutralized with 1% triethylamine in the eluent. c. Purify the crude residue by column chromatography (e.g., using a gradient of hexanes to 95:5 hexanes:ethyl acetate) to yield the pure 2-(vinyloxymethyl)furan.

References

Technical Support Center: Hydrolysis of Ethyl Vinyl Ether Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acid-catalyzed hydrolysis of ethyl vinyl ether. This guide is designed for researchers, scientists, and drug development professionals who utilize this reaction in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the success of your reactions.

Introduction to the Reaction

The acid-catalyzed hydrolysis of this compound is a fundamental transformation in organic synthesis, primarily used for the deprotection of alcohols that have been masked as 1-ethoxyethyl (EE) ethers. The reaction proceeds readily in the presence of a catalytic amount of acid to yield acetaldehyde and the corresponding alcohol. The vinyl ether moiety is stable under basic conditions, making it an excellent orthogonal protecting group.

The reaction is known to be first-order in both the vinyl ether and the hydronium ion, with the rate-determining step being the protonation of the vinyl ether's β-carbon. This is followed by rapid hydration and subsequent collapse of the hemiacetal intermediate.

Reaction Mechanism Overview

The generally accepted mechanism for the acid-catalyzed hydrolysis of this compound involves three key steps:

  • Protonation: The vinyl ether double bond is protonated by a hydronium ion (or other acid catalyst), forming a resonance-stabilized carbocation. This is the rate-determining step of the reaction.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation, forming a protonated hemiacetal.

  • Deprotonation and Decomposition: The protonated hemiacetal is deprotonated, and the resulting unstable hemiacetal rapidly decomposes to yield acetaldehyde and ethanol.

Hydrolysis_Mechanism cluster_step1 Step 1: Rate-Determining Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Decomposition EVE This compound Carbocation Resonance-Stabilized Carbocation EVE->Carbocation + H⁺ H3O H₃O⁺ Hemiacetal_prot Protonated Hemiacetal Carbocation->Hemiacetal_prot + H₂O H2O_nuc H₂O Hemiacetal Hemiacetal Hemiacetal_prot->Hemiacetal - H⁺ Products Acetaldehyde + Ethanol Hemiacetal->Products Rapid Decomposition

Caption: Mechanism of Acid-Catalyzed this compound Hydrolysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the acidic hydrolysis of this compound.

FAQ 1: My reaction is sluggish or incomplete. What are the possible causes and how can I fix it?

Answer:

Several factors can contribute to a slow or incomplete reaction. Here's a systematic approach to troubleshooting this issue:

1. Inadequate Acidity:

  • Causality: The rate of hydrolysis is directly proportional to the concentration of the acid catalyst. Insufficient acid will result in a slow reaction.

  • Troubleshooting Steps:

    • Verify Catalyst Concentration: Ensure that the correct amount of acid was added. For many applications, a catalytic amount (0.02-0.10 equivalents) of a strong acid like p-toluenesulfonic acid (TsOH) or a milder acid like pyridinium p-toluenesulfonate (PPTS) is sufficient.

    • Increase Catalyst Loading: If the reaction is still slow, incrementally increase the amount of acid. Be cautious, as excess acid can promote side reactions.

    • Consider a Stronger Acid: If you are using a very mild acid (e.g., acetic acid in some contexts), switching to a stronger acid like TsOH or even a dilute mineral acid (e.g., HCl) can significantly increase the reaction rate.

2. Low Temperature:

  • Causality: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. At very low temperatures, the reaction may be impractically slow.

  • Troubleshooting Steps:

    • Gently Warm the Reaction: If the reaction is being performed at or below room temperature, consider gently warming the mixture (e.g., to 40-50 °C). Monitor the reaction closely by TLC to avoid decomposition.

    • Vapor-Phase Hydrolysis (Industrial Scale): For large-scale industrial processes, vapor-phase hydrolysis over a solid acid catalyst at elevated temperatures (80-200 °C) can be employed for complete conversion.

3. Poor Substrate Solubility:

  • Causality: If the substrate is not fully dissolved in the reaction solvent, the reaction will be limited by the rate of dissolution.

  • Troubleshooting Steps:

    • Choose an Appropriate Co-solvent: The reaction is often performed in a mixture of an organic solvent (like THF or dichloromethane) and water. Ensure that your substrate is soluble in the chosen solvent system.

    • Increase Solvent Volume: Diluting the reaction mixture can sometimes improve solubility.

Incomplete_Reaction_Troubleshooting cluster_acid Acidity Troubleshooting cluster_temp Temperature Troubleshooting cluster_sol Solubility Troubleshooting Start Problem: Sluggish or Incomplete Reaction Check_Acid 1. Check Acidity Start->Check_Acid Check_Temp 2. Check Temperature Start->Check_Temp Check_Sol 3. Check Solubility Start->Check_Sol Verify_Conc Verify Catalyst Concentration Check_Acid->Verify_Conc Warm_Reaction Gently Warm Reaction Mixture Check_Temp->Warm_Reaction Co_Solvent Choose Appropriate Co-solvent Check_Sol->Co_Solvent Increase_Load Increase Catalyst Loading Verify_Conc->Increase_Load Stronger_Acid Use a Stronger Acid Increase_Load->Stronger_Acid Increase_Vol Increase Solvent Volume Co_Solvent->Increase_Vol

Caption: Troubleshooting Flowchart for Incomplete Hydrolysis.

FAQ 2: I am observing unexpected byproducts. What are they and how can I avoid them?

Answer:

The most common byproducts in the acidic hydrolysis of this compound are polymers and acetals.

1. Polymerization:

  • Causality: The carbocation intermediate formed during the reaction can be attacked by another molecule of this compound, initiating cationic polymerization. This is more likely with strong Lewis acids or high concentrations of strong Brønsted acids.

  • Identification: The formation of a sticky, insoluble residue is a common sign of polymerization.

  • Prevention:

    • Use a Mild Acid: Employ milder acids like PPTS or acetic acid.

    • Control Temperature: Avoid high reaction temperatures.

    • Slow Addition of Substrate: In some cases, slow addition of the vinyl ether to the acidic medium can minimize polymerization.

2. Acetal Formation:

  • Causality: The acetaldehyde product can react with the alcohol product (or starting material if it's an alcohol) under acidic conditions to form an acetal. This is an equilibrium process.

  • Identification: Acetal byproducts can often be detected by GC-MS or NMR spectroscopy.

  • Prevention:

    • Use Excess Water: The presence of a sufficient amount of water shifts the equilibrium away from acetal formation. A molar ratio of 2-4 moles of water to 1 mole of this compound is recommended to suppress acetal formation.

    • Prompt Work-up: Once the hydrolysis is complete, quench the reaction and work it up promptly to prevent post-reaction acetal formation.

ByproductCausative FactorsPrevention Strategies
Polymer Strong acids, high temperaturesUse milder acids (e.g., PPTS), control temperature
Acetal Insufficient water, prolonged reaction timeUse excess water (2-4 equivalents), prompt work-up
FAQ 3: How should I monitor the progress of the reaction?

Answer:

Thin-Layer Chromatography (TLC):

  • Procedure: TLC is the most common and convenient method for monitoring the reaction. Spot the reaction mixture on a silica gel plate alongside a spot of the starting material.

  • Visualization: The starting vinyl ether is typically less polar than the resulting alcohol. Therefore, the product spot will have a lower Rf value than the starting material spot. The reaction is complete when the starting material spot is no longer visible.

  • Note: Before purifying vinyl ethers by flash chromatography, it is advisable to neutralize the silica gel with triethylamine to prevent on-column hydrolysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Application: GC-MS is a powerful tool for monitoring the reaction and identifying any byproducts. It is particularly useful for quantitative analysis of reaction conversion.

  • Procedure: A small aliquot of the reaction mixture can be quenched, diluted, and injected into the GC-MS. The disappearance of the starting material peak and the appearance of the product peaks can be monitored over time.

FAQ 4: What is the best work-up procedure for this reaction?

Answer:

The work-up procedure aims to neutralize the acid catalyst, remove the water-soluble byproducts (acetaldehyde and ethanol), and isolate the desired product (if the reaction is a deprotection step).

Standard Work-up Protocol:

  • Quench the Reaction: Once the reaction is complete as determined by TLC, cool the reaction mixture to room temperature and quench the acid catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until gas evolution ceases.

  • Extraction: If a water-immiscible organic solvent was used (e.g., dichloromethane), separate the organic layer. If a water-miscible solvent was used (e.g., THF), add a water-immiscible solvent like ethyl acetate and water to the mixture and perform an extraction. Extract the aqueous layer a few times with the organic solvent.

  • Wash: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography if necessary.

Handling Acetaldehyde:

Acetaldehyde is a volatile and toxic compound. If acetaldehyde itself is the desired product, care must be taken during work-up to avoid its loss. This may involve distillation into a cold trap or derivatization.

Workup_Workflow Start Reaction Complete Quench 1. Quench with NaHCO₃ Start->Quench Extract 2. Extract with Organic Solvent Quench->Extract Wash 3. Wash with Brine Extract->Wash Dry 4. Dry and Concentrate Wash->Dry Purify 5. Purify (e.g., Chromatography) Dry->Purify

Caption: Standard Work-up Procedure for this compound Hydrolysis.

Technical Support Center: Catalyst Deactivation in Ethyl Vinyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl vinyl ether (EVE) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation in this critical process. Here, we move beyond simple protocols to explain the underlying causes of common issues, offering a structured approach to troubleshooting and prevention based on established scientific principles.

Part 1: Understanding the Core Problem: Why Catalysts Deactivate

In the synthesis of this compound, typically via the vinylation of ethanol with acetylene, the catalyst is the heart of the process. Whether you are using traditional alkali-based catalysts, such as potassium hydroxide (KOH)[1][2], or more modern transition metal complexes like palladium-based systems[3][4][5], their activity and lifespan are finite. Catalyst deactivation, a gradual loss of activity and/or selectivity, is an inevitable challenge that impacts yield, process efficiency, and operational costs[6][7].

The primary mechanisms of deactivation can be broadly categorized into three types: chemical, thermal, and mechanical.[6] For EVE synthesis, the most common culprits are:

  • Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface.[8] This is particularly prevalent in reactions involving acetylene, which can polymerize or decompose under reaction conditions.[9] These deposits physically block the active sites and pores of the catalyst.[8]

  • Poisoning: The strong chemisorption of impurities from the feed onto the catalyst's active sites.[8][10] For instance, sulfur compounds in the acetylene or ethanol feed can act as potent poisons for metal catalysts.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly dispersed active particles of a catalyst (like palladium) to agglomerate into larger particles.[6] This leads to a significant and often irreversible loss of active surface area.[8]

Deactivation Mechanisms Overview

cluster_causes Primary Deactivation Causes cluster_effects Impact on Catalyst cluster_outcome Process Outcome Coking Fouling by Coking BlockSites Active Sites Blocked Coking->BlockSites Physical blockage BlockPores Pore Blockage Coking->BlockPores Poisoning Poisoning Poisoning->BlockSites Strong chemisorption Sintering Thermal Sintering LossSurface Loss of Active Surface Area Sintering->LossSurface Particle agglomeration Outcome Reduced EVE Yield & Selectivity BlockSites->Outcome BlockPores->Outcome LossSurface->Outcome

Caption: Logical flow from deactivation causes to the final process outcome.

Part 2: Troubleshooting Guide: A Symptom-Based Q&A

This section addresses common problems encountered during EVE synthesis. Each question is designed to guide you from an observed symptom to a root cause and a validated solution.

Question 1: My EVE conversion rate has been steadily decreasing over the last few runs. What's the likely cause?

A gradual decline in activity is a classic sign of catalyst deactivation. The most probable causes are coking or slow poisoning.

Diagnostic Steps:

  • Review Operating Conditions: Have the reaction temperature or reactant concentrations drifted over time? Higher temperatures can accelerate both coking and sintering.

  • Analyze Feedstock Purity: Re-verify the purity of your acetylene and ethanol feeds. Even trace impurities, if introduced continuously, can accumulate and poison the catalyst over time.[10]

  • Perform Catalyst Characterization: This is the definitive step. A spent catalyst sample should be carefully collected and analyzed.

    • Temperature-Programmed Oxidation (TPO): This technique quantifies the amount of coke deposited on the catalyst.

    • Elemental Analysis (ICP-MS or XRF): Can detect the presence of potential poisons like sulfur, chlorine, or other metals.

Possible Solutions:

  • If Coking is Confirmed: A regeneration cycle is often effective. This typically involves a controlled oxidation (burn-off) of the carbon deposits.[6] Process optimization, such as adjusting the reactant ratios, may also mitigate coke formation.[11]

  • If Poisoning is Confirmed: The primary solution is to improve the purification of your feedstock before it enters the reactor.[6] Depending on the poison, some chemical washing or regeneration procedures might restore partial activity.[11]

Question 2: I've observed a sudden and sharp drop in catalyst activity. What should I investigate first?

A rapid loss of activity often points to a significant process upset, such as acute poisoning or a thermal runaway.

Diagnostic Steps:

  • Check for Process Upsets: Review your process data immediately preceding the activity drop. Look for temperature spikes, pressure fluctuations, or sudden changes in feed composition. A temperature excursion is a primary suspect for causing rapid thermal sintering.[6]

  • Suspect Acute Poisoning: A sudden introduction of a high concentration of a catalyst poison into the feed stream will kill activity quickly. Check for any recent changes in feedstock cylinders or sources.

  • Visual Inspection: If possible and safe, visually inspect the catalyst bed. Fouling can sometimes be so severe that it causes blockages or channeling, leading to a sharp drop in performance due to mass transfer limitations.

Possible Solutions:

  • For Thermal Damage: Sintering is largely irreversible. The catalyst will likely need to be replaced. The focus should be on implementing stricter temperature controls and emergency shutdown procedures to prevent future occurrences.

  • For Acute Poisoning: Identify and eliminate the source of the contaminant immediately. Depending on the nature of the poison, the catalyst may be unrecoverable and require replacement.

Troubleshooting Workflow

cluster_diagnosis Diagnostic Path cluster_solution Actionable Solutions Start Symptom: Loss of Catalyst Activity Rate What is the rate of deactivation? Start->Rate Gradual Gradual Decline Rate->Gradual Slow Sudden Sudden Drop Rate->Sudden Rapid CauseGradual Likely Cause: Coking or Slow Poisoning Gradual->CauseGradual CauseSudden Likely Cause: Acute Poisoning or Thermal Runaway Sudden->CauseSudden Regen Perform Catalyst Regeneration (e.g., TPO) CauseGradual->Regen Feed Improve Feedstock Purification CauseGradual->Feed CauseSudden->Feed Replace Replace Catalyst & Improve Process Controls CauseSudden->Replace

Caption: A decision-making workflow for troubleshooting catalyst deactivation.

Part 3: Advanced Diagnostics & Preventative Measures

Proactive monitoring and advanced characterization are key to extending catalyst life and preventing unscheduled shutdowns.

FAQ 1: What are the key parameters to monitor to predict catalyst deactivation?

Monitoring trends is crucial. Keep a close watch on:

  • Reaction Temperature Profile: An increasing temperature requirement to maintain constant conversion is a direct indicator of falling catalyst activity.

  • Pressure Drop: For fixed-bed reactors, a rising pressure drop across the catalyst bed often signals fouling, coking, or mechanical degradation of the catalyst particles.[12]

  • Product Selectivity: A change in the product distribution can indicate that deactivation is affecting the catalyst's active sites in a specific way. For example, in acetylene hydrogenation, coke accumulation can increase ethane formation by altering diffusion pathways.[9]

FAQ 2: How can I design my experiment to minimize catalyst deactivation from the start?

Prevention is always better than cure.

  • Catalyst Selection: Choose a catalyst with high thermal stability and known resistance to common poisons.[11]

  • Feedstock Purification: Implement guard beds or purification systems to remove known catalyst poisons before they reach your reactor.[6]

  • Process Optimization: Operate at the lowest temperature that achieves the desired conversion rate to minimize thermal degradation and some coking pathways. Fine-tuning reactant ratios can also starve coke-forming side reactions.

Key Characterization Techniques
TechniqueInformation ProvidedDeactivation Mechanism Indicated
BET Surface Area Analysis Measures the total surface area of the catalyst. A significant decrease points to a loss of active sites.Sintering, Pore Blockage by Coke[6]
Temperature-Programmed Oxidation (TPO) Quantifies the amount and nature of carbonaceous deposits (coke) by oxidizing them in a controlled manner.Coking / Fouling[9]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical states on the catalyst surface.Poisoning (detects poison elements)
Transmission Electron Microscopy (TEM) Provides direct visualization of catalyst particles.Sintering (shows particle size growth)[13]
Inductively Coupled Plasma (ICP-MS/AES) Provides highly sensitive bulk elemental analysis of the catalyst.Poisoning, Leaching of Active Metals

Part 4: Experimental Protocol: TPO for Coke Quantification

This protocol outlines the steps for Temperature-Programmed Oxidation (TPO) to quantify coke on a deactivated catalyst.

Objective: To determine the weight percentage of carbonaceous deposits on a spent catalyst sample.

Materials:

  • Spent catalyst sample (approx. 50-100 mg)

  • TPO analysis equipment (includes a microreactor, furnace, and a detector like a TCD or mass spectrometer)

  • Oxidizing gas mixture (e.g., 5% O₂ in an inert gas like He or Ar)

  • Inert gas for purging (He or Ar)

Procedure:

  • Sample Preparation: Weigh approximately 50 mg of the spent catalyst and load it into the quartz microreactor.

  • Purging: Heat the sample to a low temperature (e.g., 120 °C) under a flow of inert gas for 30-60 minutes to remove any physisorbed water and volatile compounds.

  • Cooling & Gas Switch: Cool the sample down to room temperature under the inert gas flow. Once cooled, switch the gas flow to the oxidizing gas mixture at a controlled rate (e.g., 30-50 mL/min).

  • Temperature Ramp: Begin heating the sample at a linear rate (e.g., 10 °C/min) up to a final temperature of around 700-800 °C.

  • Data Acquisition: Throughout the temperature ramp, continuously monitor the reactor effluent using a detector. The detector will measure the concentration of CO₂ (and CO, if formed) produced from the oxidation of the coke.

  • Calculation: Integrate the area under the CO₂/CO signal peak. By using a prior calibration, this area can be converted into the total moles of carbon oxidized. The weight percentage of coke on the catalyst can then be calculated relative to the initial sample weight.

References

Validation & Comparative

A Senior Application Scientist's Guide: Ethyl Vinyl Ether vs. Dihydropyran for Alcohol Protection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving complex molecular architectures. Alcohols, ubiquitous and reactive functional groups, frequently necessitate temporary masking to prevent undesired side reactions. Among the arsenal of hydroxyl protecting groups, those forming acetals under acidic conditions are particularly noteworthy for their stability in basic and nucleophilic environments. This guide provides an in-depth comparison of two venerable reagents for this purpose: ethyl vinyl ether (EVE), which forms an ethoxyethyl (EE) acetal, and 3,4-dihydro-2H-pyran (DHP), which yields a tetrahydropyranyl (THP) ether. This comparison is grounded in mechanistic understanding, practical application, and supporting data to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Comparative Metrics

FeatureThis compound (EE ether)Dihydropyran (THP ether)
Protecting Group Ethoxyethyl (EE) acetalTetrahydropyranyl (THP) ether
Structure of Protected Alcohol R-O-CH(CH₃)OEtR-O-THP
Stereochemistry Forms a new stereocenter; often results in a mixture of diastereomers.Forms a new stereocenter; often results in a mixture of diastereomers.[1]
Stability Stable to strong bases, organometallics, and hydrides.[2]Stable to strongly basic conditions, organometallics, hydrides, acylating, and alkylation reagents.[1]
Protection Conditions Mildly acidic (e.g., PPTS, p-TsOH).[2][3]Mildly acidic (e.g., p-TsOH, PPTS, various Lewis acids).[1][4]
Deprotection Conditions Mildly acidic (e.g., aq. acetic acid, dilute HCl).[2]Mildly acidic (e.g., aq. acid, p-TsOH in alcohol).[1][5]
Key Advantage Lower boiling point of the reagent may facilitate removal of excess.Low cost of DHP and extensive literature precedent.[6]
Key Disadvantage Can be more expensive than DHP.The resulting diastereomeric mixture can complicate purification and spectral analysis.[1][6]

The Underpinning Chemistry: A Mechanistic Parallel

Both this compound and dihydropyran rely on the same fundamental mechanistic pathway for the protection of alcohols: the acid-catalyzed addition of an alcohol to a vinyl ether.[2][7] This process transforms the planar, sp²-hybridized vinyl ether into a tetrahedral sp³-hybridized acetal.

The reaction is initiated by the protonation of the vinyl ether's double bond by an acid catalyst. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile. The alcohol, acting as a nucleophile, then attacks this carbocation. Subsequent deprotonation of the resulting oxonium ion by a weak base yields the protected alcohol and regenerates the acid catalyst.

Deprotection is simply the microscopic reverse of this process. In the presence of aqueous acid, the acetal oxygen is protonated, leading to the elimination of the alcohol and the formation of the same resonance-stabilized oxocarbenium ion. This intermediate is then trapped by water to form a hemiacetal, which rapidly hydrolyzes to the corresponding aldehyde (acetaldehyde for EE ethers and 5-hydroxypentanal for THP ethers) and regenerates the starting alcohol.

In the Lab: A Closer Look at Each Reagent

Dihydropyran (DHP): The Workhorse

Dihydropyran is arguably one of the most well-established and cost-effective reagents for alcohol protection, giving rise to the robust tetrahydropyranyl (THP) ether.[6][8]

Advantages:

  • High Stability: THP ethers exhibit excellent stability towards a wide array of reagents, including strong bases (e.g., hydroxides, alkoxides), organometallic reagents (e.g., Grignard reagents, organolithiums), and various reducing and oxidizing agents.[1][4]

  • Mild Protection/Deprotection: The formation and cleavage of THP ethers are typically achieved under mild acidic conditions, ensuring compatibility with a broad range of functional groups.[1][9]

  • Cost-Effectiveness: DHP is an inexpensive and readily available reagent.[6]

Disadvantages:

  • Diastereomer Formation: The reaction of DHP with a chiral alcohol generates a new stereocenter at the anomeric carbon of the pyran ring, leading to a mixture of diastereomers.[1] This can complicate purification by chromatography and interpretation of NMR spectra.[6]

This compound (EVE): The Acyclic Alternative

This compound serves as an excellent alternative to DHP, forming the acyclic ethoxyethyl (EE) acetal.

Advantages:

  • Reduced Spectral Complexity: While a new stereocenter is still formed, the resulting acyclic EE ether can sometimes lead to less complex NMR spectra compared to the diastereomeric mixture of cyclic THP ethers.

  • Similar Stability Profile: The EE group offers a comparable level of stability to the THP group, being resistant to basic, nucleophilic, and reducing conditions.[2]

Disadvantages:

  • Volatility: this compound is a low-boiling liquid (33 °C), which can necessitate careful handling to prevent evaporation.[7]

  • Cost: In some cases, EVE may be more expensive than DHP.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Dihydropyran

This procedure details the formation of a THP ether using p-toluenesulfonic acid as the catalyst.

Materials:

  • Primary alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the alcohol in anhydrous DCM under an inert atmosphere.

  • Add DHP to the solution.

  • Add a catalytic amount of p-TsOH·H₂O.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of a THP Ether

This protocol outlines the acidic hydrolysis of a THP ether to regenerate the alcohol.

Materials:

  • THP-protected alcohol (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.

  • Stir the reaction at room temperature or warm gently to 40 °C, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography if necessary.

Protocol 3: Protection of a Secondary Alcohol using this compound

This protocol describes the formation of an EE ether using pyridinium p-toluenesulfonate (PPTS) as a milder acid catalyst.[2]

Materials:

  • Secondary alcohol (1.0 equiv)

  • This compound (2.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the secondary alcohol in anhydrous DCM, add this compound.

  • Add PPTS to the mixture.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The product can be purified by column chromatography if needed.

Protocol 4: Deprotection of an EE Ether

This protocol details the cleavage of an EE ether using aqueous acetic acid.[2]

Materials:

  • EE-protected alcohol (1.0 equiv)

  • Acetic Acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the EE-protected alcohol in a 2:1 mixture of THF and 10% aqueous acetic acid.

  • Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography if necessary.

Visualizing the Chemistry

Protection_Mechanisms cluster_EVE This compound (EVE) Protection cluster_DHP Dihydropyran (DHP) Protection EVE EtO-CH=CH₂ Protonated_EVE EtO-CH⁺-CH₃ (Resonance Stabilized) EVE->Protonated_EVE + H⁺ Protonated_EVE->EVE - H⁺ Oxonium_EVE R-O⁺(H)-CH(CH₃)OEt ROH_EVE R-OH ROH_EVE:e->Oxonium_EVE:w Nucleophilic Attack EE_Ether R-O-CH(CH₃)OEt (EE Ether) Oxonium_EVE->EE_Ether - H⁺ H_plus_EVE H⁺ Base_EVE B: BH_plus_EVE BH⁺ DHP Dihydropyran Protonated_DHP Oxocarbenium Ion (Resonance Stabilized) DHP->Protonated_DHP + H⁺ Protonated_DHP->DHP - H⁺ Oxonium_DHP Protonated THP Ether ROH_DHP R-OH ROH_DHP:e->Oxonium_DHP:w Nucleophilic Attack THP_Ether R-O-THP (THP Ether) Oxonium_DHP->THP_Ether - H⁺ H_plus_DHP H⁺ Base_DHP B: BH_plus_DHP BH⁺

Caption: Acid-catalyzed mechanism for alcohol protection.

Deprotection_Mechanisms cluster_EE_Deprotection EE Ether Deprotection cluster_THP_Deprotection THP Ether Deprotection EE_Ether R-O-CH(CH₃)OEt Protonated_EE R-O⁺(H)-CH(CH₃)OEt EE_Ether->Protonated_EE + H⁺ ROH_EE R-OH Protonated_EE->ROH_EE - H⁺ Carbocation_EE EtO-CH⁺-CH₃ Protonated_EE->Carbocation_EE Elimination Hemiacetal_EE HO-CH(CH₃)OEt Carbocation_EE->Hemiacetal_EE + H₂O, - H⁺ H2O_EE H₂O THP_Ether R-O-THP Protonated_THP Protonated THP Ether THP_Ether->Protonated_THP + H⁺ ROH_THP R-OH Protonated_THP->ROH_THP - H⁺ Carbocation_THP Oxocarbenium Ion Protonated_THP->Carbocation_THP Elimination Hemiacetal_THP 5-Hydroxypentanal Carbocation_THP->Hemiacetal_THP + H₂O, - H⁺ H2O_THP H₂O Workflow Start Alcohol (R-OH) Protection Protection (+ EVE or DHP, H⁺ cat.) Start->Protection Protected_Alcohol Protected Alcohol (R-O-EE or R-O-THP) Protection->Protected_Alcohol Reaction Reaction incompatible with free -OH Protected_Alcohol->Reaction Intermediate Modified Molecule Reaction->Intermediate Deprotection Deprotection (aq. H⁺) Intermediate->Deprotection Final_Product Final Product Deprotection->Final_Product

References

Introduction: Unraveling the Dynamics of a Fundamental Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinetic Analysis of Ethyl Vinyl Ether Hydrolysis: A Comparative Approach

The acid-catalyzed hydrolysis of this compound is a classic example of electrophilic addition to a carbon-carbon double bond and serves as a model system for studying reaction mechanisms and kinetics. The reaction proceeds cleanly to yield acetaldehyde and ethanol, as shown below. Understanding its kinetics is crucial not only from a fundamental physical organic chemistry perspective but also for applications where vinyl ethers are used as protecting groups or monomers in polymer synthesis, requiring controlled cleavage.

Overall Reaction: CH₂=CH-O-CH₂CH₃ (this compound) + H₂O --(H⁺)--> CH₃CHO (Acetaldehyde) + CH₃CH₂OH (Ethanol)

This guide provides a comprehensive comparison of common analytical techniques for monitoring the kinetics of this hydrolysis. It delves into the causality behind experimental choices, offers detailed protocols, and presents a framework for robust data analysis, empowering researchers to select and implement the most suitable method for their objectives.

The Reaction Mechanism: A Step-by-Step Look at Protonation and Hydration

The hydrolysis of this compound is well-established to proceed via a mechanism involving a rate-determining proton transfer from a catalyzing acid to the substrate.[1][2][3] This initial protonation occurs at the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly captured by water, forming a hemiacetal which subsequently decomposes to the final products, acetaldehyde and ethanol.[3]

The rate-determining nature of the proton transfer is a cornerstone of this reaction's kinetics and has been confirmed through various studies, including the observation of general acid catalysis and significant solvent isotope effects.[1][4][5]

G cluster_0 Rate-Determining Step cluster_1 Fast Steps EVE This compound (CH₂=CH-OEt) TS1 Transition State EVE->TS1 + HA H_plus Catalyzing Acid (HA) Carbocation Oxocarbenium Ion ([CH₃-CH=OEt]⁺) TS1->Carbocation - A⁻ Hemiacetal Hemiacetal Intermediate (CH₃-CH(OH)-OEt) Carbocation->Hemiacetal + H₂O Water Water (H₂O) Products Acetaldehyde + Ethanol (CH₃CHO + EtOH) Hemiacetal->Products Decomposition

Caption: Mechanism of acid-catalyzed this compound hydrolysis.

Comparing the Analytical Toolkit: Methods for Monitoring Reaction Progress

Several analytical techniques can be employed to monitor the hydrolysis of this compound. The choice of method depends on factors such as available equipment, required sensitivity, and the specific experimental conditions (e.g., concentration, presence of interfering species).

Analytical Method Principle Advantages Disadvantages Ideal For
UV-Vis Spectrophotometry Monitors the decrease in absorbance of the vinyl ether C=C bond (λ ~200-230 nm).[6][7]Simple, rapid, widely available, excellent for real-time monitoring.[8][9]Requires a UV-transparent solvent system; potential interference from other chromophores.Routine kinetic studies in dilute aqueous or buffered solutions.
NMR Spectroscopy Tracks the disappearance of characteristic vinyl proton signals or the appearance of acetaldehyde proton signals.[1][10]Provides rich structural information, unambiguous identification of reactants and products, no need for chromophore.Lower sensitivity, more expensive instrumentation, not ideal for very fast reactions due to longer acquisition times.Mechanistic studies, reactions in non-UV-transparent media (e.g., D₂O for isotope effect studies).[1]
Gas Chromatography (GC) Separates and quantifies volatile components (ether, ethanol, acetaldehyde) in the reaction mixture at discrete time points.[11][12]High sensitivity and selectivity, excellent for complex mixtures, allows for simultaneous monitoring of multiple species.[13]Requires quenching the reaction at each time point (not real-time), sample must be volatile.[14]Validating product formation, analyzing reactions with potential side products.

Featured Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This section provides a detailed protocol for a typical kinetic run using UV-Vis spectrophotometry, a robust and accessible method for this system.[6][15] The causality behind the choices is rooted in the need to isolate the reaction rate's dependence on reactant concentrations under controlled temperature.

workflow prep 1. Prepare Solutions - Stock this compound (in MeCN) - Aqueous Acid/Buffer thermo 2. Thermostat System - Equilibrate acid solution in cuvette inside spectrophotometer (e.g., 25.0 °C) prep->thermo blank 3. Blank Measurement - Use the aqueous acid solution as the blank reference thermo->blank initiate 4. Initiate Reaction - Inject small aliquot of ether stock solution into the cuvette - Mix rapidly blank->initiate monitor 5. Monitor Absorbance - Record absorbance at λ_max (~200-230 nm) as a function of time initiate->monitor analyze 6. Data Analysis - Plot ln(A_t - A_∞) vs. time - Determine k_obs from the slope monitor->analyze

Caption: Experimental workflow for kinetic analysis using UV-Vis.

Experimental Details
  • Materials & Reagents:

    • This compound (stabilized, >98%)[16]

    • Acetonitrile (Spectrophotometric Grade)

    • Hydrochloric Acid or Perchloric Acid (for mineral acid catalysis) or appropriate buffer components (e.g., acetic acid, sodium acetate).[6][17]

    • Deionized Water

  • Instrumentation:

    • A UV-Vis spectrophotometer equipped with a thermostatted cell holder, capable of measuring in the 200-300 nm range.

  • Procedure:

    • Solution Preparation:

      • Prepare a stock solution of this compound (e.g., ~0.1 M) in acetonitrile. Rationale: Acetonitrile is UV-transparent and miscible with water, serving as a suitable solvent for the nonpolar ether.

      • Prepare the aqueous acidic solutions of desired concentration (e.g., 0.01 M to 0.1 M HCl). If using buffers, prepare a series with a constant buffer ratio and ionic strength.[17] Rationale: Varying the acid concentration allows for the determination of the catalytic rate constant.

    • Kinetic Measurement:

      • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for this compound (determined by scanning a dilute solution, typically ~200-230 nm).[7]

      • Place a quartz cuvette containing 3.0 mL of the aqueous acid solution into the thermostatted cell holder and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).[15]

      • Use this solution to record a blank or reference spectrum.

      • To initiate the reaction, inject a small aliquot (e.g., 5-10 µL) of the this compound stock solution into the cuvette. Immediately cap the cuvette with a stopper and invert several times to ensure rapid and thorough mixing.

      • Begin recording the absorbance as a function of time. Data should be collected for at least 3-5 half-lives to ensure an accurate determination of the infinite-time absorbance value.

Data Analysis and Interpretation

The hydrolysis of this compound is first-order with respect to the ether.[1][2] Therefore, the integrated rate law for a first-order reaction applies.

Rate Law: Rate = kobs[this compound]

The absorbance (A) is directly proportional to the concentration of the ether according to Beer's Law. The integrated rate law in terms of absorbance is:

ln(At - A∞) = -kobst + ln(A0 - A∞)

Where:

  • At is the absorbance at time t.

  • A0 is the initial absorbance at t = 0.

  • A∞ is the final absorbance after the reaction is complete (approaches zero if products do not absorb at this wavelength).

  • kobs is the observed pseudo-first-order rate constant.

A plot of ln(At - A∞) versus time (t) will yield a straight line with a slope equal to -kobs.

Sample Data & Calculation

Reaction Conditions: this compound in 0.05 M HCl at 25.0 °C

Time (s)Absorbance (At)(At - A∞)ln(At - A∞)
01.2501.2450.219
300.8820.877-0.131
600.6210.616-0.484
900.4380.433-0.837
1200.3090.304-1.191
1500.2180.213-1.546
1800.1540.149-1.904
............
0.0050.000-

A plot of ln(At - A∞) vs. Time would be linear. The slope of this line, calculated via linear regression, gives -kobs. For instance, if the slope is -0.0118 s⁻¹, then kobs = 0.0118 s⁻¹.

Comparative Kinetic Data

The observed rate constant (kobs) is dependent on the concentration of the acid catalyst. For strong acids like HCl or HClO₄, the relationship is:

kobs = kH⁺[H⁺]

Where kH⁺ is the second-order catalytic coefficient for the hydronium ion. By determining kobs at various acid concentrations, a plot of kobs vs. [H⁺] will yield a straight line through the origin with a slope of kH⁺.

Catalyst / ConditionCatalytic Coefficient (kH⁺, M⁻¹s⁻¹)Solvent Isotope Effect (kH/kD)Reference
Hydronium Ion (H₃O⁺)~2.7 x 10²2.95 - 3.39[5][6][18]
Formic Acid (HCOOH)-6.8[5]
Acetic Acid (CH₃COOH)--[1][6]

Note: The reaction exhibits general acid catalysis, meaning that any proton donor present in the solution, not just H₃O⁺, can catalyze the reaction.[1][4]

Conclusion

The kinetic analysis of this compound hydrolysis is a well-defined process that can be effectively investigated using several common laboratory techniques. For most applications, UV-Vis spectrophotometry offers an optimal balance of simplicity, cost-effectiveness, and real-time monitoring capabilities. It allows for the precise determination of pseudo-first-order rate constants and, subsequently, the catalytic coefficients that define the reaction's sensitivity to acid concentration. Alternative methods like NMR and GC provide complementary information and are invaluable for complex mechanistic investigations or when spectrophotometry is not feasible. By understanding the principles and protocols outlined in this guide, researchers can confidently design and execute experiments to probe the kinetics of this fundamental organic reaction.

References

A Senior Application Scientist's Guide to the Structural Validation of Ethyl Vinyl Ether Cycloaddition Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the synthesis of novel cyclic scaffolds is a cornerstone of innovation. Ethyl vinyl ether, a readily available and versatile reagent, serves as a valuable building block in various cycloaddition reactions, offering access to a diverse range of carbocyclic and heterocyclic frameworks.[1][2][3] However, the formation of complex stereoisomers in these reactions necessitates a robust and multi-faceted approach to structural validation. This guide provides an in-depth comparison of the primary analytical techniques employed to unequivocally determine the structure and stereochemistry of products arising from this compound cycloadditions.

The Chemistry: Understanding this compound in Cycloadditions

This compound (EVE) is an electron-rich alkene due to the oxygen atom's +M (mesomeric) effect, making it a reactive component in several types of cycloaddition reactions.[4] The most common among these are [2+2] photocycloadditions and [4+2] cycloadditions (Diels-Alder type reactions).[5][6] The stereochemical outcome of these reactions is of paramount importance, as different stereoisomers can exhibit vastly different biological activities.[5] Therefore, rigorous structural elucidation is not merely a confirmatory step but a critical component of the synthetic workflow.

Cycloaddition_Reaction cluster_reactants Reactants cluster_product Cycloadduct EVE This compound (H2C=CH-OEt) Product Cyclic Product (e.g., Cyclobutane, Cyclohexene) EVE->Product [2+2] or [4+2] Cycloaddition Diene Diene / Alkene Diene->Product

Caption: A generalized schematic of a cycloaddition reaction involving this compound.

A Comparative Analysis of Structural Validation Techniques

The definitive assignment of a chemical structure, particularly one with multiple stereocenters, relies on a synergistic application of various analytical methods. The three pillars of modern organic structure determination are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the carbon skeleton, the chemical environment of each proton, and the spatial relationships between atoms.

Key NMR Experiments for Cycloaddition Product Analysis

Experiment Information Yielded Causality Behind the Choice
¹H NMR Provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants.The initial and most fundamental NMR experiment to get a picture of the proton framework of the molecule.
¹³C NMR Reveals the number of unique carbon atoms in the molecule and their hybridization state.Essential for determining the carbon backbone of the cycloadduct.
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other, typically through two or three bonds.Crucial for establishing proton-proton connectivity and tracing out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton to the carbon atom it is directly attached to.Allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away.Key for piecing together the molecular fragments and establishing the overall connectivity of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) Reveals correlations between protons that are close in space, regardless of their bonding connectivity.The definitive NMR experiment for determining the relative stereochemistry (e.g., cis vs. trans substituents on a ring).[8]

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified cycloaddition product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (often with proton decoupling).

    • Perform a series of 2D NMR experiments: COSY, HSQC, HMBC, and NOESY. The parameters for each experiment should be optimized for the specific molecule.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals to determine the relative number of protons in each environment.

    • Analyze the coupling constants in the ¹H NMR to infer dihedral angles (Karplus relationship), which can provide clues about stereochemistry.[9]

    • Use the COSY spectrum to connect neighboring protons.

    • Assign the carbon signals using the HSQC and HMBC spectra.

    • Critically analyze the NOESY spectrum to establish through-space proximities and assign relative stereochemistry. For example, a strong NOE between two protons on a cyclobutane ring would indicate they are on the same face (cis).[10]

NMR_Workflow Start Purified Cycloadduct 1H_NMR 1D ¹H NMR (Proton Environments, Coupling) Start->1H_NMR 13C_NMR 1D ¹³C NMR (Carbon Skeleton) Start->13C_NMR 2D_NMR 2D NMR Experiments (COSY, HSQC, HMBC) 1H_NMR->2D_NMR 13C_NMR->2D_NMR Connectivity Establish Connectivity (Bonding Framework) 2D_NMR->Connectivity NOESY NOESY (Through-Space Correlations) Connectivity->NOESY Stereochemistry Determine Relative Stereochemistry (cis/trans Isomerism) NOESY->Stereochemistry Structure Proposed Structure Stereochemistry->Structure

Caption: The workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Gaining Fragmentation Insights

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[11] Its primary role in this context is to confirm the molecular weight of the cycloaddition product, thereby verifying its elemental composition.

Ionization Techniques and Their Applications

Technique Principle Best Suited For
ESI (Electrospray Ionization) A soft ionization technique that generates ions from a solution.Polar and thermally labile molecules. Often provides the molecular ion peak with minimal fragmentation.
APCI (Atmospheric Pressure Chemical Ionization) A soft ionization technique that uses a corona discharge to ionize the sample.Less polar and more volatile molecules than ESI.
EI (Electron Ionization) A hard ionization technique that bombards the sample with high-energy electrons.Volatile and thermally stable molecules. Induces extensive fragmentation, providing a characteristic "fingerprint" for the molecule.[12]

For many cycloaddition products, high-resolution mass spectrometry (HRMS) is employed to determine the exact mass, which can be used to deduce the molecular formula with high confidence. Furthermore, the fragmentation patterns observed in MS/MS experiments can provide structural clues. For instance, cyclohexene derivatives formed from [4+2] cycloadditions often undergo a characteristic retro-Diels-Alder fragmentation in the mass spectrometer.[13]

Experimental Protocol: A Step-by-Step Guide to MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile for ESI).

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Perform HRMS to determine the exact mass and confirm the elemental composition.

    • If necessary, conduct MS/MS experiments on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

  • Data Analysis:

    • Compare the observed molecular weight with the theoretical molecular weight of the expected product.

    • Analyze the fragmentation pattern to see if it is consistent with the proposed structure.

X-ray Crystallography: The Unambiguous 3D Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[14] It provides precise bond lengths, bond angles, and torsional angles, leaving no ambiguity about the connectivity and spatial arrangement of atoms.

The Power and Pitfalls of X-ray Crystallography

Advantages Disadvantages
Unambiguous determination of molecular structure.Requires a high-quality single crystal, which can be difficult to obtain.
Provides absolute stereochemistry (if a heavy atom is present).[8]The crystal structure may not always represent the most stable conformation in solution.
Offers precise geometric parameters.Can be time-consuming and requires specialized equipment and expertise.

Experimental Protocol: A Step-by-Step Guide to X-ray Crystallography

  • Crystallization: The most crucial and often challenging step. Systematically screen various solvents and solvent combinations, and employ techniques such as slow evaporation, vapor diffusion, or cooling to induce crystallization.

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal of suitable size and quality.

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model to obtain the final atomic coordinates and geometric parameters.

Comparative Summary of Analytical Techniques

Criterion NMR Spectroscopy Mass Spectrometry X-ray Crystallography
Information Obtained Connectivity, relative stereochemistry, solution conformationMolecular weight, elemental formula (HRMS), fragmentation patternsAbsolute 3D structure, bond lengths/angles, crystal packing
Sample Requirements 5-10 mg, solubleMicrograms to nanograms, solubleSingle, high-quality crystal
Sample State SolutionSolution or solidCrystalline solid
Throughput Moderate to low (2D experiments can be long)HighLow
Cost High (instrument purchase and maintenance)ModerateHigh (instrument and expertise)
Destructive? NoYesNo (crystal can be recovered)

Conclusion: An Integrated Approach to Certainty

The structural validation of this compound cycloaddition products is a critical task that demands a rigorous and multi-faceted analytical strategy. While NMR spectroscopy provides the foundational information on connectivity and relative stereochemistry in solution, mass spectrometry offers crucial confirmation of the molecular formula. For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. By judiciously combining these powerful techniques, researchers can confidently assign the structures of their novel cyclic molecules, paving the way for further investigation and application in fields such as drug discovery and materials science.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Ethyl Vinyl Ether via GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. Ethyl vinyl ether (EVE), a versatile building block and monomer, is no exception.[1] Its reactivity, driven by the electron-rich vinyl group, makes it a valuable reagent in organic synthesis, including for the protection of hydroxyl groups and in cycloaddition reactions.[2][3] However, this reactivity also predisposes it to the formation of impurities during synthesis and storage, which can have significant downstream consequences in multi-step syntheses and polymer applications.[1][2]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, with a primary focus on the superior capabilities of Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Critical Need for Purity: Why this compound Quality Matters

This compound is synthesized through various methods, most commonly by the reaction of acetylene with ethanol in the presence of a base.[2][4] Other routes include the dehydration of ethylene glycol mono-ethyl ether and transvinylation reactions.[1] Regardless of the synthetic pathway, a range of impurities can arise.

Common Impurities in Synthesized this compound:

  • Unreacted Starting Materials: Residual ethanol is a common impurity.

  • Byproducts of Synthesis: Diethyl ether can form, and its boiling point (34.6 °C) is very close to that of this compound (33 °C), making separation by simple distillation challenging.[3][5] Acetaldehyde can also be present.

  • Polymerization Products: The vinyl group is susceptible to polymerization, especially in the presence of acid catalysts, leading to the formation of polyvinyl ethers.[2]

  • Solvents: Solvents used in the synthesis or purification process may be retained.

The presence of these impurities can interfere with subsequent reactions, alter the properties of resulting polymers, and, in the context of drug development, introduce toxicological risks.[2] Therefore, a robust analytical method to ensure the purity of this compound is not just a matter of quality control but a necessity for reproducible and safe science.

Comparing the Alternatives: Why GC-MS is the Gold Standard

While several analytical techniques can be employed to assess the purity of volatile organic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its combination of high separation efficiency and definitive identification capabilities.[6]

Technique Principle Strengths for EVE Analysis Limitations for EVE Analysis
GC-MS Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification.[7][8][9]High sensitivity and selectivity, allowing for the detection and identification of trace impurities.[6] Provides structural information from fragmentation patterns.[6]Requires volatile and thermally stable analytes (which EVE and its likely impurities are).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.Excellent for structural elucidation of the primary compound. Can quantify major components.Lower sensitivity compared to GC-MS for detecting trace impurities. Overlapping signals can complicate the analysis of complex mixtures.
Titration Quantitative chemical analysis method to determine the concentration of an identified analyte.Can be used to quantify specific functional groups (e.g., residual acidity).Not suitable for identifying and quantifying a range of unknown impurities. Lacks the broad-spectrum screening capability of GC-MS.
Gas Chromatography with Flame Ionization Detection (GC-FID) Similar separation to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen flame.Excellent for quantification of hydrocarbons. Robust and widely available.Does not provide mass information, making definitive identification of unknown impurities challenging. Relies on retention time matching with standards.

As the table illustrates, while other techniques have their merits, GC-MS offers the most comprehensive solution for both the separation and definitive identification of a wide range of potential impurities in synthesized this compound.

The Power of GC-MS in Action: A Step-by-Step Protocol

The core strength of GC-MS lies in its two-part process. The gas chromatograph separates the components of a mixture in time, and the mass spectrometer provides a unique "fingerprint" for each separated component, allowing for its identification.[10]

Experimental Workflow for GC-MS Analysis of this compound

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Methodology

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to prevent column overload and ensure accurate quantification. This compound is highly volatile, so care must be taken to minimize evaporative losses.

  • Protocol:

    • Prepare a stock solution of the synthesized this compound by accurately weighing a small amount and dissolving it in a high-purity volatile solvent such as dichloromethane. A typical concentration would be 1000 µg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of impurities.

    • Prepare a sample of the synthesized this compound for analysis by diluting it in the same solvent to fall within the calibration range.

2. GC-MS Instrumentation and Parameters:

  • Rationale: The choice of GC column and temperature program is critical for achieving good separation of this compound from potential impurities with similar boiling points, such as diethyl ether.

  • Typical Parameters:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Injector Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-350.

3. Data Analysis and Interpretation:

  • Rationale: The total ion chromatogram (TIC) will show peaks corresponding to each separated compound. The mass spectrum of each peak provides the fragmentation pattern used for identification.

  • Protocol:

    • Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum to a reference spectrum (e.g., from the NIST library).[11]

    • For all other peaks, obtain the mass spectrum and perform a library search for tentative identification.

    • Confirm the identity of suspected impurities by running authentic standards if available.

    • Quantify the identified impurities by constructing a calibration curve from the analysis of the prepared standards.

Understanding the "Fingerprint": Mass Spectral Fragmentation

Electron ionization in the mass spectrometer causes molecules to fragment in predictable ways. Understanding these fragmentation patterns is key to confident identification.

Fragmentation of this compound and a Common Impurity

fragmentation cluster_eve This compound (m/z 72) cluster_dee Diethyl Ether (m/z 74) EVE [CH2=CH-O-CH2CH3]+• Frag1_EVE [CH2=CH-O=CH2]+ (m/z 57) EVE->Frag1_EVE α-cleavage Frag2_EVE [CH3CH2]+ (m/z 29) EVE->Frag2_EVE C-O cleavage DEE [CH3CH2-O-CH2CH3]+• Frag1_DEE [CH3CH2-O=CH2]+ (m/z 59) DEE->Frag1_DEE α-cleavage Frag2_DEE [CH3CH2]+ (m/z 29) DEE->Frag2_DEE C-O cleavage

Caption: Fragmentation of this compound and diethyl ether.

For this compound (molecular weight 72.11 g/mol ), the mass spectrum is characterized by a molecular ion peak at m/z 72.[11] Common fragmentation patterns for ethers include alpha-cleavage (breaking the bond adjacent to the oxygen) and cleavage of the carbon-oxygen bond.[12][13][14] This leads to characteristic fragment ions that can be used for identification.

Conclusion

For researchers, scientists, and drug development professionals working with this compound, ensuring its purity is a critical step that underpins the reliability and safety of their work. While various analytical techniques are available, GC-MS provides an unparalleled combination of separation power and definitive identification. Its high sensitivity and the structural information gleaned from mass spectral fragmentation make it the authoritative method for detecting and quantifying a wide array of potential impurities. By implementing the robust GC-MS protocol detailed in this guide, scientists can proceed with confidence, knowing that the purity of their this compound has been rigorously assessed.

References

A Comparative Guide to Solution vs. Emulsion Polymerization of Vinyl Ethers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of well-defined poly(vinyl ether)s (PVEs) is of paramount importance for creating advanced drug delivery systems, tissue engineering scaffolds, and other biomedical innovations. The choice of polymerization technique profoundly impacts the polymer's characteristics, such as molecular weight, purity, and tacticity, which in turn govern its performance. This guide provides an in-depth comparison of two common polymerization methods for vinyl ethers: solution polymerization and emulsion polymerization. We will explore the mechanistic underpinnings, practical considerations, and resulting polymer properties of each, supported by experimental data and protocols.

Fundamental Principles: Cationic Polymerization of Vinyl Ethers

Vinyl ethers are highly reactive monomers that polymerize exclusively through a cationic mechanism due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. This high reactivity, however, makes the polymerization challenging to control. The process is susceptible to chain transfer and termination reactions, often necessitating stringent reaction conditions.[1][2]

Conventional cationic polymerization of vinyl ethers has historically required rigorous purification of reagents, anhydrous conditions, and cryogenic temperatures (e.g., < -60°C) to suppress unwanted side reactions and achieve controlled polymer growth.[2][3] These demanding requirements can limit the practicality and scalability of the process for many research and development labs.[4]

Recent advancements have led to more "user-friendly" cationic polymerization techniques that can be performed under ambient conditions, broadening the accessibility of PVE synthesis.[5][6] These modern approaches often involve novel catalyst systems that stabilize the propagating species.[1][2]

Solution Polymerization: The Path to Precision

In solution polymerization, the vinyl ether monomer and initiator are dissolved in a suitable inert solvent. This homogeneous system offers excellent control over reaction parameters, making it a preferred method for synthesizing well-defined polymers with specific molecular weights and narrow molecular weight distributions (low dispersity, Đ).[7]

Mechanism and Key Considerations

The process begins with an initiator generating a carbocation, which then propagates by adding monomer units. The choice of initiator and solvent is critical.

  • Initiators: Traditionally, Lewis acids (e.g., BF₃·OEt₂, SnCl₄, TiCl₄) in conjunction with a proton source (adventitious water or an alcohol) are used.[5][8] More recently, metal-free organocatalysts and highly effective organic acid/hydrogen bond donor pairs have been developed to facilitate controlled polymerization under milder conditions.[1]

  • Solvents: Non-polar solvents like toluene and hexane are common. The solvent helps to dissipate the heat generated during this often highly exothermic reaction and to control the viscosity of the polymer solution.[7][8]

  • Control: Living cationic polymerization of vinyl ethers can be achieved, allowing for the synthesis of block copolymers and polymers with predetermined chain-end functionalities.[5] This level of control is a significant advantage of solution polymerization.

Emulsion Polymerization: Harnessing Aqueous Media

Emulsion polymerization represents a heterogeneous system where the water-insoluble vinyl ether monomer is dispersed in an aqueous phase with the aid of a surfactant. While highly desirable for its use of water as a solvent and excellent heat transfer capabilities, cationic emulsion polymerization of vinyl ethers is mechanistically complex and challenging.[3][7]

Mechanism and Key Challenges

Unlike free-radical emulsion polymerization, the cationic polymerization of vinyl ethers in aqueous systems does not occur within monomer-swollen micelles. Instead, the initiation, propagation, and termination events are believed to take place at the monomer/water interface.[3][9]

  • Initiating Systems: Water-tolerant initiating systems are essential. These often consist of an alcohol initiator and a co-initiator like a Lewis acid that is stable in an air atmosphere, such as B(C₆F₅)₃.[3]

  • Challenges:

    • Exothermic Nature: The high reactivity of vinyl ethers leads to severely exothermic reactions that can be difficult to control and reproduce.[3][9]

    • Poor Control: Compared to solution methods, achieving controlled polymerization and narrow molecular weight distributions in emulsion is difficult. Often, polymers with lower molecular weights are obtained.[3]

    • Reproducibility: Careful design of experimental conditions, including the addition of co-solvents or surfactants, is necessary to achieve reproducible results.[3][10][11]

Head-to-Head Comparison: Solution vs. Emulsion

FeatureSolution PolymerizationEmulsion Polymerization
Reaction Medium Organic Solvent (e.g., Toluene, Hexane)Water
System Type HomogeneousHeterogeneous (Monomer droplets in water)
Heat Transfer Good, but can be challenging with high viscosityExcellent
Viscosity Increases significantly with polymer formationLow, independent of molecular weight
Control over MW & Đ Excellent, capable of living polymerizationGenerally poor to moderate
Polymer Purity High (after precipitation and drying)Lower (contains residual surfactants/initiators)
Reaction Conditions Often requires anhydrous, inert atmosphere, and low temperatures. Modern systems allow ambient conditions.[2][4]Can be performed in air, but highly exothermic and sensitive to conditions.[3]
Process Scalability Can be limited by viscosity and heat transferHighly scalable, common in industrial processes[7]
Environmental Impact Use of volatile organic compounds (VOCs)"Greener" due to water as the continuous phase

Experimental Protocols

Generalized Protocol for Solution Polymerization of Isobutyl Vinyl Ether (IBVE)

This protocol is based on methodologies for achieving controlled cationic polymerization.[8]

Objective: To synthesize poly(isobutyl vinyl ether) with a controlled molecular weight and narrow dispersity.

Materials:

  • Isobutyl vinyl ether (IBVE), distilled over calcium hydride.

  • Toluene (anhydrous), passed through a solvent purification system.

  • Initiator system (e.g., IBVE-HCl adduct and SnCl₄).

  • Methanol (for quenching).

  • Dry nitrogen gas.

  • Schlenk line or glovebox.

Procedure:

  • Assemble a glass reactor equipped with a magnetic stirrer under a dry nitrogen atmosphere.

  • Add anhydrous toluene to the reactor via cannula transfer.

  • Cool the reactor to the desired temperature (e.g., -30°C) in a cooling bath.

  • Add the initiator (IBVE-HCl adduct) to the stirred solvent.

  • Inject the purified IBVE monomer into the reactor.

  • Initiate the polymerization by adding the Lewis acid (SnCl₄ solution in heptane).

  • Allow the reaction to proceed for the desired time. Monitor conversion by taking aliquots for ¹H NMR analysis.

  • Quench the polymerization by adding an excess of chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter and collect the polymer. Dry under vacuum to a constant weight.

  • Characterize the polymer for number-average molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).[8][12]

Generalized Protocol for Aqueous Emulsion Polymerization of IBVE

This protocol is adapted from studies on aqueous cationic polymerization.[3][9]

Objective: To synthesize poly(isobutyl vinyl ether) in an aqueous emulsion system.

Materials:

  • Isobutyl vinyl ether (IBVE).

  • Deionized water.

  • Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB).

  • Initiator system (e.g., Cumyl alcohol (CumOH) and B(C₆F₅)₃/Diethyl ether complex).

  • Methanol (for quenching).

Procedure:

  • To a glass culture tube (reactor) equipped with mechanical stirring, add deionized water (3 mL), the surfactant (e.g., CTAB), IBVE monomer (1 mL), and the initiator (CumOH).

  • Place the reactor in a temperature-controlled bath (e.g., 20°C) and stir for 20 minutes to form the emulsion.

  • In a separate beaker, prepare the co-initiator solution by mixing B(C₆F₅)₃, deionized water (2 mL), and diethyl ether. Warm this mixture to the reaction temperature.

  • Add the co-initiator solution to the stirred emulsion to start the polymerization.

  • The reaction is often rapid and exothermic. Monitor the temperature closely.

  • After the desired reaction time (e.g., 1-2 hours), quench the polymerization by adding methanol.

  • Precipitate the polymer by adding the mixture to a large volume of methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven.

  • Characterize the polymer for Mn and Đ using GPC. Note that lower molecular weights and broader distributions are expected compared to the solution method.[3]

Visualizing the Mechanisms and Workflow

Polymerization Mechanisms

G cluster_0 Solution Polymerization (Homogeneous) cluster_1 Emulsion Polymerization (Heterogeneous) S_Init Initiator + Monomer in Organic Solvent S_Prop Propagating Cationic Chain End (Solvated) S_Init->S_Prop Initiation S_Prop->S_Prop Monomer Addition S_Poly High MW Polymer (Well-controlled, Narrow Đ) S_Prop->S_Poly Termination/ Quenching E_Init Initiator in Aqueous Phase E_Interface Propagation at Monomer/Water Interface E_Init->E_Interface Initiation E_Interface->E_Interface Monomer Diffusion E_Poly Lower MW Polymer (Less controlled, Broad Đ) E_Interface->E_Poly Termination E_Droplet Monomer Droplet (Reservoir) E_Droplet->E_Interface

General Experimental Workflow

Conclusion and Recommendations

The choice between solution and emulsion polymerization for vinyl ethers hinges on the desired polymer characteristics and application.

  • For applications requiring high purity, precise molecular weight control, low dispersity, and complex architectures (e.g., block copolymers for drug delivery), solution polymerization is the superior method. [13] Modern catalyst systems are increasingly mitigating the need for harsh, cryogenic conditions, making this technique more accessible.[1][14]

  • Emulsion polymerization, while environmentally advantageous due to its use of water, presents significant control challenges for cationic polymerization of vinyl ethers. [3] It typically yields polymers with lower molecular weights and broader distributions.[3][9] However, for applications where high molecular weight is not critical and the benefits of an aqueous, scalable process are paramount, it remains a viable, albeit more challenging, option.

For drug development professionals, the control afforded by living cationic solution polymerization is often indispensable for creating well-defined polymeric carriers that ensure reproducible drug loading and release kinetics, which are critical for therapeutic efficacy and safety.[15][16][17][18]

References

reactivity comparison of ethyl vinyl ether with other vinyl ethers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic strategies. Vinyl ethers, a class of highly versatile monomers and synthetic intermediates, are distinguished by their electron-rich double bond, making them prime candidates for a variety of chemical transformations.[1][2] Among these, ethyl vinyl ether (EVE) is a widely utilized building block.[3][4] This guide provides an in-depth, objective comparison of the reactivity of this compound against other common vinyl ethers, supported by experimental data and mechanistic insights to inform your selection process.

The Foundation of Vinyl Ether Reactivity: Electronic and Steric Effects

The reactivity of vinyl ethers is fundamentally governed by the electronic nature of the vinyl group, which is significantly influenced by the adjacent ether oxygen. The oxygen atom exerts a strong positive mesomeric effect (+M), donating its lone pair electrons into the π-system of the double bond. This donation vastly increases the electron density of the β-carbon, making it highly nucleophilic and susceptible to electrophilic attack. This is the cornerstone of vinyl ether chemistry.

The general mechanism for reactions initiated by electrophiles, such as acid-catalyzed hydrolysis or cationic polymerization, involves the rate-determining protonation or electrophilic addition at this β-carbon.[5][6] This generates a highly stabilized oxocarbenium ion intermediate, which then rapidly reacts with available nucleophiles.

However, not all vinyl ethers are created equal. The specific alkyl group (R) attached to the oxygen atom modulates this inherent reactivity through a combination of electronic and steric effects.[7]

  • Electronic Effects: The inductive effect of the alkyl group plays a crucial role. Electron-donating alkyl groups (e.g., tert-butyl) further enhance the electron density of the oxygen, increasing its +M effect and thus the nucleophilicity of the double bond. Conversely, electron-withdrawing groups would decrease reactivity.

  • Steric Effects: The size of the alkyl group can hinder the approach of an electrophile or the propagating chain end in polymerization, a phenomenon known as steric hindrance.[7] This can slow down reaction rates, even if the electronic effects are favorable.

These two competing factors—electronics and sterics—dictate the relative reactivity of any given vinyl ether.

Comparative Reactivity in Key Transformations

We will now compare the reactivity of this compound with other common vinyl ethers, such as mthis compound (MVE), n-butyl vinyl ether (nBVE), isobutyl vinyl ether (iBVE), and tert-butyl vinyl ether (tBVE), in two fundamental reaction classes: cationic polymerization and acid-catalyzed hydrolysis.

Cationic Polymerization

Cationic polymerization is a cornerstone application for vinyl ethers, allowing for the synthesis of poly(vinyl ether)s (PVEs) with diverse properties.[8][9] The propagation step involves the electrophilic attack of the carbocationic chain end on a new monomer molecule. The rate of this step is highly dependent on the monomer's nucleophilicity.

Generally, the reactivity of alkyl vinyl ethers in cationic polymerization follows the order of the electron-donating ability of the alkyl group, provided steric hindrance is not overwhelming.

Reactivity Order: tert-butyl vinyl ether > isobutyl vinyl ether > n-butyl vinyl ether ≈ this compound > mthis compound

This trend is supported by studies on living cationic polymerization, which show that vinyl ethers with more electron-donating and branched alkyl groups, such as isobutyl vinyl ether, are among the most reactive monomers.[10][11] Conversely, methyl vinyl ethers are generally less reactive than their ethyl counterparts.[12] While direct, comprehensive kinetic data for all vinyl ethers under identical conditions is sparse in the literature, the relative reactivity can be inferred from copolymerization studies and qualitative observations. For instance, in copolymerizations with less reactive monomers like 2,3-dihydrofuran, the reactivity ratios indicate that isobutyl vinyl ether is more reactive than n-butyl vinyl ether, which in turn is more reactive than propyl vinyl ether.[13]

Vinyl EtherAlkyl GroupPrimary EffectExpected Relative Reactivity in Polymerization
Mthis compound (MVE)-CH₃Weakest +I EffectLower
This compound (EVE) -CH₂CH₃ Baseline +I Effect Moderate
n-Butyl Vinyl Ether (nBVE)-(CH₂)₃CH₃Stronger +I EffectHigher
Isobutyl Vinyl Ether (iBVE)-CH₂CH(CH₃)₂Strong +I, Moderate StericsHigh
tert-Butyl Vinyl Ether (tBVE)-C(CH₃)₃Strongest +I, High StericsHighest (Electronically), but can be sterically hindered

+I refers to the positive inductive effect.

Acid-Catalyzed Hydrolysis

Vinyl ethers are frequently used as protecting groups for alcohols because they readily form acetals under acidic conditions and can be cleaved under the same.[14][15] The rate of this acid-catalyzed hydrolysis is a direct measure of their stability and, by extension, their reactivity toward protons. The mechanism involves a rate-determining proton transfer to the β-carbon, followed by hydration and decomposition of the resulting hemiacetal.[5][6][16]

The stability of the intermediate oxocarbenium ion dictates the hydrolysis rate. Alkyl groups that are better able to stabilize a positive charge through inductive effects will accelerate the reaction.

Hydrolysis Rate Order: tert-butyl vinyl ether > isobutyl vinyl ether > This compound > mthis compound

Experimental data confirms this trend. Studies have shown that ethyl vinyl ethers are more reactive in acid-catalyzed hydrolysis than their mthis compound counterparts.[16] A comparison of hydrolysis rates across five pairs of ethyl and methyl vinyl ethers showed that the methyl vinyl ethers were consistently about half as reactive as the corresponding ethyl vinyl ethers.[12] This underscores the subtle but significant influence of the alkyl group's electron-donating ability. This compound itself has been shown to hydrolyze approximately 10¹³ times faster than diethyl ether under comparable acidic conditions, highlighting the profound activating effect of the vinyl group.[17]

Experimental Protocols for Reactivity Assessment

To provide a practical framework for researchers, we outline a standardized protocol for determining the relative reactivity of vinyl ethers via competitive kinetics using ¹H NMR spectroscopy.

Protocol: Competitive Cationic Polymerization via ¹H NMR

This experiment measures the relative rates of consumption of two different vinyl ethers (e.g., EVE and nBVE) when they are present in the same reaction mixture.

Objective: To determine the reactivity ratio of two vinyl ethers in a cationic copolymerization.

Materials:

  • This compound (EVE), freshly distilled.

  • n-Butyl vinyl ether (nBVE), freshly distilled.

  • Internal standard (e.g., 1,3,5-trioxane or mesitylene).

  • Anhydrous dichloromethane (DCM).

  • Initiator system (e.g., a solution of SnCl₄ or TiCl₄ in DCM).[13]

  • NMR tubes, syringes, and a dry, inert atmosphere glovebox or Schlenk line.

  • 400 MHz (or higher) NMR spectrometer.

Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions: 1. EVE in DCM 2. nBVE in DCM 3. Internal Standard in DCM 4. Initiator (e.g., SnCl₄) in DCM B In an NMR tube, combine: - Aliquot of EVE solution - Aliquot of nBVE solution - Aliquot of Standard solution A->B C Cool NMR tube to desired temperature (e.g., 0 °C) in NMR spectrometer B->C D Acquire initial spectrum (t=0) C->D E Inject initiator solution and start timer D->E F Acquire spectra at regular time intervals (e.g., every 2 minutes) E->F G Integrate characteristic vinyl proton peaks for EVE and nBVE relative to the constant internal standard peak F->G H Plot ln([M]/[M]₀) vs. time for each monomer (M) G->H I Calculate pseudo-first-order rate constants (k_obs) from the slopes H->I J Determine relative reactivity (k_EVE / k_nBVE) I->J

Caption: Workflow for competitive reactivity study via ¹H NMR.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): All glassware should be oven-dried, and all solvents must be anhydrous. Prepare stock solutions of EVE, nBVE, the internal standard, and the initiator in DCM.

  • Reaction Setup: In a pre-dried NMR tube, add precise volumes of the EVE, nBVE, and internal standard stock solutions. The initial molar ratio of the monomers should be approximately 1:1.

  • Initiation and Monitoring:

    • Place the NMR tube in the spectrometer and allow it to equilibrate at the desired reaction temperature (e.g., 0 °C).

    • Acquire a spectrum before adding the initiator to establish the initial concentrations (t=0).

    • Using a pre-chilled syringe, rapidly inject a catalytic amount of the initiator solution and immediately begin acquiring spectra at fixed time intervals.

  • Data Analysis:

    • For each spectrum, integrate the characteristic vinyl proton signals of EVE (e.g., the quartet at ~3.9 ppm) and nBVE against the integral of the internal standard, which remains constant.

    • Calculate the concentration of each monomer at each time point relative to its initial concentration.

    • Plot the natural logarithm of the monomer concentration ratio (ln([M]t/[M]₀)) versus time for both EVE and nBVE.

    • The slope of each line corresponds to the negative of the observed pseudo-first-order rate constant (-k_obs).

    • The ratio of these rate constants (k_obs, more reactive / k_obs, less reactive) provides a quantitative measure of their relative reactivity under these specific conditions.

Mechanistic Insights and Structural Rationale

The differences in reactivity can be rationalized by examining the stability of the transition state during the rate-determining step.

References

A Comparative Guide to Catalysts for the Transetherification of Ethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective formation of vinyl ethers is a critical step in the synthesis of a wide array of functional molecules and polymers. The transetherification of readily available vinyl ethers, such as ethyl vinyl ether (EVE), presents a powerful and atom-economical approach. The choice of catalyst is paramount, dictating the reaction's efficiency, substrate scope, and overall success. This guide provides an in-depth, objective comparison of various catalytic systems for the transetherification of EVE, supported by experimental data and mechanistic insights to inform your catalyst selection and experimental design.

The Crucial Role of Catalysis in Vinyl Ether Synthesis

Transetherification is an equilibrium-driven process where the alkoxy group of an ether is exchanged with an alcohol. In the context of EVE, the reaction with an alcohol (R-OH) yields a new vinyl ether (R-OCH=CH₂) and ethanol. Driving this equilibrium towards the desired product necessitates the use of a catalyst. The ideal catalyst should not only accelerate the reaction but also exhibit high selectivity, tolerate various functional groups, and operate under mild conditions. This guide will explore and compare the performance of four major classes of catalysts: palladium complexes, ruthenium complexes, iron salts, and organocatalysts.

Comparative Performance of Catalysts

To provide a clear and objective comparison, the following table summarizes the performance of representative catalysts for the transetherification of this compound with a model substrate, benzyl alcohol.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Palladium
Pd(OAc)₂ / 1,10-phenanthroline2Room Temp24~75%[1]High yields at room temperature, good functional group tolerance.Cost of palladium, potential for catalyst deactivation.
Ruthenium
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)11051886%[2]High efficiency, potential for catalyst recycling.Higher reaction temperatures required.
Iron
Fe(OTf)₃ / NH₄Cl5452-12Good to excellent (general)[3]Inexpensive and earth-abundant metal, environmentally benign.Can promote side reactions if not optimized, data for EVE is extrapolated.
Organocatalyst
Brønsted Acid (e.g., PTSA)1-5Room Temp - 50VariableVariableMetal-free, readily available, and inexpensive.Can be sensitive to acid-labile functional groups, potential for polymerization.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for conducting the transetherification of this compound with benzyl alcohol using representative catalysts from each class. These self-validating systems are designed to ensure reproducibility and provide a solid foundation for further optimization.

Protocol 1: Palladium-Catalyzed Transetherification[1]

This protocol utilizes an in-situ generated palladium(II) complex with 1,10-phenanthroline as a ligand, which has demonstrated high efficiency at room temperature.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-phenanthroline

  • Dichloromethane (DCM), anhydrous

  • This compound (EVE)

  • Benzyl alcohol

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and 1,10-phenanthroline (0.03 mmol, 3 mol%) in 2 mL of anhydrous dichloromethane. Stir the solution at room temperature for 30 minutes to generate the active catalyst complex in situ.

  • Reaction Mixture: In a separate flask, prepare a solution of benzyl alcohol (1.0 mmol) and this compound (12.0 mmol, 12 eq.) in 5 mL of anhydrous dichloromethane.

  • Reaction Initiation: Add the solution of benzyl alcohol and EVE to the catalyst solution.

  • Reaction Progress: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford benzyl vinyl ether.

Protocol 2: Ruthenium-Catalyzed Transetherification[2]

This method employs a commercially available ruthenium(II) complex and is effective at higher temperatures.

Materials:

  • Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)

  • This compound (EVE)

  • Benzyl alcohol

  • Hexadecane (internal standard for GC analysis)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a sealed tube under an inert atmosphere, combine benzyl alcohol (1.0 mmol), this compound (21.0 mmol, 21 eq.), and bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) (0.01 mmol, 1 mol%). Add hexadecane as an internal standard if monitoring by GC.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 105 °C for 18 hours.

  • Analysis and Purification: After cooling to room temperature, analyze the conversion by GC. Concentrate the reaction mixture and purify by flash column chromatography to isolate the product.

Protocol 3: Iron-Catalyzed Transetherification (Adapted)[3]

This protocol is adapted from iron-catalyzed etherification and transetherification of alcohols. It offers a cost-effective and environmentally friendly alternative.

Materials:

  • Iron(III) triflate (Fe(OTf)₃)

  • Ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM), anhydrous

  • This compound (EVE)

  • Benzyl alcohol

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a sealed tube under an inert atmosphere, charge iron(III) triflate (0.05 mmol, 5 mol%), ammonium chloride (0.05 mmol, 5 mol%), benzyl alcohol (1.0 mmol), and this compound (12.0 mmol, 12 eq.) in 2 mL of anhydrous dichloromethane.

  • Reaction Conditions: Stir the reaction mixture at 45 °C for the specified time (monitor for completion, typically 2-12 hours).

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with DCM, and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 4: Organocatalytic Transetherification (Brønsted Acid)

This protocol utilizes a simple Brønsted acid catalyst, offering a metal-free approach.

Materials:

  • p-Toluenesulfonic acid (PTSA) or other suitable Brønsted acid

  • This compound (EVE)

  • Benzyl alcohol

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzyl alcohol (1.0 mmol) and this compound (12.0 mmol, 12 eq.) in 5 mL of anhydrous dichloromethane.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.05 mmol, 5 mol%) to the solution.

  • Reaction Progress: Stir the reaction at room temperature, monitoring by TLC. The reaction time can vary significantly based on the substrate.

  • Quenching and Work-up: Once the reaction is complete, quench by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.

Mechanistic Insights and Causality

Understanding the underlying reaction mechanisms is crucial for rational catalyst selection and troubleshooting. The following section details the proposed mechanisms for each catalyst class, accompanied by visual diagrams.

Palladium-Catalyzed Mechanism

The palladium-catalyzed transetherification is thought to proceed through a Wacker-type mechanism. The key steps involve the nucleophilic attack of the alcohol on a palladium-activated vinyl ether.

Palladium_Mechanism Pd_II Pd(II) Complex Coordination π-Complex Formation Pd_II->Coordination + EVE EVE This compound EVE->Coordination Nucleophilic_Attack Nucleophilic Attack by R-OH Coordination->Nucleophilic_Attack + R-OH Intermediate Alkoxypalladation Intermediate Nucleophilic_Attack->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Product Vinyl Ether Product Product_Release->Product Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Catalyst_Regeneration->Pd_II

Caption: Proposed mechanism for palladium-catalyzed transetherification.

The reaction is initiated by the coordination of the this compound to the Pd(II) center. This activates the double bond towards nucleophilic attack by the alcohol, forming an alkoxypalladation intermediate. Subsequent β-hydride elimination releases the new vinyl ether product and regenerates the active palladium catalyst.

Ruthenium-Catalyzed Mechanism

While less definitively established, a plausible mechanism for ruthenium-catalyzed transvinylation involves the formation of a ruthenium-alkoxide intermediate followed by insertion of the vinyl ether.

Ruthenium_Mechanism Ru_II Ru(II) Catalyst Alcohol_Coordination Alcohol Coordination & Deprotonation Ru_II->Alcohol_Coordination + R-OH Ru_Alkoxide Ruthenium Alkoxide Alcohol_Coordination->Ru_Alkoxide VE_Insertion Vinyl Ether Insertion Ru_Alkoxide->VE_Insertion + EVE Intermediate Ruthenium Adduct VE_Insertion->Intermediate Alkoxy_Exchange Alkoxy Exchange Intermediate->Alkoxy_Exchange Alkoxy_Exchange->Ru_II + EtOH Product Vinyl Ether Product Alkoxy_Exchange->Product

Caption: Plausible mechanism for ruthenium-catalyzed transetherification.

The alcohol first coordinates to the ruthenium center and is deprotonated to form a ruthenium alkoxide. The this compound then inserts into the Ru-OR bond. An alkoxy exchange process releases the desired vinyl ether product and ethanol, regenerating the catalyst.

Iron-Catalyzed Mechanism[3][4]

Iron(III) salts act as Lewis acids, activating the alcohol for nucleophilic attack. The transetherification likely proceeds through the formation of a carbocationic intermediate.

Iron_Mechanism Fe_III Fe(III) Catalyst Alcohol_Activation Alcohol Activation Fe_III->Alcohol_Activation + R-OH Carbocation Carbocation Intermediate Alcohol_Activation->Carbocation - H₂O VE_Attack Nucleophilic Attack by Vinyl Ether Carbocation->VE_Attack + EVE Oxonium_Ion Oxonium Ion VE_Attack->Oxonium_Ion Deprotonation Deprotonation Oxonium_Ion->Deprotonation Deprotonation->Fe_III + H⁺ Product Vinyl Ether Product Deprotonation->Product

Caption: Proposed mechanism for iron-catalyzed transetherification.

The iron(III) catalyst coordinates to the hydroxyl group of the alcohol, facilitating its departure as water to form a carbocation. The electron-rich double bond of the this compound then acts as a nucleophile, attacking the carbocation. The resulting oxonium ion is then deprotonated to yield the final product and regenerate the catalytic species.

Organocatalytic (Brønsted Acid) Mechanism

Brønsted acid catalysis is a classic method for vinyl ether exchange. The acid protonates the vinyl ether, making it susceptible to nucleophilic attack by the alcohol.

Bronsted_Acid_Mechanism H_A Brønsted Acid (H⁺) VE_Protonation Vinyl Ether Protonation H_A->VE_Protonation + EVE Oxocarbenium_Ion Oxocarbenium Ion VE_Protonation->Oxocarbenium_Ion Alcohol_Attack Nucleophilic Attack by R-OH Oxocarbenium_Ion->Alcohol_Attack + R-OH Hemiacetal_Intermediate Hemiacetal Intermediate Alcohol_Attack->Hemiacetal_Intermediate Proton_Transfer Proton Transfer Hemiacetal_Intermediate->Proton_Transfer Ethanol_Elimination Ethanol Elimination Proton_Transfer->Ethanol_Elimination Ethanol_Elimination->H_A Product Vinyl Ether Product Ethanol_Elimination->Product - EtOH

Caption: Mechanism of Brønsted acid-catalyzed transetherification.

The reaction is initiated by the protonation of the this compound to form a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation to form a hemiacetal intermediate. A proton transfer followed by the elimination of ethanol yields the desired vinyl ether and regenerates the acid catalyst.

Conclusion and Outlook

The choice of catalyst for the transetherification of this compound is a critical decision that depends on the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, and cost considerations.

  • Palladium catalysts offer excellent performance at room temperature but come at a higher cost.

  • Ruthenium catalysts are highly efficient, though they often require elevated temperatures.

  • Iron catalysts present a cost-effective and environmentally friendly option, with a mechanism that proceeds through carbocationic intermediates.

  • Organocatalysts , particularly Brønsted acids, provide a simple, metal-free alternative, although care must be taken with acid-sensitive substrates.

This guide provides a comprehensive overview to aid in the rational selection of a catalytic system. Further optimization of the presented protocols may be necessary for specific substrates and applications. The continued development of more active, selective, and robust catalysts will undoubtedly expand the utility of transetherification in modern organic synthesis.

References

A Senior Application Scientist's Guide to the Characterization of Copolymers Synthesized with Ethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Challenge of Ethyl Vinyl Ether Copolymers

This compound (EVE) is a highly versatile monomer whose copolymers are integral to a wide range of applications, from industrial coatings and adhesives to advanced pharmaceutical formulations.[1][2][3] In the realm of drug development, copolymers of EVE, particularly with maleic anhydride (MA), are renowned for their bioadhesive properties, utility as tablet coatings, and role as excipients in controlled-release systems.[4][5] A well-known example is the Gantrez™ series of polymers, which are alternating copolymers of alkyl vinyl ethers and maleic anhydride, valued for their film-forming and bioadhesive characteristics.[6][7]

The performance of these copolymers is inextricably linked to their fundamental physicochemical properties: composition, molecular weight, sequence distribution, and thermal characteristics. A slight variation in monomer ratio or molecular weight distribution can dramatically alter a polymer's solubility, viscosity, and mechanical strength. Therefore, a rigorous and multi-faceted characterization strategy is not merely academic—it is essential for ensuring reproducibility, optimizing performance, and meeting stringent regulatory standards.

This guide provides an in-depth comparison of the critical analytical techniques used to characterize EVE copolymers. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and meaningful data.

Structural Elucidation: Confirming Copolymer Identity and Composition

The foundational step in characterization is confirming that copolymerization has occurred and determining the relative incorporation of each monomer. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience (The "Why"): NMR spectroscopy (both ¹H and ¹³C) is the gold standard for determining copolymer composition and microstructure. While FTIR confirms the presence of functional groups, NMR provides quantitative data on the molar ratio of the monomers in the polymer chain.[8] For EVE copolymers, ¹H NMR allows for the precise calculation of monomer incorporation by comparing the integration of peaks unique to each monomer unit.[9] Furthermore, ¹³C NMR can reveal information about the sequence distribution (e.g., alternating, random, or blocky) and stereoregularity, which are critical for understanding the polymer's macroscopic properties.[10][11][12]

Experimental Protocol: ¹H NMR for Compositional Analysis of Poly(EVE-alt-MA)

  • Sample Preparation: Dissolve 10-15 mg of the dried copolymer sample in ~0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the polymer is fully dissolved, using gentle vortexing if necessary.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiment: Standard proton acquisition.

    • Parameters: Acquire at least 16 scans to ensure a good signal-to-noise ratio. A relaxation delay (d1) of 5 seconds is recommended to allow for full relaxation of all protons, ensuring accurate integration.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the solvent peak (e.g., Acetone-d₆ at 2.05 ppm).

    • Integrate the characteristic peaks for both EVE and MA units.

Data Presentation & Interpretation:

For a P(EVE-alt-MA) copolymer, the ¹H NMR spectrum exhibits characteristic signals. The methine proton (-O-CH -CH₂-) of the EVE unit typically appears around 3.5-4.0 ppm, while the protons of the ethyl group (-O-CH₂-CH₃ ) are visible as a quartet and triplet around 3.4 ppm and 1.1 ppm, respectively.[13] The protons on the maleic anhydride backbone appear in the 2.5-3.5 ppm region. By comparing the integrated area of a unique EVE proton signal to a unique MA proton signal, the precise molar composition can be calculated.

Technique Parameter Measured Typical Data for P(EVE-alt-MA) Significance
¹H NMR Copolymer Composition~50:50 mol% EVE:MA[14]Confirms alternating structure and batch-to-batch consistency.
¹³C NMR Monomer SequenceSignals between 30-60 ppm related to alternating triad (MA-EVE-MA).[11]Provides definitive evidence of an alternating vs. random structure.
FTIR Functional GroupsC=O stretch (anhydride): 1781 & 1863 cm⁻¹; C-O-C stretch (ether): 1225 cm⁻¹.[9]Rapid, qualitative confirmation of successful incorporation of both monomers.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience (The "Why"): FTIR is a rapid and powerful technique for qualitative confirmation of copolymer synthesis. It works by detecting the characteristic vibrations of specific chemical bonds. For EVE copolymers, the presence of bands corresponding to both the ether linkage of EVE and the functional groups of the comonomer (e.g., the carbonyl groups of maleic anhydride) provides strong evidence of successful copolymerization.[9][10][14] It is an excellent first-pass technique for screening samples.

Experimental Protocol: FTIR via Thin Film Analysis

  • Sample Preparation: Dissolve a small amount of copolymer in a volatile solvent (e.g., THF, acetone). Cast the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin, uniform polymer film.

  • Background Collection: Place an empty salt plate in the spectrometer's sample holder and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the salt plate with the polymer film in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation: Identify the key absorption bands. For P(EVE-alt-MA), look for the strong, sharp peaks for the symmetric and antisymmetric C=O stretching of the anhydride ring (around 1781 cm⁻¹ and 1863 cm⁻¹) and the characteristic C-O-C stretching of the ether group (around 1225 cm⁻¹).[9]

Molecular Weight and Distribution Analysis

The molecular weight and its distribution (polydispersity) are paramount as they directly influence a polymer's mechanical properties, viscosity, and degradation kinetics.

Size-Exclusion Chromatography (SEC / GPC)

Expertise & Experience (The "Why"): Size-Exclusion Chromatography (SEC), also known as Gel-Permeation Chromatography (GPC), is the most common method for measuring the molecular weight distribution of polymers.[15] The technique separates polymer molecules based on their hydrodynamic volume in solution—larger molecules elute faster than smaller molecules.[16] This analysis yields the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). A PDI close to 1.0 indicates a narrow distribution, which is often desirable for controlled-release applications.

Experimental Workflow for SEC/GPC

SEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Dissolve Polymer (e.g., 1-2 mg/mL in THF) P2 Filter Solution (0.2 or 0.45 µm syringe filter) P1->P2 A1 Inject Sample into SEC System P2->A1 P3 Prepare & Degas Mobile Phase (THF) A2 Separation on Column Set A1->A2 A3 Detection (e.g., Refractive Index) A2->A3 D1 Generate Chromatogram (Signal vs. Elution Time) A3->D1 D2 Calibrate with Standards (e.g., Polystyrene) D1->D2 D3 Calculate Mn, Mw, PDI D2->D3

Caption: Workflow for SEC/GPC analysis of EVE copolymers.

Trustworthiness (Self-Validating System): The reliability of SEC data hinges on proper calibration. A calibration curve must be generated using narrow-PDI polymer standards (e.g., polystyrene) under the exact same conditions (solvent, temperature, flow rate) as the sample analysis. The reported molecular weights are therefore relative to the calibration standard. For absolute molecular weight, a light scattering detector is required.

Comparative Data: Influence of Synthesis Conditions on Molecular Weight

Copolymer System Synthesis Solvent Typical Mw (kDa) Typical PDI Source
P(MA-alt-EVE)Supercritical CO₂> 150~1.8 - 2.5[11][14]
P(MA-alt-EVE)Organic Solvents (e.g., Toluene)< 100~1.6 - 2.2[11][14]
P(MVE-alt-MA)Cyclohexane/Ethyl AcetateVariable (Yield >90%)Not specified[10][12]

Note: MVE = Mthis compound. Data shows that polymerization in supercritical CO₂ can lead to higher molecular weight copolymers compared to traditional organic solvents.[11][14]

Thermal Properties Analysis

The thermal behavior of a polymer dictates its processing conditions, storage stability, and in-use performance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for this characterization.

Differential Scanning Calorimetry (DSC)

Expertise & Experience (The "Why"): DSC measures the heat flow into or out of a sample as a function of temperature.[17] It is used to determine key thermal transitions, most importantly the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for drug delivery systems, as it affects film formation, mechanical integrity, and drug diffusion rates. For some EVE copolymers, like those with ethylene, DSC can also detect melting (Tm) and crystallization (Tc) temperatures if crystalline domains are present.[18]

Experimental Protocol: Determining Tg via DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and hermetically seal it.

  • Instrument Program (Heat-Cool-Heat Cycle):

    • 1st Heat: Heat the sample from ambient temperature to a temperature well above the expected Tg (e.g., 200°C) at a rate of 10°C/min. This step erases the sample's prior thermal history.

    • Cool: Cool the sample rapidly (e.g., at 20°C/min) to a low temperature (e.g., 0°C).

    • 2nd Heat: Heat the sample again at 10°C/min through the transition range. The Tg is determined from the inflection point in the heat flow curve during this second heating scan.

  • Atmosphere: Conduct the experiment under an inert nitrogen purge to prevent thermo-oxidative degradation.

Data Presentation & Interpretation:

The Tg of copolymers like P(MVE-alt-MA) (Gantrez™ AN) is typically around 150-154°C, independent of molecular weight.[6] This high Tg indicates a rigid polymer at room and body temperature, which is beneficial for applications like tablet coatings.

DSC_TGA_Relationship cluster_structure Polymer Structure cluster_properties Thermal Properties cluster_application Application Performance Structure Copolymer Composition & Molecular Weight DSC DSC Analysis Measures Glass Transition (Tg) Structure->DSC TGA TGA Analysis Measures Decomposition Temp (Td) Structure->TGA Performance Processing Temperature Storage Stability In-Use Performance DSC->Performance TGA->Performance

Caption: Relationship between polymer structure and thermal properties.

Thermogravimetric Analysis (TGA)

Expertise & Experience (The "Why"): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for assessing thermal stability.[17] The output, a TGA thermogram, indicates the temperature at which the polymer begins to degrade (decomposition temperature, Td). For copolymers used in applications involving heat, such as melt extrusion or sterilization, a high Td is crucial. TGA can also be used as a quantitative method for some copolymers, such as ethylene-vinyl acetate (EVA), where the initial weight loss corresponds to the stoichiometric loss of acetic acid, allowing for calculation of the vinyl acetate content.[19]

Experimental Protocol: Assessing Thermal Stability

  • Sample Preparation: Place 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.

  • Instrument Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen) to study thermal degradation or an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.

  • Data Analysis: Determine the onset temperature of decomposition, typically defined as the temperature at which 5% weight loss occurs (T₅%).

Comparative Thermal Data

Copolymer Property Typical Value Significance Source
P(MA-alt-EVE)Td (Decomposition Temp.)~251°CGood thermal stability suitable for many processing methods.[14]
Gantrez™ AN (P(MVE-alt-MA))Tg (Glass Transition Temp.)151-154°CHigh rigidity at ambient and physiological temperatures.[6]
Ethylene-Vinyl Acetate (EVA)Decomposition ProfileTwo-stage: 1) Acetic acid loss, 2) Backbone degradation.Allows for compositional analysis via TGA.[18][19]

Conclusion: An Integrated Approach to Confident Characterization

The robust characterization of this compound copolymers is not achieved through a single technique but through the logical integration of multiple analytical methods. NMR and FTIR provide the fundamental structural identity, SEC/GPC defines the critical molecular weight distribution, and DSC/TGA reveals the thermal properties that govern processing and stability. By understanding the causality behind each technique and implementing self-validating protocols, researchers and drug development professionals can generate high-quality, reliable data. This integrated approach ensures a comprehensive understanding of the material, enabling the confident development of innovative products with consistent and predictable performance.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl Vinyl Ether for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl vinyl ether is a highly versatile and widely utilized reagent in modern research and development, particularly in the synthesis of complex organic molecules. However, its utility is matched by its significant hazardous properties, including extreme flammability and the potential for explosive peroxide formation.[1][2][3] A deep understanding of and strict adherence to proper disposal procedures are not merely regulatory requirements but are fundamental to ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and scientific principles.

I. Immediate Safety and Hazard Recognition: The First Line of Defense

Before any disposal procedure is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This knowledge informs the necessary precautions and dictates the appropriate response in both routine handling and emergency situations.

A. Primary Hazards of this compound:

  • Extreme Flammability: this compound is a highly flammable liquid with a flash point below -45°C (-49°F).[1][2] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[1][2] All work with this compound must be conducted in a well-ventilated area, preferably a chemical fume hood, and away from any potential ignition sources such as open flames, sparks, and hot surfaces.[4][5][6]

  • Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[1][7][8][9] These peroxides are shock-sensitive and can detonate violently, especially when concentrated by distillation or evaporation.[9] For this reason, containers of this compound must be dated upon receipt and upon opening.[10][11][12]

  • Health Hazards: Inhalation of this compound vapors can cause central nervous system depression, leading to dizziness, drowsiness, headache, and nausea.[1][4][13] It is also irritating to the eyes, skin, and respiratory system.[4]

B. Essential Personal Protective Equipment (PPE):

When handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear appropriate chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Wear suitable protective gloves, such as nitrile or polyvinyl alcohol gloves, to prevent skin contact.[4][14]

  • Body Protection: A lab coat or other protective clothing should be worn.[4][5]

  • Respiratory Protection: In situations where ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be used.[4]

Hazard Associated Risk Primary Precaution
High Flammability Fire and explosionWork in a fume hood, eliminate ignition sources, use non-sparking tools.[4][5][6]
Peroxide Formation Spontaneous and violent explosionDate containers, test for peroxides, limit storage time.[9][10][11]
Inhalation Toxicity Central nervous system depression, respiratory irritationUse in a well-ventilated area, wear respiratory protection when necessary.[1][4][13]
Skin/Eye Contact IrritationWear appropriate gloves and eye protection.[4][5]
II. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and condition of the chemical. The following decision-making workflow should be followed to ensure a safe and compliant disposal process.

DisposalWorkflow start Start: this compound for Disposal check_peroxides Is the container past its expiration date OR are peroxides suspected/detected? start->check_peroxides small_spill Is it a small, recent spill (<100 mL)? check_peroxides->small_spill No contact_ehs_peroxide IMMEDIATE ACTION: Do NOT move the container. Contact Environmental Health & Safety (EHS) immediately for specialized disposal. check_peroxides->contact_ehs_peroxide Yes bulk_disposal Is it bulk, uncontaminated, peroxide-free waste? small_spill->bulk_disposal No absorb_spill Absorb with inert material (e.g., vermiculite, sand). small_spill->absorb_spill Yes collect_bulk Collect in a designated, properly labeled hazardous waste container. bulk_disposal->collect_bulk Yes collect_spill Collect residue using non-sparking tools into a labeled, sealed container. absorb_spill->collect_spill dispose_spill_waste Dispose of as hazardous waste via EHS. collect_spill->dispose_spill_waste request_pickup Arrange for pickup by a licensed hazardous waste disposal facility. collect_bulk->request_pickup

Caption: Decision workflow for the safe disposal of this compound.

A. Disposal of Peroxide-Containing or Expired this compound:

If a container of this compound is past its expiration date (typically 6 months after opening for ethers) or if the presence of peroxides is suspected (e.g., visual observation of crystals or a precipitate), it should be treated as a highly hazardous substance.[10][11]

  • DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. The friction from unscrewing a cap could be sufficient to cause a detonation.

  • Immediately contact your institution's Environmental Health and Safety (EHS) department or a specialized hazardous waste disposal service.[10][15]

  • Clearly label the area to warn others of the potential hazard.

  • Only trained professionals should handle the disposal of peroxide-contaminated ethers.[10]

B. Disposal of Small Spills (less than 100 mL):

For small, recent spills of peroxide-free this compound, the following procedure should be followed:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and that all non-essential personnel have been evacuated.[7][16]

  • Eliminate Ignition Sources: Remove all sources of ignition from the immediate vicinity.[4][16]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][4] Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Using non-sparking tools, carefully collect the absorbent material and place it into a suitable, sealable container for hazardous waste.[4][16]

  • Decontaminate the Area: Clean the spill area with soap and water.[4]

  • Label and Dispose: Clearly label the container with its contents ("this compound Spill Debris") and arrange for its disposal as hazardous waste through your institution's EHS department.[10]

C. Disposal of Bulk, Uncontaminated this compound:

For larger quantities of uncontaminated, peroxide-free this compound:

  • Collection: Collect the waste this compound in a designated, properly labeled hazardous waste container.[11] The container should be compatible with this compound and kept tightly sealed.[4][13]

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible substances, heat, and ignition sources.[4][13]

  • Disposal: The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[16] Do not pour this compound down the drain.[16] Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste contractor.[15]

III. Peroxide Detection: A Critical Safety Check

Regularly testing for peroxides in opened containers of this compound is a crucial safety measure.

  • When to Test: Opened containers of this compound should be tested for peroxides every 3 months.[14]

  • How to Test: Commercially available peroxide test strips can provide a semi-quantitative measure of the peroxide concentration. A small amount of the ether is applied to the strip, and the resulting color change is compared to a chart.

  • Action Levels:

    • < 25 ppm: Considered safe for use.

    • 25-100 ppm: Use with caution; do not distill or concentrate.[17]

    • > 100 ppm: Considered hazardous. Do not handle and contact EHS for immediate disposal.[17]

IV. Regulatory Compliance

The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) classifies flammable liquids like this compound as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[18][19][20] It is the responsibility of the generator of the waste (i.e., the laboratory) to ensure that it is managed and disposed of in compliance with all applicable regulations.[19]

References

Navigating the Volatility: A Guide to Safely Handling Ethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

Ethyl vinyl ether is a valuable reagent in organic synthesis, prized for its role in protecting group chemistry and as a monomer in polymerization reactions. However, its utility is matched by its significant hazards, primarily its extreme flammability and potential for explosive peroxide formation. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient handling, storage, and disposal.

Understanding the Inherent Risks of this compound

This compound is a colorless, volatile liquid with a characteristic ether-like odor.[1] Its primary dangers stem from its high flammability and the ease with which it can form explosive peroxides upon exposure to air and light.[1][2] The vapor is heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[1][2]

In terms of health hazards, this compound can cause irritation to the eyes, skin, and respiratory tract.[3][4] High concentrations of its vapor can lead to central nervous system depression, with symptoms including dizziness, drowsiness, headache, and nausea.[5][6][7]

Core Principles of Safe Handling: A Proactive Approach

A foundational principle of working with this compound is to minimize exposure and prevent the formation of peroxides. This is achieved through a combination of engineering controls, meticulous work practices, and the correct use of personal protective equipment.

Engineering Controls: Your First Line of Defense

Whenever possible, handling of this compound should be conducted within a certified chemical fume hood to control vapor inhalation.[5] Facilities should also be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[3][4] The use of explosion-proof electrical equipment and grounding of all containers and transfer equipment is mandatory to prevent static discharge, a potential ignition source.[3][5]

Personal Protective Equipment (PPE): Your Last Barrier

While engineering controls are paramount, the appropriate selection and use of PPE is critical for personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[3]Provides a barrier against skin contact, which can cause irritation and defatting of the skin.[4][7]
Eye and Face Protection Chemical safety goggles. A face shield is recommended when there is a risk of splashing.[1]Protects against splashes and vapors that can cause serious eye irritation.[3] Contact lenses should not be worn.[3]
Respiratory Protection A NIOSH-certified organic vapor respirator with a black cartridge is recommended where inhalation exposure may occur.[3]This compound vapors can irritate the respiratory tract and cause systemic effects.[4]
Protective Clothing A lab coat or other suitable protective clothing should be worn to prevent skin contact.[3]Minimizes the risk of skin exposure from accidental spills.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Handling this compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood small_scale Is the quantity small (e.g., <100 mL)? fume_hood->small_scale Yes ppe_respirator Full PPE: - Enhanced PPE + Organic Vapor Respirator fume_hood->ppe_respirator No splash_risk Is there a significant risk of splashing? small_scale->splash_risk Yes ppe_basic Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat small_scale->ppe_basic No splash_risk->ppe_basic No ppe_enhanced Enhanced PPE: - Standard PPE + Face Shield splash_risk->ppe_enhanced Yes

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Operational Plan: From Receipt to Disposal

A comprehensive plan for the entire lifecycle of this compound in the laboratory is crucial for safety and compliance.

Receiving and Storage

Upon receipt, inspect the container for any damage. This compound should be stored in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][6] It is incompatible with oxidizing agents and peroxides.[3] Storage temperatures should be kept below 20°C (68°F).[3] Due to its propensity to form peroxides, it is often supplied with an inhibitor, such as potassium hydroxide.[5] It is critical to monitor the inhibitor levels and the age of the chemical.

Handling and Transfer
  • Grounding and Bonding: Always ground and bond containers and receiving equipment during transfer to prevent the buildup of static electricity.[3][5]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials when opening or handling containers of this compound.[3][5]

  • Inert Atmosphere: For prolonged storage or reactions sensitive to peroxides, consider storing and handling under an inert atmosphere, such as nitrogen or argon.

  • Peroxide Testing: Before using, especially with older containers, test for the presence of peroxides. Commercially available test strips can provide a quick indication. If peroxides are present at a significant level, do not attempt to distill or concentrate the material, as this can lead to an explosion.[5]

Spill Response

In the event of a spill, the immediate priority is to eliminate all ignition sources.[2] Evacuate unnecessary personnel from the area.[3] Wearing the appropriate PPE, contain the spill with an inert absorbent material, such as sand or earth.[2] Use non-sparking tools to collect the absorbed material and place it into a suitable container for disposal.[2]

The following diagram outlines the key steps for responding to an this compound spill.

Spill_Response_Plan spill This compound Spill Occurs eliminate_ignition Eliminate all ignition sources spill->eliminate_ignition evacuate Evacuate non-essential personnel eliminate_ignition->evacuate don_ppe Don appropriate PPE (gloves, goggles, respirator) evacuate->don_ppe contain Contain the spill with inert absorbent material don_ppe->contain collect Collect absorbed material with non-sparking tools contain->collect dispose Place in a sealed container for hazardous waste disposal collect->dispose

Caption: Step-by-step procedure for responding to a spill of this compound.

Disposal Plan: Responsible Waste Management

This compound and any materials contaminated with it must be disposed of as hazardous waste.[4] Do not dispose of it down the drain.[3] Collect waste in a properly labeled, sealed container. Follow all local, state, and federal regulations for the disposal of flammable and potentially peroxide-forming chemicals. It is often recommended to have a licensed waste disposal facility handle the final disposal.[3]

Emergency Procedures: Immediate Actions

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[8] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, have them rinse their mouth with water.[9] Seek immediate medical attention.[9]

By understanding the risks and implementing these proactive safety measures, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.